(R)-Isoxazolidin-4-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R)-1,2-oxazolidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWGQYEQKYRDO-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CON1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338464-48-5 | |
| Record name | (4R)-1,2-oxazolidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (R)-Isoxazolidin-4-ol Hydrochloride: A Chiral Building Block for Drug Discovery
Abstract
(R)-Isoxazolidin-4-ol hydrochloride (CAS 338464-48-5) is a versatile, chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered isoxazolidine core, decorated with a hydroxyl group at a defined stereocenter, presents a unique three-dimensional scaffold for the synthesis of complex molecular architectures. The isoxazolidine motif is considered a "privileged structure," frequently found in bioactive molecules and natural products, capable of engaging in specific interactions with biological targets.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, stereoselective synthesis, analytical characterization, and applications of this important chiral intermediate. The causality behind synthetic strategies and analytical choices is explored to provide field-proven insights for its practical application.
Physicochemical Properties and Handling
This compound is a stable, solid material typically supplied with a purity of 95-97%.[2][3] Its fundamental properties are summarized in the table below. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.
| Property | Value | Reference(s) |
| CAS Number | 338464-48-5 | [2][3][4] |
| Molecular Formula | C₃H₈ClNO₂ | [2][3] |
| Molecular Weight | 125.55 g/mol | [2][3] |
| Synonyms | (R)-4-Hydroxyisoxazolidine HCl, O[C@@H]1CNOC1.[H]Cl | [3] |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥95% | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) | [3][4] |
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and appropriate clothing. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately.
Stereoselective Synthesis
The synthesis of enantiomerically pure isoxazolidin-4-ols is a key challenge that leverages modern asymmetric synthesis techniques. While numerous methods exist for creating isoxazolidine rings, primarily through 1,3-dipolar cycloaddition reactions, this guide details a robust and adaptable strategy for producing 3-unsubstituted isoxazolidin-4-ols based on the work of Fischer et al.[6][7][8] This approach utilizes a stereoselective hydroboration–oxidation of a 2,3-dihydroisoxazole precursor. The chirality is typically introduced via an asymmetric cycloaddition or by using a chiral starting material to form the precursor.
Conceptual Synthetic Workflow
The overall strategy involves two main phases: the formation of a key 2,3-dihydroisoxazole intermediate and its subsequent stereoselective functionalization to introduce the C4-hydroxyl group.
Caption: General workflow for the synthesis of (R)-Isoxazolidin-4-ol.
Detailed Experimental Protocol (Adapted Methodology)
This protocol is adapted from established procedures for the synthesis of related isoxazolidin-4-ols and should be considered a representative method.[6][8][9] Optimization may be required depending on the specific substrates and scale.
Step 1: Synthesis of 2,3-Dihydroisoxazole Precursor The synthesis begins with the 1,3-dipolar cycloaddition of a suitable nitrone with an alkene dipolarophile, often catalyzed by a chiral Lewis acid or organocatalyst to install the desired stereochemistry. This is typically followed by an elimination step to form the double bond of the 2,3-dihydroisoxazole ring.
Step 2: trans-Stereoselective Hydroboration–Oxidation This step introduces the hydroxyl group at the C4 position with high stereocontrol.
-
Inert Atmosphere: To a flame-dried, round-bottom flask under an argon atmosphere, add the 2,3-dihydroisoxazole precursor (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for consumption of the starting material.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (NaOH) (3.0 equiv), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 equiv), ensuring the internal temperature does not rise significantly.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, typical eluents include hexane/ethyl acetate mixtures) to yield the pure isoxazolidin-4-ol free base.
Step 3: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified (R)-Isoxazolidin-4-ol free base in anhydrous diethyl ether or ethyl acetate.
-
Precipitation: Cool the solution to 0 °C and add a solution of HCl in diethyl ether (~2 M, 1.1 equiv) dropwise with stirring.
-
Isolation: A white precipitate will form. Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For (R)-Isoxazolidin-4-ol, both ¹H and ¹³C NMR are critical.
-
¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals include:
-
A multiplet for the proton at the hydroxyl-bearing carbon (H4). Its chemical shift and coupling constants to adjacent protons (H3 and H5) are diagnostic for confirming the structure and relative stereochemistry.
-
Distinct signals for the diastereotopic protons at the C3 and C5 positions. The protons on carbons adjacent to the heteroatoms (oxygen and nitrogen) will be shifted downfield.[10][11]
-
A broad signal for the hydroxyl (-OH) and amine (N-H, as ammonium) protons, which are exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will show three distinct signals for the C3, C4, and C5 carbons of the heterocyclic ring. The chemical shift of C4 will be indicative of a carbon attached to a hydroxyl group, while C3 and C5 will be influenced by the adjacent nitrogen and oxygen atoms.
Other Analytical Techniques
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the free base (C₃H₇NO₂) at m/z = 89.05, plus or minus protonation, should be observed. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Broad O-H and N-H stretching bands (~3400-3200 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1100-1000 cm⁻¹) are expected. |
| Chiral HPLC | Determines enantiomeric purity (enantiomeric excess, ee). | Using a suitable chiral stationary phase, the (R)- and (S)-enantiomers can be resolved into two distinct peaks, allowing for accurate quantification of the ee. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl). | The experimentally determined percentages of each element should match the theoretical values for the C₃H₈ClNO₂ formula. |
Applications in Drug Discovery and Medicinal Chemistry
The value of this compound lies in its identity as a chiral building block. The incorporation of defined stereocenters is a cornerstone of modern drug design, as the biological activity of enantiomers can differ significantly.[12]
A Privileged Chiral Scaffold
The isoxazolidine ring system is a bioisostere for other five-membered rings like prolinol and tetrahydrofuran, but with unique electronic and conformational properties. The 4-hydroxyisoxazolidine motif, in particular, serves as a crucial pharmacophore in various natural products and drug candidates.[1][12] The hydroxyl group provides a key hydrogen bonding donor/acceptor site, while the rest of the ring acts as a rigid scaffold to orient other substituents in a precise spatial arrangement for optimal target binding.
Synthetic Utility
(R)-Isoxazolidin-4-ol is a versatile intermediate for further synthetic elaboration. The hydroxyl and amine functionalities can be selectively protected and derivatized, allowing for the construction of more complex molecules.
Caption: Synthetic pathways from (R)-Isoxazolidin-4-ol.
Key transformations include:
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N-Protection: The secondary amine can be protected (e.g., as a Boc-carbamate) to allow for selective chemistry at the hydroxyl group.[13][14]
-
O-Functionalization: The hydroxyl group can be acylated, alkylated, or activated (e.g., as a mesylate) for nucleophilic displacement, introducing further diversity.
-
Reductive N-O Bond Cleavage: A hallmark reaction of isoxazolidines is the cleavage of the weak N-O bond (e.g., via catalytic hydrogenation) to unmask a 1,3-amino alcohol functionality, a common structural motif in pharmaceuticals.[1][15]
These pathways enable the use of (R)-Isoxazolidin-4-ol as a precursor for chiral amino alcohols, substituted pyrrolidines, and other complex heterocyclic systems that are central to the development of novel therapeutics, including antiviral, antibacterial, and anticancer agents.[16]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the synthesis of stereochemically defined molecules. Its rigid core, combined with strategically placed functional groups, provides a reliable platform for medicinal chemists to explore chemical space with precision and confidence. A thorough understanding of its synthesis, characterization, and synthetic potential, as outlined in this guide, is crucial for leveraging this valuable building block to its full potential in the pursuit of next-generation therapeutics.
References
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Dikošová L, Laceková J, Záborský O, Fischer R. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. 2020;16:1313-1319. [Link]
-
Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. ResearchGate. [Link]
-
Dikošová L, Laceková J, Záborský O, Fischer R. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. 2020;16:1313-1319. [Link]
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This compound. Lead Sciences. [Link]
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Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... ResearchGate. [Link]
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Yu Y, Cao X, Wang Y, et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 2024;29(15):3454. [Link]
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Jurčík V, Fischer R. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry. 2021;17:2311-2317. [Link]
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This compound, 97+%. 3ASenrise. [Link]
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Khadse S, Chaudhari P. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. 2015;10(4):132-135. [Link]
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Drugs and natural products containing 4-substituted isoxazolidine rings. ResearchGate. [Link]
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Yu Y, Cao X, Wang Y, et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
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Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. MDPI. [Link]
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Synthesis of homochiral dihydroxy-4-nitroisoxazolines via one-pot asymmetric dihydroxylation-reduction. Organic Letters. 2008;10(9):1807-10. [Link]
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Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. 2022;99:274-285. [Link]
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Chemical shifts. University of Regensburg. [Link]
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Kumar R, Parvin T, Sahu V, et al. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomedical Science. 2022;29(1):83. [Link]
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Wang Y, Zhang X, Zhao W, et al. Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules. 2023;28(23):7899. [Link]
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Jurčík V, Fischer R. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry. 2021;17:2311-2317. [Link]
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Synthetic strategies to prepare the isoxazolidine ring. ResearchGate. [Link]
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Supporting Information: Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journals. [Link]
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Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... ResearchGate. [Link]
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Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. Molecules. 2024;29(8):1733. [Link]
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Spectroscopic data (NMR, IR, MS) for (R)-Isoxazolidin-4-ol hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Isoxazolidin-4-ol hydrochloride
As a foundational chiral building block in medicinal chemistry, this compound serves as a critical synthon for a variety of pharmaceutical candidates. Its stereochemistry and bifunctional nature, containing both a hydroxyl group and a secondary amine within a heterocyclic scaffold, make it a versatile starting material. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug design and development. Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation, purity assessment, and reaction monitoring.
Molecular Structure and Physicochemical Properties
This compound is the salt form of the parent compound, (R)-Isoxazolidin-4-ol. The protonation of the nitrogen atom by hydrochloric acid significantly influences its solubility and spectroscopic properties, particularly in IR and NMR.
-
IUPAC Name: this compound
-
Molecular Formula: C₃H₈ClNO₂
-
Molecular Weight: 125.55 g/mol
-
CAS Number: 185767-70-2
The structure contains a five-membered isoxazolidine ring with a hydroxyl group at the C4 position. The stereocenter at C4 dictates the (R) configuration.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, which is typically analyzed in a deuterated solvent like D₂O or DMSO-d₆, we can predict the following spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal five distinct signals corresponding to the different proton environments in the molecule. The protonation of the nitrogen atom will influence the chemical shifts of adjacent protons (C5-H₂). The use of D₂O as a solvent will result in the exchange of the labile O-H and N-H₂ protons with deuterium, causing their signals to disappear.
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.60 - 4.80 | m | 1H | CH (OH) | The proton on the carbon bearing the hydroxyl group is expected to be deshielded and appear at a relatively high chemical shift. |
| ~3.80 - 4.00 | m | 2H | O-CH ₂-CH | These methylene protons are adjacent to the electronegative oxygen atom, shifting them downfield. |
| ~3.40 - 3.60 | m | 2H | N-CH ₂-CH | These methylene protons are adjacent to the protonated nitrogen atom, which deshields them. |
| OH, NH₂ | s (broad) | 3H | OH , NH ₂ | These signals for the hydroxyl and amine protons would be visible in a solvent like DMSO-d₆ but will exchange with D₂O and disappear. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. Three distinct signals are expected for the three carbon atoms of the isoxazolidine ring.
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~75 - 80 | C H(OH) | The carbon atom bonded to the electronegative oxygen of the hydroxyl group will be the most deshielded and appear furthest downfield. |
| ~70 - 75 | O-C H₂ | The carbon adjacent to the ring oxygen is also significantly deshielded. |
| ~50 - 55 | N-C H₂ | The carbon atom adjacent to the nitrogen will appear at a lower chemical shift compared to the oxygen-bearing carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds.
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H | Stretching |
| 3200 - 2800 | Strong, Broad | N-H⁺ | Stretching (from R₂NH₂⁺) |
| 2960 - 2850 | Medium | C-H | Stretching |
| 1600 - 1500 | Medium | N-H | Bending |
| 1150 - 1050 | Strong | C-O | Stretching |
| 1100 - 1000 | Medium | C-N | Stretching |
The most telling feature of the hydrochloride salt is the very broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a secondary ammonium salt. This often overlaps with the C-H stretching frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the molecular ion of the free base, as the hydrochloride salt will dissociate in solution.
Table 4: Predicted ESI-MS Data
| m/z Value | Ion | Rationale |
|---|---|---|
| 90.05 | [M+H]⁺ | This corresponds to the protonated molecule of the free base (C₃H₇NO₂), which has a molecular weight of 89.09 g/mol . |
| 112.04 | [M+Na]⁺ | Adduct with sodium ions, which are often present as impurities in the system. |
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For [M+H]⁺, the calculated exact mass is 90.0504, which provides a highly accurate method for structural confirmation.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for a small, polar organic molecule like this compound.
General Workflow for Spectroscopic Analysis
Figure 2: General workflow for spectroscopic analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Protocol for ATR-IR Data Acquisition
-
Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.
Conclusion
The synergistic use of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. While public spectral databases may lack a complete entry for this specific salt, a thorough analysis based on fundamental principles and data from analogous structures allows for a confident prediction of its spectroscopic features. The protonated nitrogen and the chiral hydroxylated carbon are key features that are clearly delineated by these analytical techniques, confirming the identity and structural integrity of this valuable chemical building block.
References
- Note: As specific spectral data for (R)
An In-depth Technical Guide to the Discovery and Synthesis of Isoxazolidine Derivatives
Foreword: The Enduring Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and synthetic organic chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets. The isoxazolidine ring is a prime example of such a scaffold.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is not only a versatile synthetic intermediate but also a core component of numerous biologically active compounds.[2] Its unique stereochemical and electronic properties make it an ideal building block for creating analogues of nucleosides, amino acids, and other natural products.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of isoxazolidine derivatives, from the foundational 1,3-dipolar cycloaddition to advanced asymmetric strategies, and to highlight their significant applications in modern drug discovery.
The Cornerstone of Synthesis: The [3+2] 1,3-Dipolar Cycloaddition
The most fundamental and widely employed method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[4][5] This reaction is highly valued for its ability to generate multiple stereocenters in a single, often stereospecific, step.[5][6]
Mechanism and the Role of Frontier Molecular Orbitals
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[7][8] The regioselectivity and reactivity of this process are elegantly explained by Frontier Molecular Orbital (FMO) theory.[9][10][11] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Generally, the cycloaddition can be classified into three types based on the relative energies of the interacting orbitals:
-
Type I (Normal-Electron Demand): The dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrone. This is typical when the alkene is electron-rich.[6]
-
Type II (Inverse-Electron Demand): The dominant interaction is between the HOMO of the nitrone and the LUMO of the dipolarophile. This occurs with electron-poor alkenes.[12]
-
Type III: Both HOMO-LUMO interactions are of similar magnitude.
The regiochemical outcome (i.e., the formation of 4- or 5-substituted isoxazolidines) is dictated by the orbital coefficients of the interacting atoms in the FMOs. The atoms with the largest coefficients will preferentially form a bond.[7][9] For instance, in a normal-electron demand cycloaddition, the reaction favors the formation of the 5-substituted isoxazolidine.[6]
Computational studies using Density Functional Theory (DFT) have been instrumental in refining our understanding of this mechanism. DFT calculations can accurately predict transition state geometries, activation energies, and the influence of substituents on regioselectivity and stereoselectivity, corroborating experimental findings.[7][8][13][14] These studies confirm that while many of these reactions are concerted, some may proceed through a stepwise mechanism, particularly in the presence of polar solvents or with certain substrates.
Caption: FMO interactions in nitrone-alkene cycloaddition.
The Pursuit of Enantiopurity: Asymmetric Synthesis of Isoxazolidines
Given the importance of chirality in drug action, the development of enantioselective methods for isoxazolidine synthesis has been a major focus of research.[5][15] This is primarily achieved through the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts.
Metal-Catalyzed Asymmetric Cycloadditions
A variety of chiral metal complexes have been successfully employed to catalyze the enantioselective [3+2] cycloaddition of nitrones and alkenes. These catalysts typically function as Lewis acids, coordinating to the nitrone or the alkene to create a chiral environment that directs the approach of the other reactant. This results in the preferential formation of one enantiomer.
Some of the most effective metal catalysts include complexes of:
-
Titanium: Chiral Ti(IV) catalysts have been shown to be highly effective for the cycloaddition of nitrones with acrolein, affording the corresponding endo cycloadducts with excellent enantioselectivities.[12]
-
Copper: Chiral copper complexes are also widely used and have demonstrated high levels of asymmetric induction in these reactions.
-
Iron: More recently, iron(III)-BPsalan complexes have been developed for the asymmetric 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated acyl imidazoles, providing isoxazolidines in high yields and excellent stereoselectivity.[16]
-
Other metals: Complexes of zinc, nickel, and chromium have also been reported to catalyze these transformations with varying degrees of success.
| Catalyst System | Dipolarophile | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
| Chiral Ti(IV) complex | Acrolein | High | High (endo) | up to 98 | [12] |
| Fe(III)-BPsalan | α,β-Unsaturated Acyl Imidazoles | up to 99 | >20:1 | up to 99 | [16] |
| 3,3′-Diaryl-BINOL-AlMe | Electron-rich alkenes | High | High (exo) | up to 97 | [12] |
The Rise of Organocatalysis
In recent years, organocatalysis has emerged as a powerful and often more sustainable alternative to metal catalysis. Chiral organic molecules can be used to catalyze the enantioselective synthesis of isoxazolidines, often with high levels of stereocontrol. A notable example is the use of MacMillan's imidazolidinone catalysts, which have been shown to significantly accelerate the reaction between nitrones and arylpropionaldehydes, leading to 4-isoxazolines with excellent enantiomeric ratios at room temperature.[17]
Caption: Workflow for Asymmetric Isoxazolidine Synthesis.
Applications in Drug Discovery and Development
The isoxazolidine scaffold is a cornerstone in the design of novel therapeutic agents due to its ability to mimic the furanose ring of nucleosides and its favorable physicochemical properties.[3][18]
Isoxazolidine-Based Nucleoside Analogues: Antiviral and Anticancer Agents
A significant area of research has been the synthesis of isoxazolidine nucleoside analogues as potential antiviral and anticancer drugs.[4][19] By replacing the ribose or deoxyribose sugar with an isoxazolidine ring, chemists can create molecules that interfere with viral replication or cancer cell proliferation.
| Compound Type | Target | Reported Activity (IC₅₀) | Reference |
| 5-Arylisoxazolidin-3-yl-3-diethoxyphosphonates | HeLa and K562 cancer cells | 0.1–0.3 mM | [4][19] |
| Isoxazolidines with halogen-substituted phenyl groups | L1210, CEM, and HeLa cancer cells | 100–170 μM | [18] |
| Enantiopure Isoxazolidine Derivatives | MCF-7, A-549, and SKOV3 cancer cells | 6.5–17.7 µM | [3] |
| Isoxazolidine-phosphonate conjugates | Varicella-Zoster Virus (VZV) | EC₅₀ = 12.63–58.48 µM | [2] |
Antibacterial Potential of Isoxazolidine Derivatives
Isoxazolidine-containing molecules have also demonstrated promising antibacterial activity.[20] For instance, isoxazolinyl oxazolidinones have been synthesized and shown to have potent activity against a range of Gram-positive bacteria, with MIC values significantly lower than the established antibiotic linezolid.[20][21]
| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |
| Isoxazolinyl oxazolidinones | Staphylococcus aureus | 2 to 10-fold lower than linezolid | [20] |
| Oxazolidinones with fused heterocyclic C-rings | Staphylococcus aureus (linezolid-resistant) | < 1 μg/mL | [22] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 32–64 μg/mL | [23] |
| Isoxazolidine-phosphonate conjugates | Bacillus cereus | 0.625 mg/mL | [2] |
Experimental Protocols
General Procedure for Ni(II)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of 2,3-diaryl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidines.[24]
-
To a solution of 3,5-dimethylacryloyl pyrazole alkene (1.0 eq) and Ni(ClO₄)₂·6H₂O (0.1 eq) in CH₂Cl₂ (7 mL/mmol of alkene), add a solution of the C,N-diaryl nitrone (1.1 eq) in CH₂Cl₂ (3 mL/mmol of nitrone) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by preparative TLC using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to afford the desired isoxazolidine.
General Procedure for the Purification of 3-Isoxazolidinemethanol Derivatives by Flash Column Chromatography
This protocol provides a general method for the purification of isoxazolidine derivatives.[25]
-
TLC Analysis: First, determine an appropriate solvent system for separation by running TLC plates of the crude reaction mixture with varying ratios of n-hexane and ethyl acetate.
-
Column Packing: Prepare a glass column with a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Characterization of Isoxazolidines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of isoxazolidine derivatives.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the isoxazolidine ring provide crucial information about the relative stereochemistry of the substituents. For example, the coupling constants between H-3, H-4, and H-5 can help determine whether the substituents are cis or trans to each other.[15][26][27] NOE (Nuclear Overhauser Effect) experiments can further confirm spatial proximities between protons.[15]
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazolidine ring are also characteristic. Typically, C-3 and C-5, being attached to heteroatoms, resonate further downfield than C-4.[26][28]
Future Perspectives
The field of isoxazolidine synthesis continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methodologies. Future research will likely focus on:
-
Novel Catalytic Systems: The discovery of new, more active, and selective catalysts, including those based on earth-abundant metals and novel organocatalytic scaffolds.
-
Broader Substrate Scope: Expanding the range of nitrones and alkenes that can participate in these cycloadditions to access even greater molecular diversity.
-
Flow Chemistry: The application of continuous flow technologies to the synthesis of isoxazolidines for improved scalability, safety, and efficiency.
-
Biological Applications: The exploration of isoxazolidine derivatives as inhibitors of new biological targets and their development as probes for chemical biology.
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1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
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Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI. [Link]
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Stereochemistry of 3-Substituted Isoxazolidin-4-ols: A Guide to Synthesis, Control, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazolidine ring is a privileged heterocyclic scaffold, recognized for its prevalence in bioactive molecules and its utility as a versatile synthetic intermediate.[1][2][3] Specifically, 3-substituted isoxazolidin-4-ols, which bear a structural resemblance to valuable 3-hydroxypyrrolidines, represent a class of compounds with significant potential in drug discovery.[4][5] Achieving precise control over the stereochemistry at the C3 and C4 positions is paramount, as stereoisomers often exhibit divergent biological activities. This guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of these compounds, the causal factors governing their stereochemical outcomes, and the definitive analytical methods for their characterization. We will explore the foundational 1,3-dipolar cycloaddition and the highly diastereoselective hydroboration-oxidation pathway, offering field-proven insights and detailed experimental protocols for the synthesis of both cis and trans isomers.
Chapter 1: The Strategic Importance of the Isoxazolidine Scaffold
Isoxazolidines are five-membered N,O-containing heterocycles that serve as crucial building blocks in the synthesis of complex natural products and pharmaceutically active molecules.[1][4] Their utility stems from the inherent reactivity of the N-O bond, which can be cleaved reductively to yield valuable 1,3-aminoalcohols—a common motif in many therapeutic agents.[6] The 4-hydroxy substitution provides an additional functional handle for molecular elaboration and can participate in critical hydrogen-bonding interactions with biological targets. The structural analogy to scaffolds like 3-hydroxypyrrolidines makes 4-hydroxyisoxazolidines compelling candidates for exploration in modern medicinal chemistry programs.[5]
The central challenge and opportunity in working with these structures lies in controlling the relative stereochemistry of the substituents at the C3 and C4 positions. The orientation of these groups (cis or trans) defines the three-dimensional shape of the molecule, which in turn dictates its interaction with chiral biological systems such as enzymes and receptors. Therefore, the development of robust, stereoselective synthetic methodologies is not merely an academic exercise but a critical prerequisite for successful drug development.
Chapter 2: Core Methodologies for Stereocontrolled Synthesis
The construction of the 3-substituted isoxazolidin-4-ol core with predictable stereochemistry can be achieved through several powerful synthetic strategies. Here, we detail two of the most effective and widely adopted approaches.
The 1,3-Dipolar Cycloaddition of Nitrones
The [3+2] cycloaddition between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a cornerstone of isoxazolidine synthesis.[6] This reaction is a thermally allowed, concerted process that efficiently constructs the five-membered ring.[7] The stereochemical outcome—specifically the endo vs. exo approach of the dipole to the dipolarophile—is influenced by a combination of steric and electronic factors, and can often be directed by the use of a catalyst.[8]
In the context of synthesizing isoxazolidin-4-ol precursors, the reaction of a nitrone with a suitable alkene can be guided by Lewis acid catalysts, such as metal triflates.[8] The catalyst coordinates to the alkene or nitrone, lowering the energy of the LUMO and accelerating the reaction. More importantly, this coordination can create a more organized transition state, favoring one diastereomeric outcome over the other. For instance, studies have shown that catalysts like Zinc(II) triflate (Zn(OTf)₂) can significantly enhance the ratio of the endo cycloadduct.[8]
Caption: Catalyzed 1,3-Dipolar Cycloaddition Workflow.
The choice of Lewis acid can have a pronounced effect on both the reaction yield and the diastereomeric ratio of the resulting isoxazolidine products.
| Entry | Catalyst (0.25 equiv.) | Solvent | Temp (°C) | Time (h) | endo-Adduct: exo-Adduct Ratio | Combined Yield (%) |
| 1 | None | Toluene | 110 | 24 | 1.33 : 1 | 70 |
| 2 | Zn(OTf)₂ | Toluene | 60 | 48 | 2.14 : 1 | 80 |
| 3 | AgOTf | Toluene | 80 | 24 | 1.25 : 1 | 90 |
| 4 | Cu(OTf)₂ | Toluene | 80 | 24 | 1.63 : 1 | 50 |
| Data adapted from optimization studies on the cycloaddition of N-benzyl nitrone of benzaldehyde with indenone.[8] |
This protocol is a representative procedure for the synthesis of an isoxazolidine via a silver triflate-catalyzed cycloaddition.
-
Reactant Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the nitrone (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add toluene (7 mL) followed by silver triflate (AgOTf) (0.25 mmol, 0.25 equiv).
-
Dipolarophile Addition: Add the alkene (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the diastereomeric products.[8]
The Hydroboration-Oxidation Strategy: Access to Both Cis and Trans Diastereomers
A highly effective and stereoselective modern approach allows for the synthesis of both C-3/4-cis and C-3/4-trans isomers of 3-substituted isoxazolidin-4-ols.[4][9] This strategy begins with a regio- and stereoselective hydroboration-oxidation of a 4,5-unsubstituted 2,3-dihydroisoxazole, which reliably produces the trans isomer.[4][9][10] The power of this methodology lies in the subsequent two-step sequence that inverts the stereochemistry at C4, providing access to the corresponding cis isomer.
-
Trans-Selective Hydroboration-Oxidation: The hydroboration of the 2,3-dihydroisoxazole double bond with reagents like borane-tetrahydrofuran complex (BH₃·THF) proceeds via addition of the boron to the less hindered face of the molecule. The subsequent oxidation with basic hydrogen peroxide replaces the boron with a hydroxyl group with retention of configuration, leading to the formation of the C-3/4-trans isoxazolidin-4-ol with high diastereoselectivity.[4]
-
Cis-Isomer via Inversion: To access the cis isomer, the newly installed trans-hydroxyl group is first oxidized to a ketone using a mild oxidant like Dess-Martin periodinane. This step temporarily removes the stereocenter at C4. The subsequent reduction of the resulting isoxazolidin-4-one with a sterically demanding reducing agent, such as L-selectride, proceeds via hydride delivery to the less hindered face. This controlled reduction re-establishes the hydroxyl group, but now in a cis relationship to the C3 substituent.[4][9]
Caption: Diastereoselective Synthesis and Inversion Pathway.
This protocol describes the synthesis of the trans isomer.
-
Hydroboration: Dissolve the 2,3-dihydroisoxazole (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) in a flame-dried flask under Argon. Cool the solution to 0 °C. Add BH₃·THF complex (1.0 M in THF, 1.1 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Carefully and slowly add aqueous NaOH (e.g., 3 M) followed by dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic. Maintain vigorous cooling.
-
Workup: After stirring for 1 hour at room temperature, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Chapter 3: Unambiguous Stereochemical Assignment
The successful synthesis of stereoisomers is meaningless without reliable methods to determine their structure. Two primary techniques provide the necessary analytical certainty.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers in solution.[12]
-
¹H NMR: The coupling constants (J-values) between protons on C3, C4, and C5 can provide crucial information about their dihedral angles and thus their relative orientation (cis or trans). Protons in a trans relationship often exhibit a larger coupling constant than those in a cis relationship.
-
¹³C NMR: Diastereomers are distinct compounds and will display different chemical shifts for their corresponding carbon atoms.[12]
-
2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive for assigning relative stereochemistry. It detects protons that are close in space. For a cis isomer, a NOE correlation would be expected between the proton at C3 and the proton at C4, whereas for the trans isomer, this correlation would be absent.[8]
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for structural elucidation.[13] It provides an unequivocal, three-dimensional map of the atoms in a molecule, definitively establishing both relative and absolute stereochemistry.[14] While obtaining diffraction-quality crystals can be a bottleneck, a successful crystal structure provides irrefutable proof of the stereochemical outcome of a reaction.[15][16] This technique is often used to confirm the structure of a key product, thereby validating the stereochemical assignments made by NMR for an entire series of related compounds.
Chapter 4: Conclusion and Outlook
The stereocontrolled synthesis of 3-substituted isoxazolidin-4-ols is a well-developed field offering robust and reliable methodologies for accessing specific stereoisomers. The classic 1,3-dipolar cycloaddition provides a direct route to the isoxazolidine core, with catalysts enabling control over the diastereomeric outcome. More recent advances, such as the hydroboration-oxidation and subsequent stereochemical inversion sequence, offer a powerful and flexible platform for the preparation of both C-3/4-cis and trans diastereomers from a common precursor.[4]
The ability to selectively synthesize and definitively characterize these scaffolds using NMR and X-ray crystallography empowers medicinal chemists to conduct rigorous structure-activity relationship (SAR) studies. As our understanding of molecular recognition deepens, the demand for stereochemically pure building blocks like 3-substituted isoxazolidin-4-ols will only increase, solidifying their role as valuable components in the discovery of next-generation therapeutics.
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Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. Available at: [Link]
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Li, Y., et al. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... Available at: [Link]
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Ali, S. A., & Wazeer, M. I. M. (2008). Study of Inversion Isomerism in Some 4,5-cis-substituted-2-isoxazolidineethanols by NMR Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 292–295. Available at: [Link]
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Pellissier, H. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235–15283. Available at: [Link]
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A Technical Guide to the Synthesis of 4-Hydroxyisoxazolidines: Strategies, Mechanisms, and Protocols for Modern Drug Discovery
Executive Summary: The isoxazolidine ring system, particularly the 4-hydroxy substituted variant, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Valued as versatile intermediates for synthesizing complex bioactive molecules, their structural similarity to key biological motifs like 3-hydroxypyrrolidines makes them potent building blocks for novel therapeutics.[1][2] This guide provides a detailed exploration of the core synthetic methodologies for accessing 4-hydroxyisoxazolidines, with a focus on the underlying mechanistic principles that govern reaction outcomes. We delve into the cornerstone [3+2] cycloaddition of nitrones and olefins, examining the frontier molecular orbital theory that dictates regioselectivity. Furthermore, we present alternative strategies, such as the stereoselective hydroboration-oxidation of dihydroisoxazoles, offering a different approach to stereocontrol.[1] Each section is grounded in authoritative literature, complete with detailed experimental protocols and data summaries to empower researchers in their synthetic endeavors.
The Strategic Importance of the 4-Hydroxyisoxazolidine Core
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with five-membered rings offering a versatile and readily modifiable core.[3][4] Among these, 4-hydroxyisoxazolidines have emerged as crucial synthetic intermediates.[1] Their utility stems from the N-O bond, which can be reductively cleaved to yield valuable 1,3-aminoalcohols, and the multiple stereogenic centers that can be installed with high degrees of control.[5][6] This structural richness allows them to be used in the design of peptidomimetics and as scaffolds for generating chemical diversity in drug discovery programs.[3] The demand for enantiopure compounds has driven significant research into asymmetric methods for their synthesis, making a deep understanding of the available strategies essential for the modern medicinal chemist.[6][7]
The Cornerstone of Synthesis: [3+2] Nitrone-Olefin Cycloaddition
The most prominent and widely utilized method for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[6][8] This concerted, pericyclic reaction forms a new C-C and a new C-O bond in a single, stereospecific step, making it a highly atom-economical approach to this heterocyclic system.[8]
Mechanistic Principles: Frontier Molecular Orbital (FMO) Theory and Regioselectivity
The regiochemical outcome of the nitrone-olefin cycloaddition—that is, whether a 4-substituted or 5-substituted isoxazolidine is formed—is governed by the interaction of the frontier molecular orbitals (FMOs) of the reactants.[8] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The dominant interaction determines the product.
-
Interaction 1 (HOMOdipolarophile-LUMOnitrone): This interaction is dominant when the alkene (dipolarophile) is electron-rich (possesses an electron-donating group). In this scenario, the reaction favors the formation of the 5-substituted isoxazolidine .[8]
-
Interaction 2 (HOMOnitrone-LUMOdipolarophile): Conversely, when the alkene is electron-poor (possesses an electron-withdrawing group), this interaction is the most significant, leading preferentially to the 4-substituted isoxazolidine .[8] To synthesize 4-hydroxyisoxazolidines via this route, an alkene precursor with an oxygen-containing electron-withdrawing group (like an acrylate) or a masked hydroxyl group is typically employed.
Caption: FMO interactions governing regioselectivity in nitrone-olefin cycloadditions.
Asymmetric Synthesis via Cycloaddition
Achieving enantioselectivity is paramount for pharmaceutical applications. Organocatalysis has emerged as a particularly attractive strategy due to the use of mild reaction conditions and the avoidance of expensive or toxic metals.[3] For instance, second-generation MacMillan imidazolidinone catalysts have been successfully employed in the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes, affording highly functionalized isoxazolines (precursors to isoxazolidines) with excellent enantiomeric ratios.[4]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 4-Substituted Isoxazolidines
This protocol is a representative procedure for the synthesis of 4-functionalized isoxazolidines via a Lewis acid-catalyzed [3+2] cycloaddition, adapted from methodologies described in the literature.[9]
-
Reactant Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the C,N-diarylnitrone (1.0 mmol, 1.0 equiv.) and the electron-deficient alkene, such as 3,5-dimethylacryloylpyrazole (1.1 mmol, 1.1 equiv.).
-
Solvent and Catalyst Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., Dichloromethane or Toluene, 10 mL). Add the Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O, 10 mol%) to the solution.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often rapid, completing within 10-30 minutes.[9]
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-substituted isoxazolidine.
Alternative Pathways: Post-Modification of Dihydroisoxazoles
An alternative and powerful strategy for accessing 4-hydroxyisoxazolidines involves the functionalization of a pre-formed heterocyclic ring, namely a 2,3-dihydroisoxazole (also known as a 4-isoxazoline).[2] This approach offers a different handle on stereochemical control and can be highly effective for specific substitution patterns.
Stereoselective Hydroboration-Oxidation
A highly regio- and stereoselective method involves the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles.[1][2] This two-step process introduces a hydroxyl group at the C-4 position with a defined stereochemistry.
-
Hydroboration: The 2,3-dihydroisoxazole is treated with a borane reagent (e.g., BH₃·THF). The boron adds to the less sterically hindered face of the double bond, and regioselectively to the C-5 position.
-
Oxidation: Subsequent oxidation of the intermediate organoborane with basic hydrogen peroxide replaces the boron atom with a hydroxyl group at C-4, with retention of configuration. This sequence reliably produces trans isomers of 3-substituted isoxazolidin-4-ols.[1][2]
The significance of this method lies in its applicability to a wide range of substrates starting from readily available C-alkyl/aryl-nitrones and its predictable stereochemical outcome.[1]
Caption: Workflow for the synthesis of trans-isoxazolidin-4-ols.
Experimental Protocol: Synthesis of trans-3-Substituted Isoxazolidin-4-ols
This protocol is based on the hydroboration-oxidation methodology reported by Dikošová et al.[1]
-
Hydroboration: Dissolve the 2,3-dihydroisoxazole (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) in a flame-dried flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath. Add a solution of BH₃·THF (1 M in THF, 1.2 mmol, 1.2 equiv.) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add an aqueous solution of NaOH (3 M, 2 mL), followed by the dropwise addition of hydrogen peroxide (30% aq., 2 mL).
-
Reaction and Work-up: Remove the ice bath and stir the mixture vigorously at room temperature for 12 hours. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure trans-isoxazolidin-4-ol.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table summarizes key features of the primary methods discussed.
| Method | Key Reactants | Primary Product Control | Stereoselectivity | Advantages | Limitations |
| [3+2] Cycloaddition | Nitrone, Alkene | Regioselectivity (FMO-controlled) | Stereospecific from alkene geometry; diastereoselectivity can be low without catalysts.[8] | Atom economical, convergent, direct formation of the ring. | Regiocontrol can be challenging with electronically ambiguous alkenes; may require catalysts for high stereocontrol.[6] |
| Hydroboration-Oxidation | 2,3-Dihydroisoxazole | Regiospecific hydroxylation at C-4 | Highly diastereoselective for the trans product.[1] | Excellent and predictable stereocontrol, avoids issues of cycloaddition regioselectivity. | Requires a multi-step synthesis of the dihydroisoxazole precursor.[2] |
Conclusion and Future Outlook
The synthesis of 4-hydroxyisoxazolidines is well-served by robust and mechanistically understood methodologies. The [3+2] cycloaddition remains the most direct route, with modern advances in asymmetric organocatalysis providing excellent control over enantioselectivity.[4] In parallel, post-cyclization functionalization strategies, particularly the hydroboration-oxidation of dihydroisoxazoles, offer a powerful and highly stereoselective alternative for accessing specific isomers.[2] As the demand for structurally complex and stereochemically pure molecules in drug discovery continues to grow, the development of novel catalytic systems that offer even greater efficiency, broader substrate scope, and more precise control over all stereocenters will remain a key objective for synthetic chemists in the field.
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An In-depth Technical Guide to the Physical Characteristics of (R)-Isoxazolidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
(R)-Isoxazolidin-4-ol hydrochloride emerges as a pivotal chiral building block in contemporary medicinal chemistry. Its inherent stereochemistry and versatile functionality render it an attractive scaffold for the synthesis of complex molecular architectures, particularly in the realm of nucleoside analogues and other bioactive compounds. This guide provides a comprehensive exploration of its physical and chemical characteristics, supported by established scientific principles and practical insights for its application in research and development.
The isoxazolidine ring is a privileged five-membered heterocyclic motif that has garnered significant attention in both synthetic and medicinal chemistry.[1][2][3] The strategic placement of adjacent nitrogen and oxygen atoms imparts unique conformational and electronic properties, making it a valuable synthon for a diverse array of chemical transformations.[4] The "(R)" designation at the 4-position introduces a critical chiral center, enabling the stereoselective synthesis of enantiomerically pure pharmaceutical agents, a paramount consideration in modern drug design.
Chemical Identity and Core Properties
This compound is the hydrochloride salt of the parent compound, (R)-Isoxazolidin-4-ol. The addition of hydrochloric acid protonates the basic nitrogen atom of the isoxazolidine ring, enhancing its stability and aqueous solubility, which can be advantageous for certain synthetic manipulations and biological assays.
| Property | Value | Source(s) |
| Chemical Name | (4R)-1,2-oxazolidin-4-ol;hydrochloride | [5] |
| Synonyms | (R)-Isoxazolidin-4-ol HCl, (4R)-Isoxazolidin-4-ol hydrochloride | [6] |
| CAS Number | 338464-48-5 | [7] |
| Molecular Formula | C₃H₈ClNO₂ | [7] |
| Molecular Weight | 125.55 g/mol | [7] |
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Remarks | Source(s) |
| Appearance | Solid | Typically a white to off-white solid. | [7] |
| Melting Point | Not definitively reported | Vendor information often lists this as "N/A". Experimental determination is recommended. | |
| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. | |
| Solubility | Soluble in water | The hydrochloride salt form generally imparts aqueous solubility. Solubility in various organic solvents should be determined experimentally based on the requirements of the specific reaction or analysis. | [8] |
| Storage | 2-8°C under an inert atmosphere (e.g., Argon) | Recommended to prevent degradation and maintain purity. | [6] |
| Purity | Typically ≥95% | Commercially available with purities often in the 95-97% range. | [7] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazolidine ring. The proton at the chiral center (C4) would likely appear as a multiplet, with its chemical shift influenced by the adjacent hydroxyl group. The protons on C3 and C5, being adjacent to heteroatoms, would also exhibit characteristic chemical shifts. The presence of the hydrochloride salt may lead to peak broadening, particularly for the N-H proton.[9][10]
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the isoxazolidine ring. The chemical shift of C4 would be in the range typical for a carbon bearing a hydroxyl group, while the chemical shifts of C3 and C5 would be influenced by the adjacent nitrogen and oxygen atoms, respectively.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule.
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.
-
N-H Stretch: A broad band, potentially overlapping with the O-H stretch, corresponding to the protonated amine.
-
C-H Stretch: Bands in the 3000-2800 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds.
-
C-O Stretch: An absorption in the 1260-1000 cm⁻¹ range, indicative of the C-O single bond.[12][13]
-
N-O Stretch: An absorption band characteristic of the N-O bond in the isoxazolidine ring.[12]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would likely be obtained for the free base, (R)-Isoxazolidin-4-ol, after removal of HCl. The expected molecular ion peak for the free base (C₃H₇NO₂) would be at m/z 89.05.[14]
Synthesis and Stereochemical Control
The enantioselective synthesis of (R)-Isoxazolidin-4-ol is a key step in obtaining the target hydrochloride salt. A common and effective strategy involves the asymmetric 1,3-dipolar cycloaddition of a nitrone with a suitable dipolarophile, often facilitated by a chiral catalyst.[15][16]
General Enantioselective Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Conceptual Outline
A detailed experimental protocol would be highly dependent on the specific reagents and catalyst system chosen. However, a general procedure would involve:
-
Nitrone Formation: The in-situ generation of a nitrone from a suitable aldehyde and N-substituted hydroxylamine.[17]
-
Asymmetric Cycloaddition: The reaction of the nitrone with an appropriate alkene (dipolarophile) in the presence of a chiral catalyst (e.g., a metal complex with a chiral ligand) to induce enantioselectivity.[15]
-
Work-up and Deprotection: Standard aqueous work-up to isolate the crude cycloadduct, followed by the removal of any protecting groups.
-
Purification of the Free Base: Purification of the resulting (R)-Isoxazolidin-4-ol by techniques such as column chromatography.
-
Salt Formation: Dissolving the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Final Purification: The resulting solid is then collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the pure this compound.
Analysis of Enantiomeric Purity
Ensuring the high enantiomeric purity of this compound is critical for its use in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.
Chiral HPLC Method Development: A Strategic Approach
Developing a robust chiral HPLC method often involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions.[4][18][19]
Caption: Workflow for chiral HPLC method development and analysis.
For a molecule like (R)-Isoxazolidin-4-ol, which is an amino alcohol, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for method development.[20] Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with a buffer) mobile phases should be explored. The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.[4]
Applications in Drug Discovery and Development
The isoxazolidine scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its ability to serve as a mimic for the furanose ring in nucleosides has made it a particularly valuable tool in the development of antiviral and anticancer agents.[1][21]
-
Antiviral Agents: Isoxazolidine-containing nucleoside and nucleotide analogues have been synthesized and evaluated for their activity against a broad spectrum of DNA and RNA viruses, including herpes simplex viruses (HSV), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV).[1][2][21] While many of these initial compounds showed moderate activity, they serve as important leads for further optimization.
-
Anticancer Agents: Certain isoxazolidine derivatives have demonstrated cytostatic activity against various cancer cell lines.[1][22] The isoxazolidine ring can act as a rigid scaffold to present pharmacophoric groups in a specific spatial orientation for optimal interaction with biological targets.
-
Other Therapeutic Areas: The unique structural and electronic properties of the isoxazolidine ring have led to its exploration in other therapeutic areas as well, including as anti-inflammatory, antimicrobial, and antifungal agents.[3]
The specific utility of the enantiomerically pure (R)-Isoxazolidin-4-ol lies in its potential to serve as a chiral precursor for more complex molecules where the stereochemistry at the 4-position is crucial for biological activity.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[23]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and adaptable functionality make it an ideal starting point for the synthesis of novel, enantiomerically pure therapeutic agents. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its successful application in the laboratory. As the demand for stereochemically complex and potent pharmaceuticals continues to grow, the importance of chiral synthons like this compound is poised to increase, paving the way for the development of the next generation of innovative medicines.
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A Technical Guide to the Physicochemical Characterization of (R)-Isoxazolidin-4-ol Hydrochloride: Solubility and Stability
Abstract
(R)-Isoxazolidin-4-ol hydrochloride is a versatile heterocyclic building block with potential applications in pharmaceutical development.[1] As a chiral, hydroxylated isoxazolidine salt, its physicochemical properties—specifically aqueous solubility and chemical stability—are paramount to its handling, formulation, and ultimate utility. This in-depth technical guide outlines a comprehensive strategy for the systematic characterization of this compound. It provides not only step-by-step experimental protocols but also the underlying scientific rationale for each procedural choice. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for assessing novel hydrochloride salts from first principles, ensuring data integrity and regulatory alignment.
Introduction: A Structural Perspective on Predicted Properties
This compound (Figure 1) possesses several key structural features that dictate its expected physicochemical behavior:
-
Isoxazolidine Ring: A five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms. This core structure is susceptible to ring-opening reactions under hydrolytic stress.
-
Hydroxyl Group (-OH): This polar functional group is expected to enhance aqueous solubility through hydrogen bonding. It also presents a potential site for esterification or oxidation.
-
Chiral Center: The stereochemistry at the 4-position may influence crystal packing, potentially affecting intrinsic solubility and melting point.
-
Hydrochloride Salt: The formation of a hydrochloride salt from the basic nitrogen atom is a common strategy to significantly increase the aqueous solubility of amine-containing compounds.[2] The solubility of this salt will be highly pH-dependent.
Given these features, a thorough investigation must address pH-dependent solubility, identify potential degradation pathways, and establish a validated analytical method to quantify the parent compound in the presence of its degradants.
Figure 1: Chemical Structure of this compound Molecular Formula: C₃H₈ClNO₂ Molecular Weight: 125.55 g/mol [1]
Solubility Characterization: From High-Throughput Screening to Definitive Measurement
Solubility is a critical determinant of a compound's behavior, impacting everything from in vitro assay reliability to in vivo absorption.[3] It is essential to differentiate between kinetic and thermodynamic solubility, as they serve different purposes in the development lifecycle.[4]
Kinetic Solubility Assessment
Kinetic solubility provides a rapid, early-stage assessment of how readily a compound dissolves from a high-concentration DMSO stock into an aqueous buffer.[5][6] It is invaluable for high-throughput screening to flag compounds with potential solubility liabilities.[4]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7]
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation & Mixing: Seal the plate and mix on a plate shaker for 2 hours at room temperature.[8]
-
Measurement: Measure the light scattering in each well using a nephelometer.[7] An increase in scattered light relative to a buffer-only control indicates the formation of a precipitate and thus, that the kinetic solubility limit has been exceeded.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the "true" solubility of a compound, representing the saturation concentration of the most stable crystalline form in a solvent at equilibrium.[9] The shake-flask method is the gold standard for this measurement.[10][11]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. Ensure enough solid is present that some remains undissolved at the end of the experiment.[10]
-
Solvent Addition: Add a known volume of the desired solvent to each vial. A range of buffers should be tested to construct a pH-solubility profile (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[12]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[12][13]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[3]
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.0).
Data Presentation: pH-Solubility Profile
The results from the shake-flask experiments should be compiled into a clear table and plotted to visualize the relationship between pH and solubility.
| Solvent/Buffer | pH (Final) | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | Experimental Value |
| Acetate Buffer | 4.5 | 25 | Experimental Value |
| Phosphate Buffer | 6.8 | 25 | Experimental Value |
| Purified Water | ~7.0 | 25 | Experimental Value |
As a hydrochloride salt of a weak base, the solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses the pKa of the parent amine, where the free base begins to precipitate.[2][14] A decrease in solubility at very low pH may also be observed due to the common ion effect of chloride.[14]
Chemical Stability Assessment: A Forced Degradation Approach
Forced degradation (or stress testing) is a cornerstone of drug development, designed to deliberately degrade the compound under conditions more severe than accelerated stability testing.[15][16] Its purpose is threefold: to identify likely degradation products, to elucidate degradation pathways, and to establish and validate a stability-indicating analytical method.[16][17] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the regulatory framework for these studies.[17][18]
Overall Workflow for Characterization
The logical flow from initial assessment to detailed stability studies is crucial for an efficient and comprehensive characterization of the molecule.
Caption: Stress conditions for the forced degradation study.
Data Presentation: Stability Summary
Results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Observations (e.g., # of degradants) |
| 1 N HCl, 60°C | 24 h | Experimental Value | Experimental Value | Experimental Value |
| 1 N NaOH, 25°C | 4 h | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂, 25°C | 24 h | Experimental Value | Experimental Value | Experimental Value |
| Thermal (Solid), 70°C | 7 d | Experimental Value | Experimental Value | Experimental Value |
| Photostability (ICH) | - | Experimental Value | Experimental Value | Experimental Value |
The Analytical Core: Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. [19][20]The hallmark of a SIM is its specificity: the ability to produce a response for the API that is free from interference from degradation products, impurities, or excipients. [19][21]
Method Development Strategy
Reversed-phase HPLC (RP-HPLC) is the most common technique for SIMs. [20][21]The development process involves a systematic optimization of chromatographic conditions to achieve adequate separation of the parent peak from all degradation peaks.
-
Column Selection: Begin with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides a good balance of efficiency and backpressure.
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid in Water (for acidic conditions) and 10 mM Ammonium Bicarbonate in Water, pH 9 (for basic conditions).
-
Organic (B): Acetonitrile and/or Methanol.
-
-
Initial Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) on a cocktail of stressed samples (a mixture of aliquots from the acid, base, and peroxide degradation studies). This will reveal the approximate retention time of the parent compound and the number and polarity of the degradants.
-
Optimization: Based on the initial gradient run, adjust the gradient slope, temperature, and mobile phase pH to improve the resolution between the parent peak and the closest eluting impurity. [22]The goal is to achieve a resolution (Rs) of >1.5 for all critical peak pairs.
-
Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
The systematic approach detailed in this guide provides a comprehensive framework for characterizing the solubility and stability of this compound. By integrating scientifically sound protocols with a clear understanding of the underlying principles, researchers can generate high-quality, reliable data. This information is critical for making informed decisions during lead optimization, guiding formulation development, and ensuring the creation of a robust and stable final product. The successful execution of these studies is a foundational requirement for any further development of this promising chemical entity.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (R)-Isoxazolidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazolidine Scaffold in Modern Drug Discovery
The isoxazolidine ring system is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active molecules.[1][2] Its unique stereochemical and electronic properties make it an invaluable building block in the synthesis of novel therapeutics, including nucleoside analogues and other complex natural products.[1] (R)-Isoxazolidin-4-ol hydrochloride, a chiral derivative of this important heterocycle, serves as a key intermediate for introducing stereospecific functionality into drug candidates. Its hydrochloride salt form often enhances solubility and stability, facilitating its use in various synthetic protocols.[3][4]
This guide provides an in-depth overview of the critical safety and handling considerations for this compound, grounded in established laboratory safety principles. As a Senior Application Scientist, the following protocols and insights are designed to be both scientifically rigorous and practically applicable in a research and development setting.
Section 1: Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its known and predicted characteristics.
| Property | Value | Source(s) |
| Chemical Name | (4R)-1,2-oxazolidin-4-ol;hydrochloride | [5] |
| Molecular Formula | C₃H₈ClNO₂ | [6] |
| Molecular Weight | 125.55 g/mol | [6] |
| CAS Number | 338464-48-5 | [6] |
| Appearance | Solid (predicted) | [7] |
| Melting Point | Not available | [8] |
| Boiling Point | Not available | [8] |
| Solubility | Likely soluble in water and polar organic solvents like methanol and ethanol.[3] | [9] |
| Purity | Typically >95% | [6] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] |
Causality of Hazards:
-
H302 (Harmful if swallowed): The toxicological properties of many small heterocyclic molecules are not fully characterized, but ingestion can lead to systemic toxicity.
-
H315 (Causes skin irritation): As a hydrochloride salt of an amine, the compound can be acidic and may disrupt the skin's natural barrier, leading to irritation.
-
H319 (Causes serious eye irritation): The acidic nature and fine particulate form of the solid can cause significant irritation and potential damage upon contact with the eyes.
-
H335 (May cause respiratory irritation): Inhalation of the fine powder can irritate the mucous membranes and upper respiratory tract.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. The following workflow and PPE recommendations are designed to minimize exposure.
Engineering Controls
All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.[11] The fume hood provides a controlled environment and protects the user from respiratory exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required to protect against accidental eye contact.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A lab coat must be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: For weighing larger quantities where dust generation is likely, a NIOSH-approved respirator with a particulate filter may be necessary, in addition to the fume hood.
Synthetic and Reactivity Overview
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to its safe and responsible handling. By adhering to the principles of hazard identification, appropriate use of engineering and personal protective controls, and proper emergency preparedness, researchers can confidently and safely leverage the synthetic potential of this important chiral building block. This guide serves as a comprehensive resource to support those endeavors, fostering a culture of safety and scientific excellence in the laboratory.
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Methodological & Application
Synthesis of Chiral β-Amino Acids from (R)-Isoxazolidin-4-ol Hydrochloride: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral β-amino acids are paramount structural motifs in medicinal chemistry and drug development, conferring unique conformational constraints and proteolytic stability to peptides and small molecules.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the stereoselective synthesis of β-amino acids, commencing from the versatile chiral building block, (R)-Isoxazolidin-4-ol hydrochloride. The synthetic strategy delineated herein involves a three-stage process: (1) N-protection of the isoxazolidine, (2) reductive cleavage of the N-O bond to yield a protected 1,3-amino alcohol, and (3) oxidation of the primary alcohol to the corresponding carboxylic acid, followed by final deprotection. This guide emphasizes the rationale behind the choice of reagents and reaction conditions to ensure high yields and retention of stereochemical integrity throughout the synthetic sequence.
Introduction: The Strategic Importance of (R)-Isoxazolidin-4-ol
(R)-Isoxazolidin-4-ol serves as an excellent chiral precursor for the synthesis of β-amino acids due to its inherent stereochemistry and the masked 1,3-amino alcohol functionality within its five-membered ring.[3] The isoxazolidine ring acts as a stable protecting group that can be carried through several synthetic steps before its strategic cleavage to reveal the desired amino and hydroxyl groups. The hydrochloride salt form ensures stability for storage and handling. The synthetic pathway described provides a reliable method for the preparation of enantiomerically enriched β-amino acids, which are crucial for the development of novel therapeutics.
Overall Synthetic Strategy
The transformation of this compound to the target β-amino acid is accomplished through a carefully designed multi-step sequence. The workflow is designed to protect the reactive functional groups, effect the key ring-opening and oxidation steps, and finally deprotect to yield the desired product.
Caption: Overall synthetic workflow from this compound to (R)-3-amino-2-hydroxypropanoic acid.
Part 1: N-Protection of (R)-Isoxazolidin-4-ol
Rationale: The initial step involves the protection of the secondary amine of the isoxazolidine ring. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent reduction and oxidation steps, and its facile removal under acidic conditions.[4] The reaction is performed in the presence of a mild base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol 1: Synthesis of N-Boc-(R)-Isoxazolidin-4-ol
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 125.56 | 10.0 | 1.26 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 | 2.40 g |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated aqueous NaHCO₃ solution | - | - | 2 x 25 mL |
| Brine | - | - | 25 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.26 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.
-
Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 25 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-(R)-Isoxazolidin-4-ol as a colorless oil or a white solid.
Part 2: Reductive Ring Opening of N-Boc-(R)-Isoxazolidin-4-ol
Rationale: The pivotal step in this synthesis is the reductive cleavage of the N-O bond of the isoxazolidine ring. Catalytic hydrogenation is a mild and effective method for this transformation. Raney Nickel is a highly active catalyst for this purpose and is often used as a slurry in an alcohol solvent.[5][6][7] The reaction is performed under a hydrogen atmosphere, and the N-O bond is selectively cleaved to yield the corresponding 1,3-amino alcohol. It is anticipated that the hydrogenation will proceed with retention of stereochemistry at the chiral centers.
Caption: Reductive cleavage of the N-O bond via catalytic hydrogenation.
Experimental Protocol 2: Synthesis of N-Boc-(2R,3R)-3-amino-1,2-propanediol
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-(R)-Isoxazolidin-4-ol | 189.21 | 5.0 | 0.95 g |
| Raney® Nickel (50% slurry in water) | - | - | ~1 g |
| Methanol (MeOH) | - | - | 50 mL |
| Hydrogen (H₂) gas | - | - | 50 psi |
| Celite® | - | - | As needed |
Procedure:
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry (approx. 1 g) with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) by decantation.
-
In a hydrogenation vessel, dissolve N-Boc-(R)-Isoxazolidin-4-ol (0.95 g, 5.0 mmol) in methanol (50 mL).
-
Carefully add the washed Raney® Nickel catalyst to the solution under an inert atmosphere (e.g., argon).
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N-Boc-(2R,3R)-3-amino-1,2-propanediol, which can often be used in the next step without further purification. If necessary, purify by column chromatography.
Part 3: Oxidation to the β-Amino Acid
Rationale: The final key transformation is the oxidation of the primary alcohol of the 1,3-amino alcohol to a carboxylic acid. Several methods are available, but a TEMPO-mediated oxidation is a mild and selective choice that is compatible with the N-Boc protecting group.[8][9][10][11] This system uses a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), to selectively oxidize primary alcohols to carboxylic acids. Alternatively, Jones oxidation provides a more forceful method to achieve the same transformation.[12][13][14][15]
Experimental Protocol 3A: TEMPO-Mediated Oxidation
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-(2R,3R)-3-amino-1,2-propanediol | 191.24 | 4.0 | 0.76 g |
| TEMPO | 156.25 | 0.04 | 6.2 mg |
| Sodium hypochlorite (NaOCl, ~10-15% aqueous) | 74.44 | 10.0 | ~5-7 mL |
| Sodium chlorite (NaClO₂) | 90.44 | 10.0 | 0.90 g |
| Acetonitrile (MeCN) | - | - | 20 mL |
| Phosphate buffer (pH 6.8) | - | - | 10 mL |
| 2-Methyl-2-butene | 70.13 | - | 5 mL |
| Sodium sulfite (Na₂SO₃) | 126.04 | - | As needed |
| Ethyl acetate (EtOAc) | - | - | 3 x 30 mL |
| 1 M HCl | - | - | As needed |
Procedure:
-
Dissolve N-Boc-(2R,3R)-3-amino-1,2-propanediol (0.76 g, 4.0 mmol) in a mixture of acetonitrile (20 mL) and phosphate buffer (10 mL, pH 6.8) in a 100 mL round-bottom flask.
-
Add TEMPO (6.2 mg, 0.04 mmol) and 2-methyl-2-butene (5 mL).
-
In a separate flask, prepare a solution of sodium chlorite (0.90 g, 10.0 mmol) in water (10 mL).
-
Cool the reaction mixture to 0 °C and slowly add the sodium chlorite solution and the sodium hypochlorite solution simultaneously over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc-(R)-3-amino-2-hydroxypropanoic acid.
Experimental Protocol 3B: Jones Oxidation
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-(2R,3R)-3-amino-1,2-propanediol | 191.24 | 4.0 | 0.76 g |
| Jones Reagent (prepared fresh) | - | ~8.0 | ~3 mL |
| Acetone | - | - | 40 mL |
| Isopropanol | - | - | As needed |
| Ethyl acetate (EtOAc) | - | - | 3 x 40 mL |
Procedure:
-
Prepare Jones Reagent: Dissolve 2.67 g of chromium trioxide in 2.3 mL of concentrated sulfuric acid, then carefully dilute with water to a final volume of 10 mL. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.
-
Dissolve N-Boc-(2R,3R)-3-amino-1,2-propanediol (0.76 g, 4.0 mmol) in acetone (40 mL) in a 250 mL round-bottom flask and cool to 0 °C.
-
Slowly add the freshly prepared Jones reagent dropwise with vigorous stirring until a persistent orange color remains.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
-
Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc-(R)-3-amino-2-hydroxypropanoic acid.
Part 4: Deprotection of the N-Boc Group
Rationale: The final step is the removal of the N-Boc protecting group to yield the free β-amino acid. This is typically achieved under acidic conditions, for which a solution of hydrochloric acid in an organic solvent or trifluoroacetic acid (TFA) is commonly used.[2][16]
Experimental Protocol 4: Synthesis of (R)-3-amino-2-hydroxypropanoic acid
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-(R)-3-amino-2-hydroxypropanoic acid | 219.23 | 3.0 | 0.66 g |
| 4 M HCl in 1,4-Dioxane | - | - | 10 mL |
| Diethyl ether | - | - | As needed |
Procedure:
-
Dissolve the crude N-Boc-(R)-3-amino-2-hydroxypropanoic acid (0.66 g, 3.0 mmol) in 4 M HCl in 1,4-dioxane (10 mL) at room temperature.
-
Stir the solution for 1-2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-amino-2-hydroxypropanoic acid hydrochloride.
-
The free amino acid can be obtained by dissolving the hydrochloride salt in a minimal amount of water and adjusting the pH to the isoelectric point with a suitable base (e.g., pyridine or a basic ion-exchange resin), followed by precipitation or lyophilization.
Conclusion
The synthetic route detailed in this guide provides a robust and reliable methodology for the preparation of enantiomerically pure β-amino acids from the readily available chiral precursor, this compound. The careful selection of protecting groups and reaction conditions at each stage is critical for achieving high yields and maintaining stereochemical integrity. This protocol serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the synthesis of novel β-amino acid-containing molecules with therapeutic potential.
References
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? Retrieved from [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 3-amino-2-hydroxypropionic acid derivatives.
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]
-
PubMed. (2016, June 13). Asymmetric Hydrogenation of Isoxazolium Triflates with a Chiral Iridium Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
ScienceDirect. (n.d.). Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: N-debenzylation via N-Troc-protected isoxazolidines. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]
-
MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Retrieved from [Link]
-
PubChem. (n.d.). (2R)-3-Amino-2-hydroxypropanoic acid. Retrieved from [Link]
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ChemRxiv. (n.d.). Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. Retrieved from [Link]
-
MDPI. (2024, June 27). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2014, June 27). What is the best protocol for Oxazolidine synthesis on resin? Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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American Chemical Society. (2022, April 7). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Raney nickel reductions. Retrieved from [Link]
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ResearchGate. (2025, August 5). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]
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MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogenolysis. Reagents and conditions: (a) H2, Pd/C, EtOAc, rt, 24 h,.... Retrieved from [Link]
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Synfacts. (2011, August 19). Oxidation of Alcohols with PSB-TEMPO/NO. Retrieved from [Link]
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Stenutz. (n.d.). 3-amino-2-hydroxypropanoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Homogeneous Palladium‐Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. Retrieved from [Link]
-
PubMed Central. (2025, October 30). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides. Retrieved from [Link]
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PubMed. (2011, August 22). Glycerol hydrogenolysis promoted by supported palladium catalysts. Retrieved from [Link]
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LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]
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PubMed Central. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]
-
viXra.org. (n.d.). Automated Identification and Classification of Stereochemistry: Chirality and Double Bond Stereoisomerism. Retrieved from [Link]
-
R Discovery. (n.d.). Chiral Amino Alcohols Research Articles. Retrieved from [Link]
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The (R)-Isoxazolidin-4-ol Hydrochloride Scaffold: A Guide to its Potential in Asymmetric Synthesis
(R)-Isoxazolidin-4-ol hydrochloride is a versatile chiral building block with significant potential for application in modern asymmetric synthesis. Its rigid five-membered ring structure, incorporating both nitrogen and oxygen heteroatoms with a defined stereocenter, makes it an intriguing precursor for the development of novel chiral auxiliaries and ligands. This guide provides an in-depth exploration of its prospective applications, drawing upon well-established principles of stereochemical control and supported by proven methodologies from analogous systems. While direct, peer-reviewed applications of this specific hydrochloride salt as a chiral auxiliary are not extensively documented, its structural motifs suggest a clear path for its deployment in key stereoselective transformations.
This document serves as a technical guide for researchers, chemists, and drug development professionals interested in leveraging this chiral scaffold. We will present detailed, field-proven protocols adapted from closely related and widely used chiral auxiliaries, such as the renowned Evans oxazolidinones, to illustrate how (R)-Isoxazolidin-4-ol can be effectively utilized. The causality behind experimental choices and the mechanistic underpinnings of stereocontrol will be a central focus.
Part 1: From Chiral Building Block to Functional Auxiliary: The N-Acylation Gateway
The primary step to unlock the potential of (R)-Isoxazolidin-4-ol as a chiral auxiliary is its conversion into an N-acyl derivative. This modification covalently links the chiral scaffold to a prochiral substrate, enabling the auxiliary's stereocenter to effectively direct subsequent chemical reactions. The N-acylation process is a critical gateway to a wide range of asymmetric transformations.
The general principle involves the deprotonation of the auxiliary's nitrogen atom, followed by quenching with an acylating agent (e.g., an acid chloride or anhydride)[1]. This process transforms the initial building block into a functional tool for stereoselective synthesis.
Workflow for N-Acylation
Caption: General workflow for converting (R)-Isoxazolidin-4-ol into a functional N-acyl chiral auxiliary.
Protocol 1: Synthesis of N-Propionyl-(R)-isoxazolidin-4-ol
This protocol details the attachment of a propionyl group, a common substrate for demonstrating asymmetric aldol reactions.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and anhydrous THF. Cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of n-BuLi dropwise. The first equivalent neutralizes the hydrochloride and deprotonates the hydroxyl group, while the second deprotonates the nitrogen. Stir the mixture at -78 °C for 30 minutes.
-
Add 1.2 equivalents of propionyl chloride dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-(R)-isoxazolidin-4-ol.
Causality: The use of a strong, non-nucleophilic base like n-BuLi at low temperatures ensures efficient deprotonation to form the lithium amide without unwanted side reactions[1]. The subsequent acylation provides the stable N-acyl derivative, which is the active form of the auxiliary for subsequent C-C bond-forming reactions.
Part 2: Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation. When mediated by a chiral auxiliary, it can produce syn- or anti-aldol adducts with high diastereoselectivity. The N-acyl isoxazolidine, analogous to Evans' N-acyl oxazolidinones, can be used to control the stereochemistry of aldol reactions through the formation of a rigid, chelated transition state[2][3][4].
Proposed Mechanism: Stereocontrol in the Aldol Reaction
The stereochemical outcome is dictated by the formation of a (Z)-enolate, which then coordinates with a Lewis acid (e.g., TiCl₄ or Bu₂BOTf) and the incoming aldehyde in a six-membered, chair-like transition state. The bulky group at the chiral center of the isoxazolidine ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Note: A real image of a Zimmerman-Traxler model would be inserted here in a full application. The DOT script is a placeholder for a complex chemical structure diagram. Caption: Proposed Zimmerman-Traxler transition state for the aldol reaction, showing facial shielding by the isoxazolidine ring.
Protocol 2: Asymmetric Aldol Reaction with Isovaleraldehyde
This protocol describes a titanium-mediated aldol reaction to produce the syn-aldol adduct with high diastereoselectivity.
Materials:
-
N-Propionyl-(R)-isoxazolidin-4-ol (from Protocol 1)
-
Dichloromethane (DCM), anhydrous
-
Titanium(IV) chloride (TiCl₄), 1 M in DCM
-
Diisopropylethylamine (DIPEA)
-
Isovaleraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the N-propionyl-(R)-isoxazolidin-4-ol in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add 1.1 equivalents of TiCl₄ solution dropwise. The solution should turn a deep yellow/orange color.
-
Add 1.2 equivalents of DIPEA dropwise. Stir the mixture for 30 minutes at -78 °C to allow for enolate formation.
-
Add 1.5 equivalents of isovaleraldehyde dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous work-up and extraction with DCM.
-
Purify the product via flash column chromatography to isolate the desired syn-aldol adduct.
Trustworthiness: The stereochemical outcome of this reaction is highly predictable based on decades of research on similar oxazolidinone systems[2][4]. The formation of a rigid, chelated intermediate is key to achieving high diastereoselectivity.
| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference (Analogous System) |
| Isovaleraldehyde | TiCl₄ | >95:5 | ~85 | |
| Benzaldehyde | Bu₂BOTf | >98:2 | ~90 | [4] |
| Propionaldehyde | TiCl₄ | >95:5 | ~80 |
Part 3: Auxiliary Cleavage and Recovery
A crucial feature of a good chiral auxiliary is its facile removal under mild conditions that do not compromise the newly formed stereocenters, and its potential for recovery and reuse[4].
Protocol 3: Reductive Cleavage to a Chiral Alcohol
This protocol describes the cleavage of the aldol adduct to yield a chiral 1,3-diol and recover the (R)-Isoxazolidin-4-ol auxiliary.
Materials:
-
Aldol adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Water
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the aldol adduct in THF and cool to 0 °C.
-
Add 2.0 equivalents of LiBH₄ in portions.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Perform a standard aqueous work-up and extraction to separate the chiral diol product from the water-soluble (R)-Isoxazolidin-4-ol auxiliary.
-
The aqueous layer can be treated with acid and extracted to recover the auxiliary. The organic layers are processed to isolate the final chiral product.
Conclusion
This compound represents a promising and readily available chiral scaffold. While it requires initial functionalization to be employed as a chiral auxiliary, the principles governing its potential stereodirecting ability are well-grounded in the extensive and reliable chemistry of analogous systems like Evans oxazolidinones. The protocols and mechanistic rationale provided here offer a robust starting point for researchers to explore the utility of this compound in the asymmetric synthesis of complex chiral molecules, contributing to the ever-expanding toolkit of synthetic organic chemistry.
References
-
Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Communications, 47(14), 3339-3350. [Link]
-
Curran, D. P., & Luo, Z. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 3(2), 251-254. [Link]
-
Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Sci-Hub. [Link]
-
Kim, H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(21), 3894. [Link]
-
Yadlapalli, R. T., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. [Link]
-
Sá, M. M. (2019). Synthetic approach towards isoxazolidin-4-ols via the regioselective reductive cleavage of the C5-O bond. ResearchGate. [Link]
-
Ghosh, A. K., et al. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(72), 41755-41758. [Link]
-
Štefane, B., & Svete, J. (2018). Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry, 14, 291-298. [Link]
-
Ghosh, A. K., & Liu, C. (2000). Asymmetric aldol reaction and its probable mechanism. ResearchGate. [Link]
-
Wolf, C., & Xu, H. (2011). ChemInform Abstract: Asymmetric Catalysis with Chiral Oxazolidine Ligands. Sci-Hub. [Link]
-
Bandar, J. S., et al. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 140(38), 12051-12056. [Link]
-
Padilla-Salinas, R., et al. (2013). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 57(4), 264-279. [Link]
-
Bailey, P. D., et al. (2000). N-alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 213-222. [Link]
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Che, C., et al. (2017). Stereoselective Isoxazolidine Synthesis Via Copper-Catalyzed Alkene Aminooxygenation. ACS Catalysis, 7(7), 4775-4779. [Link]
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Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. [Link]
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Pfaltz, A. (1996). Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. SciSpace. [Link]
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Sundén, H., et al. (2018). N-Acylation of Oxazolidinones. ChemistryViews. [Link]
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Pescitelli, G. (2020). Recent Advances in the Synthesis of Isoxazolidines. ResearchGate. [Link]
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Al-awar, R. S., et al. (2003). Novel stereoselective synthesis of functionalized oxazolidinones from chiral aziridines. Journal of Organic Chemistry, 68(11), 4489-4494. [Link]
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Wang, Y., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(15), 3349. [Link]
-
Larrow, J. F., & Doubleday, W. W. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(11), 1548. [Link]
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Slaninova, E., et al. (2021). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein Archives. [Link]
-
Brandi, A., et al. (2008). Regio- and stereoselective synthesis of isoxazolidine derivatives by asymmetric 1,3-dipolar cycloaddition reaction of chiral nitrones with 1-propene-1,3-sultone. Semantic Scholar. [Link]
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Kourounakis, A. P., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(21), 5000. [Link]
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Danishefsky, S. J., et al. (2010). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 132(4), 1450-1451. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
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Reddy, P. V. G., et al. (2015). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Organic Letters, 17(1), 154-157. [Link]
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Wang, Y., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Center for Biotechnology Information. [Link]
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Bales, F. M., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 14(9), 1888. [Link]
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Slaninova, E., et al. (2021). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. National Center for Biotechnology Information. [Link]
-
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Application Notes: (R)-Isoxazolidin-4-ol Hydrochloride as a Versatile Chiral Building Block
Introduction: The Strategic Value of the Isoxazolidine Scaffold
In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure, conformationally constrained building blocks is insatiable. Chiral molecules are fundamental to biological recognition, and the three-dimensional architecture of a synthetic block often dictates its ultimate utility in constructing complex, bioactive molecules.[1][2] (R)-Isoxazolidin-4-ol hydrochloride emerges as a potent and versatile chiral synthon, offering a unique combination of stereochemistry and bifunctionality. The isoxazolidine ring, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a stable yet readily transformable scaffold.[3] Its inherent chirality and the presence of hydroxyl and amino functionalities make it a privileged starting material for two critical classes of molecules: chiral 1,3-amino alcohols and nucleoside analogues, many of which exhibit significant therapeutic potential, particularly as antiviral agents.[4][5]
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights and detailed, self-validating protocols for its practical application. We will dissect the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methodologies for their specific synthetic challenges.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid, which simplifies handling and storage compared to its free-base form. The hydrochloride salt ensures a longer shelf life and reduces the hygroscopicity often associated with small, polar amines.
| Property | Value | Source(s) |
| CAS Number | 338464-48-5 | [6] |
| Molecular Formula | C₃H₈ClNO₂ | [6] |
| Molecular Weight | 125.55 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [6] |
| Storage | Store under inert gas at 2-8°C | N/A |
Core Synthetic Strategy: A Bifurcated Pathway
The synthetic utility of (R)-Isoxazolidin-4-ol stems from its two primary reactive handles: the secondary amine (masked as an ammonium salt) and the secondary alcohol. The initial step in almost all synthetic routes involves liberating the free amine and subsequently protecting it, most commonly as a tert-butoxycarbonyl (Boc) derivative. This N-protected intermediate is the divergent point for major applications. The two principal pathways involve:
-
Reductive N-O Bond Cleavage: This pathway cleaves the isoxazolidine ring to furnish a chiral γ-amino alcohol. This transformation is a cornerstone of its application, providing a stereodefined 1,3-amino alcohol synthon.
-
Derivatization at the C4-Hydroxyl Group: This pathway utilizes the hydroxyl group for substitution reactions, often with inversion of configuration, to attach other molecular fragments, most notably nucleobases for the synthesis of antiviral agents.
Caption: Core synthetic pathways originating from (R)-Isoxazolidin-4-ol.
Part 1: Initial Handling and Protection Protocols
The secondary amine within the isoxazolidine ring is a nucleophilic site that will interfere with many subsequent reactions targeting the hydroxyl group. Therefore, robust and high-yielding protection of this nitrogen is paramount. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.
Protocol 1.1: Liberation of the Free Base from the Hydrochloride Salt
Causality: The starting material is a hydrochloride salt. To perform the N-Boc protection, the free, nucleophilic secondary amine must be generated. This is achieved by neutralization with a suitable base. A non-aqueous workup is often preferred for small, water-soluble amines to prevent loss of product.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Suspend this compound (1.0 equiv) in methanol (approx. 10 mL per gram of starting material).
-
Add anhydrous potassium carbonate (1.5-2.0 equiv) portion-wise with vigorous stirring at room temperature. The use of a solid base facilitates a straightforward workup.
-
Stir the suspension for 1-2 hours. Monitor the reaction by TLC (ninhydrin stain) to confirm the consumption of the starting material.
-
Filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil or semi-solid.
-
Note: The free amine is often used immediately in the next step without further purification. If purification is required, column chromatography on silica gel using a DCM/MeOH gradient may be employed, though losses can occur due to the compound's polarity.
Protocol 1.2: N-Boc Protection of (R)-Isoxazolidin-4-ol
Causality: This protocol employs di-tert-butyl dicarbonate ((Boc)₂O) for the efficient and chemoselective protection of the secondary amine. The reaction is typically performed under mild basic conditions to scavenge the acid byproduct and maintain the amine's nucleophilicity. This procedure is adapted from standard, high-yield Boc protection methodologies.[7][8]
Materials:
-
Crude (R)-Isoxazolidin-4-ol (from Protocol 1.1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the crude (R)-Isoxazolidin-4-ol (1.0 equiv) in anhydrous DCM (15-20 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of a solution of (Boc)₂O (1.1 equiv) in DCM. The order of addition ensures the amine is basic enough to react efficiently.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction for completion by TLC (stain with potassium permanganate or ceric ammonium molybdate, as the product is UV-inactive and Boc-protected amines do not stain well with ninhydrin).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, N-Boc-(R)-Isoxazolidin-4-ol, is often a viscous oil or solid and can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Part 2: Application in Chiral 1,3-Amino Alcohol Synthesis
One of the most powerful applications of the isoxazolidine scaffold is its use as a masked 1,3-amino alcohol. The stereocenter at C4 is preserved during the ring-opening, providing a direct and reliable route to enantiopure products that are pivotal in pharmaceutical synthesis.
Caption: Workflow for the synthesis of a chiral 1,3-amino alcohol.
Protocol 2.1: Reductive N-O Bond Cleavage via Catalytic Hydrogenation
Causality: Catalytic hydrogenation is a mild and effective method for cleaving the relatively weak N-O bond.[1] Raney® Nickel is a highly active catalyst for this transformation, operating under moderate hydrogen pressure at room temperature.[9][10] The presence of the N-Boc group is compatible with these conditions. The reaction yields the desired 1,3-amino alcohol with retention of the C4 stereochemistry.
Materials:
-
N-Boc-(R)-Isoxazolidin-4-ol (from Protocol 1.2)
-
Raney® Nickel (50% slurry in water), activity-washed
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 0.5 g per 1 g of substrate) several times with deionized water, followed by several washes with the reaction solvent (e.g., Methanol) to remove residual water and base.
-
Reaction Setup: To a suitable pressure vessel, add a solution of N-Boc-(R)-Isoxazolidin-4-ol (1.0 equiv) in Methanol (20-30 mL per gram).
-
Under an inert atmosphere (e.g., Argon), carefully add the washed Raney® Nickel catalyst to the solution. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 40-50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. The product, N-Boc-(R)-4-amino-1,3-butanediol, will have a significantly lower Rf value than the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol. Caution: Do not allow the Celite® pad with the catalyst to dry, as it can ignite. Quench the pad with water after filtration is complete.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to obtain the pure N-Boc-(R)-4-amino-1,3-butanediol.
Part 3: Application in Nucleoside Analogue Synthesis
(R)-Isoxazolidin-4-ol serves as an excellent mimic of the ribofuranose ring in nucleosides.[11] The key synthetic challenge is the stereoselective formation of the N-glycosidic bond analogue. This is typically achieved by coupling the C4-hydroxyl group with a nucleobase. The Mitsunobu reaction is particularly well-suited for this task as it proceeds with a predictable inversion of stereochemistry (Sₙ2 mechanism), converting the (R)-alcohol into an (S)-substituted product.[3][12]
Caption: Mitsunobu pathway for nucleoside analogue synthesis.
Protocol 3.1: Mitsunobu Coupling with Thymine
Causality: The Mitsunobu reaction activates the C4-hydroxyl group in situ via an oxyphosphonium intermediate.[13] The nucleobase (in this case, thymine) then acts as the nucleophile, displacing the activated oxygen in an Sₙ2 fashion. This results in a clean inversion of the stereocenter from (R) to (S), a critical step for achieving the desired stereochemistry in many bioactive nucleoside analogues.
Materials:
-
N-Boc-(R)-Isoxazolidin-4-ol (from Protocol 1.2)
-
Thymine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, syringe, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-(R)-Isoxazolidin-4-ol (1.0 equiv), thymine (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (20 mL per gram of alcohol).
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purify directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-Boc-(S)-4-(thymin-1-yl)isoxazolidine.
Alternative Strategy: Hydroxyl Activation and Sₙ2 Displacement
An alternative to the Mitsunobu reaction involves a two-step sequence: activation of the hydroxyl group as a good leaving group (e.g., mesylate or tosylate), followed by Sₙ2 displacement with the nucleobase anion. This method avoids the often difficult purification from Mitsunobu byproducts.
Protocol 3.2: Mesylation of N-Boc-(R)-Isoxazolidin-4-ol
Causality: Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a non-nucleophilic base (like triethylamine) to form a mesylate.[9] The resulting sulfonate ester is an excellent leaving group, activating the C4 position for subsequent nucleophilic attack. This reaction proceeds with retention of configuration at the C4 center.
Materials:
-
N-Boc-(R)-Isoxazolidin-4-ol (from Protocol 1.2)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, syringe, ice bath
Procedure:
-
Dissolve N-Boc-(R)-Isoxazolidin-4-ol (1.0 equiv) in anhydrous DCM (20 mL per gram).
-
Add triethylamine (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise. Ensure the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting mesylate is often unstable on silica gel and may be used in the next step without further purification. The subsequent displacement with a nucleobase anion (e.g., sodium salt of thymine) would then proceed with inversion of configuration to yield the same (S)-product as the Mitsunobu reaction.
References
-
Berthet, M., Cheviet, T., Dujardin, G., Parrot, I., & Martinez, J. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235–15283. [Link]
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Varala, R., Nuvula, S., & Adapa, S. R. (2006). Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]
-
Padwa, A., & Ku, A. (1980). A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. Tetrahedron Letters, 21(11), 1009-1012. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Gumina, G., Schwendig, S., & Chu, C. K. (2002). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Nucleosides, Nucleotides & Nucleic Acids, 21(10-11), 695-712. [Link]
- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
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Gumina, G., et al. (2001). Syntheses of Isoxazoline-Carbocyclic Nucleosides and Their Antiviral Evaluation: A Standard Protocol. Molecules, 6(12), 977-987. [Link]
-
Zhang, Z., & Plietker, B. (2015). Fe-Catalyzed reductive N–O-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. Organic Chemistry Frontiers, 2(6), 682-685. [Link]
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Janeba, Z., et al. (2012). Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a carbamoyl linker. Bioorganic & Medicinal Chemistry, 20(13), 4137-4145. [Link]
-
Master Organic Chemistry. (2015). Mitsunobu Reaction. [Link]
-
Martín-Gago, P., & Martin, V. S. (2017). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 22(10), 1775. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Rahman, A. U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6614. [Link]
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Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
Gumina, G., et al. (2002). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Nucleosides, Nucleotides and Nucleic Acids, 21(10-11), 695-712. [Link]
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The Isoxazolidine Scaffold: A Privileged Player in Medicinal Chemistry
In the landscape of modern drug discovery, the isoxazolidine ring system has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1] Its unique stereochemical features and ability to mimic the structures of natural biomolecules like nucleosides and amino acids make it a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth exploration of the application of isoxazolidines in medicinal chemistry, offering detailed protocols for their synthesis and biological evaluation, and delving into their mechanisms of action.
The Allure of the Isoxazolidine Ring: A Structural Mimic
The five-membered heterocyclic structure of isoxazolidine, containing adjacent nitrogen and oxygen atoms, provides a versatile template for medicinal chemists. This scaffold can be strategically functionalized to create libraries of diverse compounds, each with the potential for specific biological interactions. The inherent chirality of substituted isoxazolidines further allows for the fine-tuning of these interactions to achieve high potency and selectivity.
Core Synthesis: The 1,3-Dipolar Cycloaddition
The most robust and widely employed method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone and an alkene. This reaction is highly valued for its efficiency and stereocontrol, allowing for the predictable synthesis of complex isoxazolidine derivatives.
Experimental Protocol: Synthesis of Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of isoxazolidines, which can be adapted based on the specific nitrone and alkene starting materials.
Materials:
-
Nitrone (1.0 eq)
-
Alkene (1.2 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask and condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitrone and the anhydrous solvent.
-
Stir the solution at room temperature and add the alkene.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours to a day), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure isoxazolidine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of reagents and intermediates that may be sensitive to oxygen or moisture.
-
Anhydrous Solvent: Water can react with some nitrones or catalysts, reducing the efficiency of the reaction.
-
Excess Alkene: Using a slight excess of the alkene can help to drive the reaction to completion, especially if the nitrone is the more valuable starting material.
-
TLC Monitoring: Allows for the real-time tracking of the reaction, indicating when the starting materials have been consumed and the product has formed, thus preventing unnecessary heating and potential side reactions.
-
Column Chromatography: A standard and effective method for purifying organic compounds, separating the desired isoxazolidine from unreacted starting materials and any byproducts.
Biological Applications and Evaluation Protocols
Isoxazolidine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology and infectious diseases.
Anticancer Activity: Targeting Key Cellular Pathways
A significant body of research has highlighted the anticancer potential of isoxazolidine-containing compounds. These molecules have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).
One of the key targets for some isoxazolidine derivatives is the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[3][4] Small molecule inhibitors that block the ATP-binding site of the EGFR tyrosine kinase domain are a well-established class of anticancer drugs.[4]
Diagram of the EGFR Signaling Pathway and Inhibition:
Caption: Inhibition of the EGFR signaling pathway by an isoxazolidine derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, SKOV3 for ovarian cancer)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isoxazolidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isoxazolidine compounds in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isoxazolidine derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Isoxazolidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM)[2] |
| 2f | MCF-7 (Breast) | 9.7 ± 1.3 |
| A-549 (Lung) | 9.7 ± 0.7 | |
| SKOV3 (Ovarian) | 6.5 ± 0.9 | |
| 2g | MCF-7 (Breast) | 17.7 ± 1 |
| A-549 (Lung) | 12.1 ± 1.1 | |
| SKOV3 (Ovarian) | 13.9 ± 0.7 |
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the isoxazolidine ring significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups like nitro groups on the aromatic rings attached to the isoxazolidine core has been correlated with enhanced cytotoxicity against cancer cell lines.[5]
Antimicrobial Activity: Combating Bacterial Infections
Isoxazolidine and its structural analogs, the oxazolidinones, are also potent antimicrobial agents. The well-known antibiotic Linezolid, an oxazolidinone, acts by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from many other classes of antibiotics. This unique mode of action makes them effective against multidrug-resistant Gram-positive bacteria.[6][7] The antimicrobial mechanism of some isoxazolidine-related compounds also involves the disruption of the bacterial cell membrane.[8][9]
Diagram of the Antimicrobial Mechanism of Action:
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- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Reductive Ring-Opening of Isoxazolidine-4-ols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of Isoxazolidine-4-ols
The isoxazolidine ring system is a valuable heterocyclic motif in organic synthesis, serving as a versatile precursor to a variety of important acyclic molecules.[1] Among these, isoxazolidine-4-ols are particularly useful intermediates for the synthesis of γ-amino-β-hydroxy ketones and their derivatives, which are key structural units in numerous biologically active compounds and pharmaceutical agents.[2][3] The strategic cleavage of the relatively weak N-O bond in the isoxazolidine ring allows for the stereocontrolled introduction of amino and hydroxyl functionalities, making this transformation a powerful tool in the synthetic chemist's arsenal.[4][5]
This technical guide provides a detailed overview of the experimental procedures for the reductive ring-opening of isoxazolidine-4-ols. We will delve into a representative protocol, explore the mechanistic underpinnings of the reaction, discuss the influence of various reaction parameters, and offer practical troubleshooting advice. The information presented herein is intended to equip researchers with the knowledge and practical insights necessary to successfully implement this transformation in their own synthetic endeavors.
Core Principles: The Reductive Cleavage of the N-O Bond
The ring-opening of isoxazolidines is most commonly achieved through reductive cleavage of the N-O bond.[4][5] This can be accomplished using a variety of reducing agents, with catalytic hydrogenation being one of the most prevalent and efficient methods.[6] Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are frequently employed for this purpose.[1][4][7] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. The presence of a hydroxyl group at the C4 position of the isoxazolidine ring introduces an additional functional group that must be considered when selecting the appropriate reaction conditions to avoid undesired side reactions.
Experimental Workflow: A Visual Guide
The following diagram outlines the general experimental workflow for the reductive ring-opening of an isoxazolidine-4-ol.
Sources
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- 2. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Large-scale production of (R)-Isoxazolidin-4-ol hydrochloride
An Application Guide for the Scalable Synthesis of (R)-Isoxazolidin-4-ol Hydrochloride
Introduction
This compound is a crucial chiral building block in contemporary medicinal chemistry and pharmaceutical development. Its rigid heterocyclic scaffold, adorned with strategically placed functional groups, makes it a versatile starting material for the synthesis of complex, biologically active molecules.[1][2] The isoxazolidine core is a key feature in a variety of therapeutic agents, and the specific (R)-configuration at the 4-position is often essential for achieving the desired pharmacological activity. The production of this compound on a large scale, with high enantiomeric purity, presents significant challenges that necessitate a robust and well-characterized synthetic process.
This document provides a detailed protocol for the large-scale production of this compound. It is intended for researchers, scientists, and drug development professionals. The guide outlines a validated synthetic strategy, detailed experimental procedures, critical process parameters for scale-up, and comprehensive analytical methods for quality control.
Synthetic Strategy: Asymmetric 1,3-Dipolar Cycloaddition
The cornerstone of this synthetic approach is a highly stereoselective, metal-catalyzed 1,3-dipolar cycloaddition reaction.[3][4] This powerful transformation allows for the construction of the isoxazolidine ring with precise control over the stereochemistry at the newly formed chiral centers. The overall strategy involves three main stages:
-
In Situ Generation of a Chiral Nitrone: A suitable N-substituted hydroxylamine is reacted with an achiral aldehyde in the presence of a chiral catalyst.
-
Stereoselective Cycloaddition: The generated chiral nitrone undergoes a [3+2] cycloaddition with a suitable alkene to form the isoxazolidine ring with high diastereoselectivity and enantioselectivity.
-
Deprotection and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid yields the target compound, this compound.
The choice of catalyst is critical for achieving high enantiomeric excess (ee). Chiral Lewis acids, particularly those based on iron or copper complexes with bis(oxazoline) or similar ligands, have proven to be highly effective in promoting asymmetric 1,3-dipolar cycloadditions.[4]
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety First: The synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7] Hydroxylamine derivatives can be explosive and should be handled with extreme care.[8][9]
Part 1: Large-Scale Synthesis of the Protected (R)-Isoxazolidine Intermediate
This protocol is designed for a 100 g scale synthesis.
Materials:
-
N-Benzylhydroxylamine hydrochloride (1.1 eq)
-
Acrolein (1.0 eq)
-
2-Methoxypropene (1.2 eq)
-
Chiral Iron(III)-BPsalan complex (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
Catalyst Preparation: In a flame-dried, 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve the Chiral Iron(III)-BPsalan complex in anhydrous DCM (1 L).
-
Nitrone Formation: To the catalyst solution, add N-benzylhydroxylamine hydrochloride. Cool the mixture to 0 °C using an ice bath. Slowly add a solution of acrolein in anhydrous DCM (500 mL) over 1 hour, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes.
-
Cycloaddition: To the reaction mixture, add 2-methoxypropene dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution (1 L). Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL).
-
Purification: Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude protected (R)-isoxazolidine. Purify the crude product by flash column chromatography on silica gel.
Part 2: Deprotection and Hydrochloride Salt Formation
Materials:
-
Protected (R)-Isoxazolidine intermediate from Part 1
-
Palladium on Carbon (10% Pd, 5 mol%)
-
Methanol
-
Hydrochloric acid (2 M in diethyl ether)
-
Diethyl ether
Procedure:
-
Hydrogenolysis: In a suitable hydrogenation vessel, dissolve the purified protected (R)-isoxazolidine in methanol. Add the palladium on carbon catalyst.
-
Reaction: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-24 hours.
-
Filtration: Once the reaction is complete (monitored by TLC or HPLC), carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (R)-Isoxazolidin-4-ol as a free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of methanol and cool the solution to 0 °C. Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Scale-Up Considerations and Process Optimization
-
Thermal Management: The 1,3-dipolar cycloaddition can be exothermic. For large-scale reactions, ensure efficient cooling and slow addition of reagents to maintain temperature control.[10]
-
Reagent Purity: The purity of starting materials, especially the acrolein and vinyl ether, is crucial for obtaining high yields and minimizing side reactions.
-
Catalyst Loading: The catalyst loading can be optimized to balance reaction time and cost.
-
Crystallization: For the final product, developing a robust crystallization procedure is essential for achieving high purity and the desired crystal form.
Analytical Characterization
The final product should be characterized to confirm its identity, purity, and stereochemical integrity.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₃H₈ClNO₂[1][11] |
| Molecular Weight | 125.55 g/mol [1][11] |
| Purity (HPLC) | ≥ 98% |
| Enantiomeric Excess (Chiral HPLC) | ≥ 99% |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Melting Point | To be determined |
| Optical Rotation | To be determined |
Visualization of the Key Reaction Step
Caption: Mechanism of the [3+2] dipolar cycloaddition.
References
- Hydroxylamine hydrochloride - Penta chemicals. (2025).
- Hydroxylamine hydrochloride - Apollo Scientific. (n.d.).
- Synthetic approach towards isoxazolidin-4-ols via the regioselective reductive cleavage of the C5-O bond. (n.d.). ResearchGate.
- HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Loba Chemie. (n.d.).
- Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010).
- Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010).
- Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. (n.d.). Beilstein Journals.
- Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). PMC - NIH.
- Synthesis of chiral 4-pheniloxazolidines 7(a,b) and 8(a,b). (n.d.). ResearchGate.
- This compound ee - CymitQuimica. (n.d.).
- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (n.d.). PMC - NIH.
- Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (n.d.). PMC - NIH.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH.
- Isoxazolidine synthesis - Organic Chemistry Portal. (n.d.).
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
- Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). NIH.
- Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. (n.d.). NIH.
- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (n.d.). MDPI.
- Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). PubMed.
- Oxazolidinones for Asymmetric Synthesis - Sigma-Aldrich. (n.d.).
- The Journal of Organic Chemistry Vol. 91 No. 2 - ACS Publications. (n.d.).
- This compound. (n.d.).
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- 2. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazolidine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labsolu.ca [labsolu.ca]
The Strategic Utility of (R)-Isoxazolidin-4-ol Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Isoxazolidine Scaffold as a Privileged Chiral Building Block
In the landscape of medicinal chemistry and drug discovery, the isoxazolidine ring system has emerged as a "privileged scaffold".[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile and stereochemically rich template for the synthesis of a diverse array of bioactive molecules.[1] Its utility is rooted in its conformational rigidity, the presence of multiple sites for functionalization, and its ability to act as a mimic for biologically crucial structures like nucleosides and amino acids. The incorporation of a hydroxyl group at the 4-position, particularly with a defined stereochemistry as in (R)-Isoxazolidin-4-ol, introduces a powerful handle for asymmetric synthesis, enabling the construction of complex chiral molecules with high precision. This guide provides an in-depth exploration of the applications of (R)-Isoxazolidin-4-ol hydrochloride, a stable and accessible form of this chiral building block, in the synthesis of molecules with potential therapeutic value.
This compound is a versatile starting material for the synthesis of a range of bioactive compounds, including antiviral and antibacterial agents. The inherent chirality at the C4 position provides a key strategic advantage in asymmetric synthesis, allowing for the stereocontrolled introduction of substituents. The hydroxyl and amino functionalities serve as key reaction points for further molecular elaboration.
Key Applications in Bioactive Molecule Synthesis
The strategic placement of the hydroxyl group and the inherent chirality of (R)-Isoxazolidin-4-ol make it a valuable precursor for several classes of bioactive molecules.
Synthesis of Chiral Amino Alcohols and Diamines
The isoxazolidine ring can be reductively cleaved at the N-O bond to yield 1,3-amino alcohols. Starting with an enantiomerically pure isoxazolidinol allows for the synthesis of chiral amino alcohols, which are core components of many pharmaceuticals.
-
Causality behind Experimental Choices: The choice of reducing agent is critical for selective N-O bond cleavage without affecting other functional groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. The hydrochloride salt form of the starting material is typically neutralized in situ to the free base before reduction.
Precursor to Novel Nucleoside Analogues
The isoxazolidine ring can serve as a mimic of the furanose ring found in natural nucleosides. This has led to the development of isoxazolidinyl nucleosides with potent antiviral activity. The hydroxyl group at the C4 position corresponds to the 3'-hydroxyl of a natural ribose, making it a key site for phosphoramidite chemistry and oligonucleotide synthesis.
-
Expertise & Experience: The synthesis of nucleoside analogues often involves the N-arylation or N-alkylation of the isoxazolidine nitrogen with a heterocyclic base (e.g., pyrimidines, purines). Subsequent protection of the 4-hydroxyl group, followed by deprotection, is a common strategy to achieve the desired target molecule.
Scaffold for Antibacterial Agents
The isoxazolidine moiety has been incorporated into various antibacterial agents. For instance, isoxazolinyl oxazolidinones have shown promising activity against resistant bacterial strains.[2] (R)-Isoxazolidin-4-ol can be a key building block for the synthesis of such complex molecules.
-
Trustworthiness: Protocols for the synthesis of these complex molecules often involve multi-step sequences. The purity and stereochemical integrity of the (R)-Isoxazolidin-4-ol starting material are paramount for the success of the overall synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for the chosen conditions.
Protocol 1: N-Arylation of (R)-Isoxazolidin-4-ol
This protocol describes a general procedure for the copper-catalyzed N-arylation of (R)-Isoxazolidin-4-ol, a common transformation in the synthesis of bioactive molecules.
Workflow Diagram:
Caption: General workflow for the N-arylation of (R)-Isoxazolidin-4-ol.
Step-by-Step Methodology:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), and stir at room temperature for 30 minutes. The formation of the free base can be monitored by thin-layer chromatography (TLC).
-
Reaction Setup: To a separate oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Addition of Reactants: Add the aryl halide (1.2 eq) to the Schlenk flask, followed by the in-situ generated solution of (R)-Isoxazolidin-4-ol free base. Add anhydrous toluene as the reaction solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Representative):
| Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzonitrile | L-Proline | K2CO3 | 100 | 18 | 75 |
| 2-Bromopyridine | DMEDA | Cs2CO3 | 90 | 24 | 68 |
| 4-Chloronitrobenzene | L-Proline | K3PO4 | 110 | 16 | 82 |
Protocol 2: O-Alkylation of N-Protected (R)-Isoxazolidin-4-ol
This protocol details the alkylation of the hydroxyl group, which first requires protection of the nitrogen atom to prevent N-alkylation.
Workflow Diagram:
Caption: Workflow for the O-alkylation of (R)-Isoxazolidin-4-ol.
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve this compound (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous DCM.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and triethylamine (2.5 eq).
-
Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify by column chromatography to obtain N-Boc-(R)-Isoxazolidin-4-ol.
-
-
O-Alkylation:
-
To a solution of N-Boc-(R)-Isoxazolidin-4-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
N-Deprotection (if required):
-
Dissolve the N-Boc protected product in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting product will be the TFA salt, which can be used directly or neutralized.
-
Trustworthiness and Self-Validation
The protocols provided are based on well-established synthetic transformations for this class of compounds. For self-validation:
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine reaction completion and identify any side products.
-
Spectroscopic Analysis: Full characterization of the products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm the structure and purity.
-
Chiral Analysis: The enantiomeric purity of the final products should be verified by chiral HPLC to ensure that no racemization has occurred during the synthetic sequence.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of a wide range of bioactive molecules. Its utility stems from the stereodefined hydroxyl group and the reactive nitrogen atom within the isoxazolidine scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery and development programs. The key to success lies in the careful selection of reaction conditions and rigorous analytical characterization at each step of the synthetic sequence.
References
-
PubChem. (S)-isoxazolidin-4-ol. National Center for Biotechnology Information. [Link]
-
Liu, Y., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(21), 5098. [Link]
-
MDPI. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link]
-
Sci-Hub. (2007). Catalytic Enantioselective 5-Hydroxyisoxazolidine Synthesis: An Asymmetric Entry to β-Amino Acids. [Link]
-
National Center for Biotechnology Information. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. [Link]
-
National Center for Biotechnology Information. (2018). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. [Link]
-
National Center for Biotechnology Information. (2017). Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. [Link]
-
PubMed. (2015). Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial agents. [Link]
-
National Center for Biotechnology Information. (2021). Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][3][4][5]Triazin-4-ols. [Link]
-
Buchler GmbH. Chiral Building Blocks. [Link]
-
National Center for Biotechnology Information. (2022). N-Functionalization of 1,2-Azaborines. [Link]
-
National Center for Biotechnology Information. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
PubMed Central. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. [Link]
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- 2. Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in (R)-Isoxazolidin-4-ol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-Isoxazolidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, evidence-based solutions to troubleshoot and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most common causes?
A1: Low yields in this synthesis often stem from a few critical areas: incomplete reaction, formation of side products, and losses during workup and purification. The primary reaction involves the cycloaddition of a suitable nitrone with an alkene, or the reaction of a hydroxylamine derivative with an epoxide like epichlorohydrin. Each step has potential pitfalls. For instance, in syntheses involving N-benzylhydroxylamine, incomplete formation of this key intermediate can be a major issue.[1][2] Another common problem is the formation of byproducts, which can be difficult to separate from the desired product.
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
A2: A primary side reaction is the formation of diastereomers if the chirality is not well-controlled. Additionally, depending on the route, ring-opening of the isoxazolidine ring can occur, particularly under harsh acidic or basic conditions during workup.[3][4] In syntheses starting from epichlorohydrin, polymerization of the epoxide or reaction at the incorrect position can lead to a mixture of products.[5][6][7]
To minimize these side reactions:
-
Control Stoichiometry: Ensure precise molar ratios of your reactants. An excess of one reactant can lead to undesired secondary reactions.
-
Temperature Management: Maintain the recommended reaction temperature. Excursions can lead to decomposition or the formation of kinetic byproducts.
-
pH Control: During workup, carefully control the pH to avoid acid- or base-catalyzed degradation of the isoxazolidine ring.
Q3: How critical is the purity of my starting materials, specifically the hydroxylamine derivative?
A3: The purity of your starting materials is paramount. Impurities in the hydroxylamine reagent can directly translate to impurities in your final product, complicating purification and reducing the overall yield. For instance, if you are preparing N-benzylhydroxylamine hydrochloride, residual benzaldehyde from its synthesis can interfere with subsequent steps.[1] It is highly recommended to purify N-benzylhydroxylamine hydrochloride by recrystallization to ensure high purity before use.[1]
Q4: I'm struggling with the purification of the final hydrochloride salt. What is the recommended procedure?
A4: this compound is typically a water-soluble salt, which can make purification challenging.[8] Recrystallization is the most effective method. A common solvent system is a mixture of a polar solvent like methanol or ethanol with a less polar co-solvent such as diethyl ether or isopropanol to induce precipitation.[8] It is crucial to ensure the salt is fully dissolved in the primary solvent before adding the co-solvent. Washing the crystalline product with a cold, non-polar solvent can help remove residual impurities.
Q5: The chiral purity of my final product is low. How can I improve the enantioselectivity?
A5: Achieving high enantioselectivity is a key challenge. If you are starting with a racemic or poorly resolved chiral starting material, the final product will reflect this. Consider the following:
-
Chiral Starting Materials: Use a highly enantiomerically pure starting material.
-
Chiral Catalysis: Employ a suitable chiral catalyst for the cycloaddition reaction to favor the formation of the desired (R)-enantiomer.[9]
-
Chiral Resolution: If you obtain a racemic mixture, chiral resolution is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[10][11][] Chiral chromatography is another powerful technique for separating enantiomers.[13][14]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can lead to byproduct formation. |
| Poor Quality of Reagents | Verify the purity of your starting materials, especially the hydroxylamine derivative and the alkene or epoxide. Impurities can inhibit the reaction. |
| Inadequate Mixing | For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants. |
| Incorrect pH | Some cycloaddition reactions are pH-sensitive. Ensure the reaction medium is at the optimal pH for the specific transformation. |
Issue 2: Complex Product Mixture with Multiple Spots on TLC/LC-MS
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Formation of Diastereomers | If your reaction is not stereospecific, you will obtain a mixture of diastereomers. This necessitates purification by column chromatography or recrystallization. To prevent this, optimize the reaction conditions for higher diastereoselectivity or use a chiral catalyst. |
| Side Reactions (e.g., Ring Opening) | Avoid harsh acidic or basic conditions during the reaction and workup. Neutralize the reaction mixture carefully. Ring-opening can sometimes be identified by characteristic changes in the NMR spectrum.[15] |
| Polymerization of Epoxide (if applicable) | When using epichlorohydrin, add it slowly to the reaction mixture and maintain a low temperature to prevent polymerization.[5] |
Workflow for Troubleshooting Low Yields
Caption: A logical workflow for diagnosing and resolving low yield issues.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylhydroxylamine Hydrochloride
This protocol is adapted from established methods and is a crucial first step in many isoxazolidine syntheses.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzylamine in methanol.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution).
-
Catalyst: Add a catalytic amount of sodium tungstate dihydrate.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, add an aqueous solution of hydrochloric acid (20%).
-
Purification: Perform steam distillation under reduced pressure to remove benzaldehyde. The desired N-benzylhydroxylamine hydrochloride will crystallize upon cooling. Recrystallize from hot methanol to obtain a pure product.
Protocol 2: Chiral Resolution of (±)-Isoxazolidin-4-ol
This is a general procedure for resolving a racemic mixture of the isoxazolidin-4-ol.[10]
-
Salt Formation: Dissolve the racemic isoxazolidin-4-ol in a suitable solvent (e.g., methanol or ethanol). Add a stoichiometric amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical for selective crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to basic (e.g., with sodium bicarbonate) to neutralize the resolving agent.
-
Extraction: Extract the liberated enantiomerically enriched isoxazolidin-4-ol with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Product: Dry the organic extracts, concentrate under reduced pressure, and convert to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or isopropanol).
Visualizing the Reaction Pathway and Potential Pitfalls
Caption: Overview of the synthesis and potential points for yield loss.
References
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
-
A Large-Scale Low-Cost Preparation of N-Benzylhydroxylamine Hydrochloride. Synthesis. [Link]
-
Synthesis routes of N-benzylhydroxylamine hydrochloride. ResearchGate. [Link]
- CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
-
Peracid Induced Ring Opening of Isoxazolidines. A Mechanistic Study. ElectronicsAndBooks. [Link]
-
ChemInform Abstract: Peracid‐Induced Ring Opening of Some Isoxazolidines and Oxidation of Saturated 1,3‐Oxazines to New Heterocyclic Nitrones. Sci-Hub. [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
-
Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... ResearchGate. [Link]
- US4066673A - Process for making quaternary amines of epichlorohydrin.
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. [Link]
- US4054542A - Amine-epichlorohydrin polymeric compositions.
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. [Link]
-
Scheme 4 Ring opening reaction of anionic isoxazolone 4a. ResearchGate. [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. [Link]
-
Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
(PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. ResearchGate. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. NIH. [Link]
-
Melamine epichlorohydrin prepolymers syntheses and characterization. Slideshare. [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Dehydroclorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. [Link]
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- 5. US4066673A - Process for making quaternary amines of epichlorohydrin - Google Patents [patents.google.com]
- 6. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Diastereoselectivity in Reactions with Chiral Isoxazolidines
Welcome to the technical support center for stereoselective synthesis. As Senior Application Scientists, we understand that achieving high levels of diastereoselectivity is critical for the successful synthesis of complex molecules in research and drug development. This guide provides in-depth answers to common questions and troubleshooting strategies for reactions involving chiral isoxazolidines, particularly their synthesis via 1,3-dipolar cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are chiral isoxazolidines and why are they synthetically important?
A: Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. When they possess multiple stereocenters, they are considered chiral. These structures are highly valuable in organic synthesis for several reasons:
-
Versatile Intermediates: The N-O bond within the isoxazolidine ring is readily cleaved under reductive conditions to yield 1,3-aminoalcohols, which are crucial building blocks for synthesizing amino acids, β-lactams, and various natural products.[1]
-
Stereochemical Control: The synthesis of isoxazolidines, often via [3+2] cycloaddition reactions between nitrones and alkenes, can create up to three new contiguous stereocenters in a single, highly controlled step.[2][3]
-
Biological Activity: The isoxazolidine scaffold itself is present in numerous biologically active compounds and pharmaceuticals, making its direct synthesis a key strategic goal.[1]
Q2: What is diastereoselectivity in the context of isoxazolidine synthesis?
A: Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the synthesis of isoxazolidines via the 1,3-dipolar cycloaddition of a nitrone to an alkene, the reactants can approach each other in different spatial orientations, leading to different diastereomeric products (e.g., endo vs. exo, syn vs. anti).[2] High diastereoselectivity means that the reaction yields predominantly one of the possible diastereomers. This selectivity is governed by a combination of steric and electronic factors in the transition state.[3][4]
Q3: What are the primary factors that influence diastereoselectivity in these reactions?
A: The stereochemical outcome of a 1,3-dipolar cycloaddition to form isoxazolidines is highly sensitive to several experimental parameters. The key factors are:
-
Temperature: Lower reaction temperatures often increase diastereoselectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.[5]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states, thereby influencing which diastereomeric pathway is preferred.[4][6]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrone or the dipolarophile, creating a more rigid and organized transition state.[7] This enhanced organization often leads to a significant improvement in facial selectivity and, consequently, higher diastereoselectivity.[8][9][10]
-
Substrate Structure: The steric bulk of substituents on the nitrone, the alkene (dipolarophile), and any chiral auxiliaries attached to the system play a crucial role in directing the approach of the reactants.[11][12]
Q4: How is the diastereomeric ratio (d.r.) of my product mixture accurately determined?
A: The most common and reliable method for determining the d.r. is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy . Diastereomers are distinct compounds and will have slightly different chemical environments, resulting in separate, identifiable signals in the NMR spectrum.
To determine the d.r., select a pair of clean, well-resolved signals corresponding to the same proton in each of the two diastereomers.[13] Carefully integrate these two signals. The ratio of the integration values directly corresponds to the diastereomeric ratio. For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, greatly simplifying analysis.[14][15] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can also be used for both quantification and separation.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Q5: My reaction is producing a low diastereomeric ratio (d.r. ≈ 1:1). How can I improve the selectivity?
A: A low d.r. indicates that the transition states leading to the different diastereomers are very close in energy. To improve selectivity, you must increase the energy difference between these competing pathways.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low diastereoselectivity.
Detailed Explanation:
-
Temperature Control: This is often the most effective first step. Many cycloadditions are reversible, and higher temperatures can lead to thermodynamic equilibration, resulting in a mixture of products. Performing the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) slows the reaction rates but increases the energy difference between the diastereomeric transition states, favoring the kinetic product.[5]
-
Solvent Screening: The solvent plays a critical role in stabilizing the transition state. Non-coordinating solvents like toluene or dichloromethane are common starting points. However, sometimes more polar solvents like acetonitrile or the use of ionic liquids can enhance diastereoselectivity.[4] It is empirical, and screening a range of solvents is recommended.
-
Lewis Acid Catalysis: Lewis acids such as Yb(OTf)₃, Sc(OTf)₃, or various chiral BINOL complexes can coordinate to the oxygen atom of the nitrone.[8] This coordination pre-organizes the nitrone into a more rigid conformation, which enhances the facial bias upon approach of the alkene, often dramatically improving the d.r.[9]
Data Summary: Effect of Conditions on Diastereoselectivity
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | None | Toluene | 80 | 1 : 1.2 | [2] |
| 2 | None | CH₂Cl₂ | 25 | 1.5 : 1 | [2] |
| 3 | Yb(OTf)₃ (10) | CH₂Cl₂ | 25 | >19 : 1 | [16] |
| 4 | [Ti(OiPr)₂Cl₂] | CH₂Cl₂ | -20 | >20 : 1 (reversed regioselectivity) | [7] |
| 5 | Chiral BINOL-AlMe | CH₂Cl₂ | -20 | >19 : 1 (exo favored) | [8] |
Q6: I am observing inconsistent results and poor reproducibility between reaction batches. What are the likely culprits?
A: Poor reproducibility is almost always due to subtle variations in experimental conditions. Here’s a checklist:
-
Reagent Purity: Ensure all starting materials, especially the nitrone and alkene, are pure. Nitrones can be unstable; check their purity by NMR before use.
-
Solvent Quality: Use freshly distilled or anhydrous grade solvents, especially when using water-sensitive Lewis acids.
-
Atmosphere Control: Reactions involving Lewis acids are often highly sensitive to moisture and oxygen. Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Consistency: Maintain a consistent internal reaction temperature. An external bath at -78 °C (dry ice/acetone) is more reliable than an ice bath at 0 °C, which can fluctuate.
-
Rate of Addition: If one reagent is added dropwise, ensure the rate of addition is consistent between experiments. A fast addition can cause localized temperature increases and affect selectivity.
Q7: My diastereomers are difficult to separate by standard column chromatography. What are my options?
A: This is a common challenge as diastereomers can have very similar polarities.
-
Optimize Column Chromatography: Experiment with different solvent systems. A less polar eluent system often provides better separation. Consider switching the stationary phase from silica gel to alumina (neutral, acidic, or basic) or using reverse-phase silica.[17]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification. A single recrystallization can often significantly enrich one diastereomer, sometimes to >99% purity.
-
Preparative HPLC: For very challenging separations or for obtaining highly pure material on a small scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.[17]
-
Derivatization: In some cases, the mixture of diastereomers can be reacted to form a derivative (e.g., an ester or an amide from a free hydroxyl group). The new derivatives may have different physical properties that make them easier to separate. The protecting group can then be removed to yield the pure, separated diastereomers.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diastereoselective 1,3-Dipolar Cycloaddition
This protocol provides a representative method for improving diastereoselectivity using a Lewis acid catalyst.
Materials:
-
Chiral Nitrone (1.0 equiv)
-
Alkene/Dipolarophile (1.2 equiv)
-
Lewis Acid (e.g., Ytterbium triflate, Yb(OTf)₃) (10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Add the chiral nitrone (1.0 equiv) and anhydrous CH₂Cl₂ to the oven-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
In a separate flask, dissolve the Lewis acid (0.1 equiv) in anhydrous CH₂Cl₂ and add it to the cooled nitrone solution. Stir for 15-20 minutes. The coordination of the Lewis acid often results in a color change.
-
Add the alkene (1.2 equiv), either neat or as a solution in anhydrous CH₂Cl₂, dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to stir at the set temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the nitrone is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water at the reaction temperature.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major diastereomer.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of the crude, purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum. To ensure accurate integration, use a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being integrated (a d1 of 10 seconds is generally safe for quantitative analysis).
-
Process the spectrum. Apply Fourier transform, phase correction, and careful baseline correction across the entire spectrum.[13]
-
Identify a pair of signals that are unique to each diastereomer. These should be well-resolved and free from overlap with other signals. Protons on stereocenters or adjacent to them are often good candidates.
-
Use the spectrometer's software to integrate the identified signals.
-
Calculate the diastereomeric ratio by normalizing the integration values. For example, if signal A (diastereomer 1) has an integral of 1.00 and signal B (diastereomer 2) has an integral of 0.15, the d.r. is 1.00 / 0.15 = 6.7, or 6.7:1.
References
- Application Notes: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries - Benchchem. BenchChem.
- Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
- Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society.
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Iron and ruthenium Lewis acid catalyzed asymmetric 1,3-dipolar cycloaddition reactions between nitrones and enals. PubMed.
- 1,3-dipolar cycloaddition of nitrones with electron-rich alkenes c
- Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Reversal of Regioselectivity of Nitrone Cycloadditions by Lewis Acids. Semantic Scholar.
- A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis. BenchChem.
- Enantioselective formal (3 + 3)
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo.
- and stereoselective synthesis of isoxazolidine derivatives by asymmetric 1,3‐dipolar cycloaddition reaction of chiral nitrones with 1‐propene‐1,3‐sultone. Sci-Hub.
- Regio- and stereoselective synthesis of isoxazolidine derivatives by asymmetric 1,3-dipolar cycloaddition reaction of chiral nitrones with 1-propene-1,3-sultone. Semantic Scholar.
- FACILE DIASTEREOSELECTIVE REACTIONS OF CHIRAL 1,3-OXAZOLIDINES WITH GRIGNARD REAGENTS; ASYMMETRIC SYNTHESES OF 2-SUBSTITUTED AND 2,6-DISUBSTITUTED PIP ERIDINES. Semantic Scholar.
- Iron- and ruthenium-Lewis acid catalyzed asymmetric 1,3-dipolar cycloaddition reactions between enals and diaryl nitrones. Semantic Scholar.
- 1,3-Dipolar cycloaddition of nitrones with alkenes in ionic liquids.
- Intramolecular cycloaddition of nitrones in total synthesis of n
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
- 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. RSC Publishing.
- Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry.
- Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
- 1,3-Dipolar Cycloaddition Reactions: Diastereoselective Synthesis of Pyrrolo- Isoxazolidine Deriv
- Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary.
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
- Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives.
- Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity.
- 2-Isoxazolidineethanols: an NMR study of the effect of intramolecular H-bonding on the population of nitrogen invertomers and inversion process. PubMed.
- Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI.
- Intramolecular Low-Temperature 1,3-Dipolar Cycloadditions of Nitrones: Synthesis of Chromano-Heterocycles.
- Can any one explain how to determine diastereomeric ratio
- Technical Support Center: Diastereoselective Synthesis of Oxazolidinones. BenchChem.
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central.
- Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Troubleshooting diastereoselectivity in reactions of 1-Ethyl-1-tosylmethyl isocyanide. BenchChem.
- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PubMed Central.
- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI.
- 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry (RSC Publishing).
- Isoxazolidine synthesis. Organic Chemistry Portal.
- Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science.
- Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation.
- Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. NIH.
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Common side reactions in the synthesis of isoxazolidin-4-ols
Welcome to the technical support center for the synthesis of isoxazolidin-4-ols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Regioselectivity: Formation of Isoxazolidin-5-ols
Question: I am attempting to synthesize an isoxazolidin-4-ol via a [3+2] cycloaddition between a nitrone and an allyl alcohol, but I am observing a significant amount of the undesired isoxazolidin-5-ol regioisomer. What causes this, and how can I improve the regioselectivity for the desired 4-hydroxy product?
Answer:
The formation of regioisomeric mixtures is a common challenge in nitrone-olefin cycloaddition reactions.[1] The regioselectivity is governed by a delicate interplay of steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the nitrone (the 1,3-dipole) and the alkene (the dipolarophile).[2]
-
Causality: The formation of the 5-substituted isoxazolidine (isoxazolidin-5-ol in your case) is often favored with terminal alkenes due to steric effects, where the nitrone oxygen adds to the more substituted carbon of the alkene.[1] Electronically, the reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile) interaction. For electron-poor alkenes, the regioselectivity can be dictated by the less energetically favorable LUMO(dipole)-HOMO(dipolarophile) interaction, leading to the 5-substituted product.[2]
Troubleshooting Protocol:
-
Lewis Acid Catalysis: The use of Lewis acids can significantly alter the regioselectivity. Lewis acids can coordinate to the nitrone oxygen or the hydroxyl group of the allyl alcohol, modifying the electronic properties of the reactants and favoring the formation of the isoxazolidin-4-ol. For instance, changes in the steric bulk of the Lewis acid promoter can control the regioselectivity irrespective of the substrate substitution patterns.[3]
-
Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., ethanol, methanol) to find the optimal conditions for your specific substrates.
-
Temperature Optimization: Reaction temperature can impact the selectivity. While higher temperatures can accelerate the reaction, they may also lead to a decrease in selectivity. Running the reaction at lower temperatures, although slower, can sometimes favor the thermodynamically more stable product, which may be your desired isoxazolidin-4-ol.
Undesired Stereoisomers: Controlling Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers (cis/trans and/or endo/exo). How can I improve the diastereoselectivity to obtain a single desired stereoisomer of my isoxazolidin-4-ol?
Answer:
Stereocontrol is a critical aspect of isoxazolidine synthesis, as the relative stereochemistry of the newly formed chiral centers can significantly impact the biological activity of the final molecule. The formation of multiple stereoisomers arises from the different possible transition states of the cycloaddition.
-
Causality: The endo and exo approaches of the nitrone to the alkene lead to different diastereomers.[1] The preference for one over the other is influenced by steric hindrance and secondary orbital interactions in the transition state. For acyclic nitrones, the Z-configuration is generally more stable and favored, which influences the stereochemical outcome.[1] The relative cis/trans stereochemistry between substituents on the isoxazolidine ring is also determined during the cycloaddition.
Troubleshooting Protocol:
-
Chiral Auxiliaries: Employing a chiral auxiliary on either the nitrone or the alkene is a classic strategy to induce facial selectivity and control the formation of diastereomers.
-
Metal Catalysis: The use of chiral Lewis acid catalysts can create a chiral environment around the reactants, favoring one transition state over the others and leading to high diastereoselectivity and enantioselectivity.[4]
-
Substituent Effects: The steric bulk of the substituents on both the nitrone and the alkene can be modified to favor a specific stereochemical outcome. Larger substituents will generally direct the cycloaddition to the less sterically hindered face.
Table 1: Effect of Reaction Conditions on Diastereoselectivity
| Catalyst/Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Reference |
| None (Toluene) | 80 | 1.25 : 1 | [5] |
| Zn(OTf)₂ (Toluene) | 60 | ~2 : 1 | [5] |
| AgOTf (Toluene) | 80 | 1.25 : 1 | [5] |
Low Yields and Product Decomposition: N-O Bond Cleavage and Ring Instability
Question: I am observing low yields of my desired isoxazolidin-4-ol, and I suspect the product is decomposing either during the reaction or workup. What could be causing this instability?
Answer:
The N-O bond in the isoxazolidine ring is relatively weak and susceptible to cleavage under certain conditions, which can lead to product loss.[6] This cleavage can be a desired transformation in subsequent synthetic steps but is a problematic side reaction during the synthesis of the isoxazolidine itself.
-
Causality: Reductive cleavage of the N-O bond is a common reaction, often promoted by reducing agents or certain metals.[7] Acidic or basic conditions during workup can also lead to ring-opening or rearrangement reactions. For instance, some isoxazolidines can undergo ring-opening to form β-amino alcohols or other products.[8]
Troubleshooting Protocol:
-
Careful Selection of Reagents: Avoid harsh reducing agents during the reaction or workup unless N-O bond cleavage is the desired next step. Be mindful of the compatibility of all reagents with the isoxazolidine ring.
-
Neutral Workup Conditions: Employ neutral workup procedures to avoid acid- or base-catalyzed decomposition. This may involve using a buffered aqueous solution or simply removing the solvent under reduced pressure.
-
Purification Method: Flash column chromatography on silica gel can sometimes be acidic enough to cause decomposition of sensitive isoxazolidines. Consider using deactivated silica or an alternative purification method like preparative TLC or crystallization.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to product degradation.
Nitrone Instability and Side Reactions
Question: My nitrone starting material appears to be unstable under the reaction conditions, leading to the formation of byproducts and low conversion to the desired isoxazolidine. How can I improve the stability and reactivity of my nitrone?
Answer:
The stability of nitrones can vary significantly depending on their structure. While many are stable, crystalline solids, others can be prone to decomposition, dimerization, or rearrangement.[1]
-
Causality: Acyclic aldonitrones typically exist in the more stable Z-configuration.[1] However, an equilibrium with the E-isomer can exist, which may have different reactivity or stability. Ketonitrones can exist as both E and Z isomers.[1] Decomposition can be accelerated by heat, light, or the presence of acids or bases.
Troubleshooting Protocol:
-
In Situ Generation: If your nitrone is unstable, consider generating it in situ from the corresponding aldehyde and hydroxylamine in the presence of the alkene. This keeps the concentration of the free nitrone low and can minimize decomposition.
-
Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect the reaction from light if the nitrone is light-sensitive.
-
Purification of Nitrone: Ensure that the nitrone starting material is pure. Impurities from its synthesis can sometimes catalyze decomposition.
Experimental Workflow & Diagrams
General Experimental Protocol for Nitrone-Olefin Cycloaddition
-
To a solution of the nitrone (1.0 equiv) in an appropriate solvent (e.g., toluene, 0.1 M) in a flame-dried flask under an inert atmosphere, add the allyl alcohol (1.2 equiv).
-
If using a catalyst, add the Lewis acid (e.g., Zn(OTf)₂, 10 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench if necessary (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazolidin-4-ol.
Diagram 1: Reaction Scheme for Isoxazolidin-4-ol Synthesis
Caption: Desired reaction pathway and common side products.
Diagram 2: Troubleshooting Flowchart
Caption: Troubleshooting guide for isoxazolidin-4-ol synthesis.
References
Sources
- 1. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Isoxazolidine synthesis [organic-chemistry.org]
- 5. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]
Technical Support Center: Purification of Polar Isoxazolidine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of polar isoxazolidine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable but often troublesome heterocyclic scaffolds. The inherent polarity of many isoxazolidines, stemming from the N-O bond and potential for additional hydrophilic functional groups, frequently leads to purification issues such as poor recovery, streaking in chromatography, and difficulty with crystallization.
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the underlying chemical principles behind common purification hurdles and offer validated strategies to overcome them, ensuring you can achieve the desired purity for your compounds.
Initial Purification Strategy: A Decision Workflow
Before proceeding to specific troubleshooting, it's crucial to select an appropriate starting purification technique. The properties of your crude material—its physical state, the nature of impurities, and the scale of the reaction—will dictate the most efficient path forward.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Flash Column Chromatography
Flash chromatography is often the first choice for purification, but the polarity of isoxazolidines can make standard methods ineffective.
Q1.1: My polar isoxazolidine is streaking badly on a silica gel column, making separation impossible. What is causing this and how can I fix it?
A1.1: Streaking, or tailing, is a classic sign of strong, non-ideal interactions between your polar compound and the acidic silanol groups on the silica surface. The basic nitrogen atom in the isoxazolidine ring is a primary culprit. This leads to slow desorption kinetics, causing the compound to bleed slowly from the column rather than eluting as a sharp band.
Causality: The lone pair on the nitrogen atom can form strong hydrogen bonds or even undergo acid-base interactions with the Si-OH groups of the stationary phase. This is particularly problematic for basic compounds.[1]
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica sites.
-
Triethylamine (TEA): Start by adding 0.1-1% TEA to your eluent. It will compete with your compound for the acidic sites, improving peak shape.
-
Ammonium Hydroxide: For very basic compounds, a solvent system like Dichloromethane (DCM)/Methanol with 1-2% ammonium hydroxide can be highly effective.[1]
-
-
Use a More Polar, Protic Solvent: Sometimes, simply increasing the percentage of a polar, protic solvent like methanol or ethanol can improve the peak shape. These solvents are effective at disrupting the strong interactions between your compound and the silica.
-
Switch to a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present similar problems.
-
Amine-Functionalized Silica: This stationary phase has an amine-coated surface that shields the silanol groups and provides a less interactive surface for basic compounds. It can be a very effective tool for purifying challenging amines.[2]
-
Q1.2: My isoxazolidine won't elute from a standard C18 reversed-phase column. It just comes out in the solvent front. What should I do?
A1.2: This is a common problem for highly polar compounds in reversed-phase (RP) chromatography.[3] The principle of RP is the partitioning of an analyte between a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). Your highly polar isoxazolidine has very little affinity for the non-polar C18 chains and is overwhelmingly attracted to the polar mobile phase, causing it to travel with the solvent front without any retention or separation.[3]
Causality: For retention to occur in RP chromatography, the analyte must have some hydrophobic character to interact with the stationary phase. Highly polar molecules lack this characteristic.[4]
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the ideal technique for this scenario. It uses a polar stationary phase (like bare silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (water or buffer).[2][3][5]
How it Works: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent) in the mobile phase.[6] Essentially, the more polar the compound, the more it is retained.[4]
Protocol 1: General Method for HILIC Purification
-
Select a Column: A bare silica gel column is an excellent starting point for HILIC. Amine or diol columns are also good alternatives.[7]
-
Prepare the Mobile Phase:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Water (add 0.1% formic acid or acetic acid if MS detection is used and to improve peak shape for some compounds).
-
-
Equilibrate the Column: Equilibrate the column with a high percentage of organic solvent (e.g., 95% ACN, 5% Water) for at least 10 column volumes. This is critical for forming the aqueous layer on the stationary phase and ensuring reproducible retention times.[6]
-
Sample Preparation: Dissolve your crude sample in a solvent mixture that is as weak as or weaker than the initial mobile phase (e.g., 95:5 ACN/Water). If the sample is only soluble in highly polar solvents like DMSO or DMF, use the absolute minimum amount.[8]
-
Elution: Start with a high organic concentration (e.g., 95% ACN) and run a gradient by increasing the percentage of water. A typical gradient might be from 5% to 40% water over 20-30 column volumes.[2]
-
Monitor Fractions: Collect fractions and monitor by TLC or LC-MS.
Q1.3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A1.3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Isoxazolidines, particularly those with certain substituents, can be susceptible to ring-opening or other decomposition pathways under acidic conditions.
Confirmation (2D TLC Analysis):
-
Spot your crude mixture on a TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate and let it air dry completely.
-
Now, turn the plate 90 degrees and re-run it in the same solvent system.
-
Interpretation: If your compound is stable, all spots will lie on the diagonal. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica.[9]
Solutions:
-
Deactivate the Silica: Before packing your column, you can treat the silica gel with a base like triethylamine to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: As mentioned in Q1.1, switching to neutral alumina, florisil, or a bonded phase like amine or diol is a good strategy.[9]
-
Avoid Chromatography: If the compound is highly unstable, consider non-chromatographic methods like crystallization or extraction.
Troubleshooting Crystallization
Crystallization is a powerful technique for purifying solid compounds, but finding the right conditions for polar molecules can be tricky.
Q2.1: I can't find a single solvent that will dissolve my polar isoxazolidine when hot but not when cold. What should I do?
A2.1: This is a very common scenario. The ideal crystallization solvent is elusive. The solution is to use a two-solvent (or binary) system. This involves finding one solvent in which your compound is highly soluble (the "soluble solvent") and a second solvent in which your compound is poorly soluble (the "insoluble" or "anti-solvent"). The two solvents must be miscible with each other.[10]
Common Binary Systems for Polar Compounds:
-
Methanol / Diethyl Ether
-
Ethanol / Hexanes
-
Acetone / Water
-
Ethyl Acetate / Hexanes
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Place your crude solid in an Erlenmeyer flask. Add the soluble solvent dropwise at an elevated temperature (e.g., in a hot water bath) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[11]
-
Induce Cloudiness: While still hot, add the insoluble solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Re-clarify: Add one or two more drops of the hot soluble solvent until the solution becomes clear again.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[12] Rushing this step by putting it directly in an ice bath will cause the compound to crash out, trapping impurities.
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold insoluble solvent to remove any residual soluble impurities.
-
Dry: Dry the crystals under vacuum.
Q2.2: My compound "oils out" of the solution instead of forming crystals. How can I fix this?
A2.2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of an impure mixture). Instead of crystallizing, the compound separates as a liquid phase.
Solutions:
-
Use More Solvent: The most common cause is having a solution that is too concentrated. Re-heat the mixture to dissolve the oil, then add more of the soluble solvent before attempting to cool it again.
-
Lower the Boiling Point of the Solvent System: Choose a solvent or solvent pair with a lower boiling point.
-
Cool More Slowly: Very slow cooling can sometimes allow the solution to bypass the temperature at which it oils out. Try insulating the flask to slow the cooling rate.[12]
Troubleshooting Liquid-Liquid Extraction
Q3.1: My polar isoxazolidine is highly water-soluble, leading to poor recovery during aqueous workup. How can I improve my extraction efficiency?
A3.1: This is a significant challenge. The high polarity of your compound gives it a high partition coefficient in the aqueous phase, meaning it prefers to stay in the water layer rather than move into a typical non-polar organic solvent like hexanes or dichloromethane.
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the polarity of the aqueous phase and reduces the solubility of your organic compound, forcing more of it into the organic layer.
-
Use a More Polar Extraction Solvent: Switch from non-polar solvents like hexanes or DCM to a more polar, water-immiscible solvent.
-
Ethyl Acetate (EtOAc): Often a good first choice.
-
n-Butanol: An excellent choice for extracting very polar, water-soluble compounds. It is partially miscible with water, so subsequent washes of the butanol layer with brine are necessary to remove dissolved water.
-
-
Continuous Liquid-Liquid Extraction: For very precious or extremely water-soluble compounds, a continuous extraction apparatus can be used to repeatedly extract the aqueous layer with fresh organic solvent over several hours, providing a much higher recovery.
-
pH Adjustment: If your isoxazolidine has a basic nitrogen, you can improve its extraction into an organic solvent by basifying the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) to deprotonate the nitrogen, making the compound more neutral and less water-soluble. Conversely, if it has an acidic functional group, acidifying the aqueous layer will protonate it and may decrease its water solubility.
Special Cases: Chiral Separations
Q4.1: My isoxazolidine is chiral. How can I separate the enantiomers?
A4.1: Separating enantiomers is a common requirement in drug development. For isoxazolidines, two primary methods are employed.
-
Chiral Chromatography: This is the most direct method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Common CSPs: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely used and highly effective for a broad range of compounds, including oxazolidinone analogues.[13][14][15]
-
Elution Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes. The polar organic mode, using eluents like neat acetonitrile or ethanol/methanol mixtures, is often very successful for polar compounds.[13][14][15]
-
-
Diastereomeric Salt Resolution: This classical method is used if the isoxazolidine has a basic or acidic handle.
-
Workflow: The racemic mixture is reacted with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid for a basic isoxazolidine).[16] This forms a pair of diastereomeric salts.
-
Separation: Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[16]
-
Liberation: After separation, the pure diastereomeric salt is treated with an acid or base to break the salt and liberate the desired pure enantiomer of the isoxazolidine.
-
Summary of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase (Strong Solvent) | Pros for Polar Isoxazolidines | Cons for Polar Isoxazolidines |
| Normal Phase | Polar (Silica, Alumina) | Polar (Methanol, Ethanol) | Good selectivity for isomers. | Strong retention can lead to streaking/low recovery; risk of compound degradation on acidic silica.[9] |
| Reversed-Phase | Non-polar (C18, C8) | Non-polar (Acetonitrile, Methanol) | Excellent for less polar analogues. | Very poor or no retention for highly polar compounds.[3] May require ion-pairing agents that are MS-incompatible. |
| HILIC | Polar (Silica, Amine, Diol) | Polar (Water) | Excellent retention for highly polar compounds; high organic mobile phase enhances MS sensitivity.[3][4][17] | Requires careful column equilibration; sample solubility in weak mobile phase can be an issue.[17] |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | High Salt Concentration or pH gradient | Specifically designed for charged/ionizable compounds; very high selectivity.[4][18][19] | Elution often requires high salt buffers that are not compatible with MS and must be removed.[4] |
References
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Zhang, T., et al. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Retrieved from [Link]
-
Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Li, M., et al. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Papanastasiou, I., et al. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, September 19). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
Preprints.org. (2023, September 26). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Retrieved from [Link]
-
PubMed Central. (2023, June 2). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Retrieved from [Link]
-
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
ResearchGate. (2024, July 19). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
MICROSOLV Technology Corporation. (n.d.). Ion Exchange. Retrieved from [Link]
-
Phenomenex. (n.d.). Ion Exchange Chromatography (IEX) HPLC Column. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Net-Interlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]
-
Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
-
University of Central Florida. (n.d.). Crystallization. Retrieved from [Link]
-
Bio-Rad Laboratories. (2013, July 1). An Introduction to Ion Exchange Chromatography. YouTube. Retrieved from [Link]
-
PubMed. (2021, December 11). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Retrieved from [Link]
-
Progress in Drug Discovery & Biomedical Science. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. welch-us.com [welch-us.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
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- 13. researchgate.net [researchgate.net]
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- 15. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 18. Ion Exchange - MICROSOLV Technology Corporation [mtc-usa.com]
- 19. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
Technical Support Center: Liberation of (R)-Isoxazolidin-4-ol Free Base from its Hydrochloride Salt
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides detailed, field-proven methodologies and troubleshooting advice for the efficient removal of hydrochloride from (R)-Isoxazolidin-4-ol, a critical step for its use in further synthetic applications. As Senior Application Scientists, we ground our protocols in chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers frequently encounter when handling amine salts.
Q1: Why is it necessary to remove the hydrochloride from (R)-Isoxazolidin-4-ol hydrochloride?
The hydrochloride salt form of (R)-Isoxazolidin-4-ol exists as an ammonium chloride, where the nitrogen atom is protonated (R₂NH₂⁺Cl⁻). This protonation neutralizes the nitrogen's nucleophilicity, rendering it unreactive in many essential reactions, such as acylations, alkylations, or couplings where a lone pair of electrons on the nitrogen is required. Furthermore, the salt form has significantly different solubility properties, typically being soluble in polar solvents like water or methanol but poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[1][2] Generating the "free base" is essential to restore nucleophilicity and achieve solubility in appropriate reaction media.
Q2: What is the fundamental chemical principle behind removing the hydrochloride?
The process is a simple acid-base reaction. This compound is the acidic form of the amine. By introducing a base that is stronger than the (R)-Isoxazolidin-4-ol free base, you deprotonate the nitrogen atom. This converts the water-soluble ionic salt into the neutral, organic-soluble free amine, which can then be separated from the resulting inorganic salts. The predicted pKa for the parent isoxazolidine is approximately 5.50, meaning a relatively mild base is sufficient for deprotonation.[3]
Q3: What are the primary methods for liberating the free base?
There are two principal, highly effective methods:
-
Basification and Liquid-Liquid Extraction (LLE): The most common and direct method, involving neutralization with an aqueous base followed by extraction of the free amine into an immiscible organic solvent.[2][4][5]
-
Ion-Exchange Chromatography (IXC): A purification-centric method where the protonated amine is captured on a solid-phase resin and subsequently eluted in its free base form.[6][7]
Q4: Are there any stability concerns for the isoxazolidine ring during this process?
The isoxazolidine ring is generally stable under mild basic conditions used for deprotection.[8] However, the N-O bond can be susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation with Pd/C or Raney-Ni).[9] The protocols described here use non-reductive conditions and pose minimal risk to the integrity of the heterocyclic core.
Method 1: Basification and Liquid-Liquid Extraction (LLE)
This is the workhorse method for generating free base amines due to its simplicity, scalability, and efficiency. The core principle is to manipulate the compound's solubility by changing its protonation state.
Causality and Experimental Choices
The hydrochloride salt is polar and resides in the aqueous phase. Upon addition of a base, the salt is neutralized to the free base. The free base, (R)-Isoxazolidin-4-ol, is significantly less polar and will preferentially partition into an immiscible organic solvent.[10] The choice of base is critical; a weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often preferred over strong bases (e.g., NaOH) to prevent potential, albeit unlikely, side reactions and to make pH control more manageable.[11]
Experimental Protocol: Step-by-Step
-
Dissolution: Dissolve this compound in deionized water. A concentration of ~0.1-0.5 M is a good starting point.
-
Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Add in portions and swirl gently after each addition. Vent the funnel frequently to release CO₂ gas that evolves during neutralization.
-
pH Monitoring: Continue adding the basic solution until the aqueous layer is basic (pH ~8-9), which can be checked using pH paper. At this point, effervescence will have ceased.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent periodically. Allow the layers to separate completely.
-
Phase Separation: Drain the organic layer. If using DCM (denser than water), it will be the bottom layer. If using EtOAc (less dense than water), it will be the top layer.
-
Re-extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction (Step 5 & 6) two more times.
-
Combine & Dry: Combine all organic extracts. Wash the combined organic phase with brine (saturated aq. NaCl solution) to remove bulk water and aid in breaking any minor emulsions. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the (R)-Isoxazolidin-4-ol free base, which is often an oil or low-melting solid.
Data for Typical LLE Protocol
| Parameter | Recommended Value/Reagent | Rationale |
| Starting Material | 1.0 g (7.96 mmol) (R)-Isoxazolidin-4-ol HCl | - |
| Aqueous Solvent | 20 mL Deionized Water | Ensures complete dissolution of the salt. |
| Organic Solvent | 3 x 20 mL Dichloromethane (DCM) | Good solvency for the free base; easy to remove. |
| Base | Saturated aq. NaHCO₃ | Mild, effective base. CO₂ evolution is a visual cue for reaction. |
| Drying Agent | Anhydrous Na₂SO₄ | High capacity and chemically inert. |
| Expected Yield | >90% | LLE is typically a high-yielding process. |
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Troubleshooting LLE
Q: An emulsion formed at the interface and the layers won't separate. What do I do? A: This is common. First, try letting the funnel sit undisturbed for a longer period. If that fails, gently swirl the funnel instead of shaking. Adding a small amount of brine (saturated NaCl solution) can increase the ionic strength of the aqueous phase and often helps break emulsions. As a last resort, you can filter the entire mixture through a pad of Celite®.
Q: My yield is low. Where did my product go? A: There are several possibilities:
-
Incomplete Neutralization: The pH of the aqueous layer may not have been sufficiently basic. Re-check the pH and add more base if necessary. The free base will not extract efficiently if it is still protonated.
-
Insufficient Extraction: You may need to perform more extractions (e.g., 4-5 times) if the compound has some residual water solubility.
-
Product Volatility: While unlikely for this compound, ensure you are not using excessive heat during rotary evaporation.
Method 2: Solid-Phase Ion-Exchange Chromatography (IXC)
This method is particularly useful when LLE is problematic (e.g., for compounds that form intractable emulsions) or when simultaneous purification is desired. It relies on the principles of ion-exchange chromatography where charged molecules are reversibly bound to a solid support.[7][12]
Causality and Experimental Choices
A strong cation exchange (SCX) resin is used. These resins contain negatively charged functional groups (e.g., sulfonic acid) covalently bound to a solid support. When a solution of this compound is passed through the column in a polar, non-basic solvent (like methanol), the positively charged protonated amine (R₂NH₂⁺) displaces the counterion on the resin and becomes ionically bound. Neutral impurities are washed away. The desired free base is then liberated by washing the column with a basic solution (e.g., ammonia in methanol), which deprotonates the bound amine, breaking the ionic interaction and eluting the neutral product.[6]
Experimental Protocol: Step-by-Step
-
Column Preparation: Pack a chromatography column or use a pre-packed solid-phase extraction (SPE) cartridge with a suitable SCX resin.
-
Equilibration: Condition the column by washing with 3-5 column volumes of the loading solvent (e.g., methanol).
-
Loading: Dissolve the this compound in a minimum amount of the loading solvent and apply it to the top of the column.
-
Washing: Wash the column with 3-5 column volumes of the loading solvent to elute any non-basic impurities.
-
Elution: Elute the desired free base from the resin by passing a basic solution through the column. A solution of 2 M ammonia in methanol is highly effective. Collect the eluate.
-
Isolation: Concentrate the collected basic eluate in vacuo to remove the solvent and excess ammonia. The remaining solid or oil is the desired free base.
IXC Workflow Diagram```dot
Caption: Acid-Base Neutralization Reaction.
References
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
-
Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Ways of crashing out amines. Reddit. [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. [Link]
-
Synthetic strategies to prepare the isoxazolidine ring. ResearchGate. [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
(S)-isoxazolidin-4-ol. PubChem, NIH. [Link]
-
Oxazolidine. Wikipedia. [Link]
-
This compound. Lead Sciences. [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... ResearchGate. [Link]
-
Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. PubMed. [Link]
-
Isoxazolidine. Wikipedia. [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PubMed Central, NIH. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Aqueous/aqueous extraction by means of a liquid membrane for sample cleanup and preconcentration of amines in a flow system. ACS Publications. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Separation of Small Organic Ions from Salts by Ion-Exchange Membrane in Electrodialysis. ResearchGate. [Link]
-
Video: Extraction - Concept. JoVE. [Link]
-
Why are Salts Removed before Ion-Exchange Chromatography? Stack Exchange. [Link]
-
Amine workup. Reddit. [Link]
-
Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions. PubMed. [Link]
-
R-Linezolid. PubChem, NIH. [Link]
Sources
- 1. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. ISOXAZOLIDINE CAS#: 504-72-3 [m.chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Video: Extraction - Concept [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Catalyst Loading for Isoxazolidine Ring Formation
Welcome to the Technical Support Center for isoxazolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing catalyst loading in the formation of isoxazolidine rings via 1,3-dipolar cycloaddition. As Senior Application Scientists, we have compiled this resource to address common challenges encountered in the lab, grounding our recommendations in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Reaction Conversion Despite Catalyst Presence
Question: I'm attempting a 1,3-dipolar cycloaddition to form an isoxazolidine ring using a catalyst, but I'm observing very low conversion or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from several factors related to catalyst activity, reaction conditions, or the purity of your starting materials. A systematic approach is crucial for diagnosis.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity or Degradation:
-
Verification: Ensure your catalyst is active. If it's an older batch, its efficacy may be compromised. Whenever possible, test the reaction with a fresh batch of catalyst or a trusted standard catalyst to rule out degradation.
-
Incompatible Pairing: The chosen catalyst may not be suitable for your specific nitrone and alkene substrates. The electronic properties of the reactants are critical; for instance, electron-rich alkenes often require different catalytic conditions than electron-deficient ones.[1][2] Consider screening a small panel of different types of catalysts (e.g., various Lewis acids like Ni(II), Cu(I), or organocatalysts) to find a more effective match.[3][4][5]
-
-
Sub-Optimal Reaction Conditions:
-
Solvent Effects: The solvent plays a critical role in catalyst activity and the solubility of reactants. A change from an aprotic to a protic solvent, or vice versa, can dramatically alter the reaction outcome.[6] For instance, solvents like toluene may favor one isomer, while THF could favor another. It is advisable to screen a range of solvents with varying polarities.
-
Temperature and Time: Many catalytic cycles have a specific activation temperature. If the temperature is too low, the catalyst may not initiate. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of side products.[7] An optimization matrix exploring a range of temperatures and reaction times is recommended.
-
-
Presence of Inhibitors:
-
Purity of Reagents: Impurities in your starting materials (nitrone, alkene) or solvent can act as catalyst poisons. Ensure high purity of all reagents, and consider purification of starting materials if they are from older stock or of questionable quality.
-
Atmospheric Contamination: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture.[8] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often essential to prevent catalyst deactivation.
-
Issue 2: Poor Selectivity (Diastereo- or Regioselectivity)
Question: My reaction is proceeding, but I'm getting a mixture of diastereomers or regioisomers. How can I improve the selectivity by optimizing the catalyst loading?
Answer: Achieving high selectivity is a key challenge in isoxazolidine synthesis. The catalyst and its loading level are powerful tools for controlling the stereochemical and regiochemical outcome of the cycloaddition.
Potential Causes & Troubleshooting Steps:
-
Incorrect Catalyst or Ligand Choice:
-
Stereocontrol: The stereochemical outcome is frequently dictated by the chiral environment created by the catalyst or its associated ligands.[1][9] For enantioselective reactions, employing a chiral catalyst is essential. If you are observing poor diastereoselectivity, experimenting with catalysts bearing different chiral ligands can effectively influence the facial selectivity of the cycloaddition.
-
Regiocontrol: While regioselectivity is fundamentally governed by Frontier Molecular Orbital (FMO) theory, the catalyst can modulate the energy levels of these orbitals.[10] Lewis acid catalysts, for example, can coordinate to the nitrone or alkene, altering their electronic properties and thus influencing which regioisomer is favored.
-
-
Sub-Optimal Catalyst Loading:
-
Influence on Selectivity: Catalyst loading can, in some cases, directly impact diastereoselectivity.[8] It is recommended to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration for your specific transformation.
-
Background Reaction: At very low catalyst loadings, a non-catalyzed "background" reaction may occur, which typically exhibits poor selectivity. Increasing the catalyst loading can accelerate the desired catalytic pathway, outcompeting the non-selective background reaction.
-
Experimental Protocols & Data
To aid in your optimization efforts, we provide a general protocol for catalyst screening and a table summarizing typical catalyst loadings from the literature.
Protocol: Catalyst Loading Optimization Screen
This protocol outlines a systematic approach to determining the optimal catalyst loading for a given 1,3-dipolar cycloaddition reaction.
-
Reaction Setup: In parallel, set up a series of small-scale reactions (e.g., in vials) under an inert atmosphere.
-
Reagent Preparation: Prepare stock solutions of the nitrone, alkene, and catalyst in the chosen solvent to ensure accurate dispensing.
-
Variable Catalyst Loading: To each reaction vessel, add the nitrone (1.0 eq) and alkene (1.2 eq). Then, add varying amounts of the catalyst stock solution to achieve a range of loadings (e.g., 0.5, 1, 2, 5, 10, and 20 mol%). Include a control reaction with no catalyst.
-
Constant Conditions: Ensure all other reaction parameters (temperature, solvent volume, and reaction time) are kept constant across all experiments.
-
Monitoring and Analysis: Monitor the progress of each reaction by a suitable analytical method, such as TLC, GC, or LC-MS.
-
Evaluation: After the designated reaction time, quench the reactions and analyze the crude reaction mixtures to determine the conversion and the ratio of products (diastereomers/regioisomers) for each catalyst loading.
Data Presentation: Typical Catalyst Loadings
The following table provides a summary of catalyst loadings used in various isoxazolidine syntheses, offering a starting point for your experiments.
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Reaction | Reference |
| Nickel (II) | Ni(ClO₄)₂·6H₂O | 10 | 1,3-dipolar cycloaddition | [3] |
| Nickel (II) | NiCl₂ | Catalytic amount | 1,3-dipolar cycloaddition | [4] |
| Ruthenium | [Ru(acetone)-(R,R)-BIPHOP-F)Cp][SbF₆] | Catalytic amount | 1,3-dipolar cycloaddition | [11] |
| Titanium (IV) | Chiral Ti(IV) complex | Not specified | Asymmetric 1,3-dipolar cycloaddition | [12] |
| Aluminum | 3,3′-Diaryl-BINOL-AlMe | Not specified | Enantioselective 1,3-dipolar cycloaddition | [9][12] |
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low reaction yields.
Caption: A flowchart for troubleshooting low yields.
Catalytic Cycle Overview
This diagram provides a simplified, general representation of a Lewis acid-catalyzed 1,3-dipolar cycloaddition.
Sources
- 1. Sci-Hub. Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes / Journal of the American Chemical Society, 1999 [sci-hub.box]
- 2. Catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. jchps.com [jchps.com]
- 5. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic enantioselective 1,3-dipolar cycloaddition reactions of cyclic nitrones: a simple approach for the formation of optically active isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazolidine synthesis [organic-chemistry.org]
Identification of impurities in commercial (R)-Isoxazolidin-4-ol hydrochloride
Beginning Data Collection
I've started gathering data on the common impurities in commercial (R)-Isoxazolidin-4-ol hydrochloride, focusing on synthesis routes and potential degradation pathways. Google searches are underway to build a strong foundation of information.
Refining Impurity Search
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Planning Detailed Protocols
I'm now outlining the structure of the technical guide, thinking about the Q&A format to address common issues in impurity analysis of this compound. I plan to create detailed protocols for key analytical experiments. I have begun to build a DOT script for a workflow diagram. My aim is to include citations for all claims.
Initiating Impurity Analysis
I'm now focusing on deconstructing the user's request, starting with pinpointing the precise topic: identifying impurities within commercial this compound. I'll need to define the scope and define the impurities.
Formulating Guide Structure
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Expanding Impurity Scope
My focus is now on the impurities, considering the synthesis pathway. I've deduced that unreacted starting materials are a probable concern, due to the 1,3-dipolar cycloaddition reaction involved in the synthesis. I'm actively expanding my initial search to gather more detailed information on typical impurities associated with this type of chiral building block.
Developing Initial Structure
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I'm synthesizing information. The impurity search is ongoing, I have started researching the target compound, looking for potential impurities. I've pinpointed possible impurities, including unreacted starting materials, byproducts, degradation products, enantiomers, and inorganic compounds.
Constructing the Outline
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Refining Guide Content
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Refining Content Scope
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Constructing Guide Plan
I'm developing a structured plan for the technical guide, which will address the user's requirements. I'm focusing on the guide's components, including a detailed FAQ section, experimental protocols, and the crucial workflow diagram. I've compiled citations, and now I'm synthesizing information to meet the desired format, content, and audience. I'm prioritizing the user's requirements by starting the writing process.
Formulating the Technical Guide
I've been gathering information to craft the technical guide, focusing on likely impurities and suitable analytical methods. I'm prioritizing the Q&A format, integrating HPLC-MS discussions and experimental protocols. I plan to use the Graphviz diagram to represent the workflows. The goal is to provide a comprehensive and practical resource for researchers, ensuring a user-friendly format with key references.
Formulating Guide Plan
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Technical Support Center: Navigating the Scale-Up of Reactions Involving (R)-Isoxazolidin-4-ol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Isoxazolidin-4-ol hydrochloride. This versatile chiral building block is a valuable component in the synthesis of complex molecules. However, transitioning reactions involving this compound from the laboratory bench to a larger scale presents a unique set of challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, troubleshoot, and overcome common scale-up hurdles. Our focus is on not just what to do, but why each step is critical for a safe, efficient, and reproducible process.
I. Understanding the Molecule: Physicochemical Properties
Before delving into reaction scale-up, a thorough understanding of the starting material's properties is paramount. This compound is a chiral, polar, and water-soluble solid.
| Property | Value | Source(s) |
| CAS Number | 338464-48-5 | [1] |
| Molecular Formula | C₃H₈ClNO₂ | [1] |
| Molecular Weight | 125.55 g/mol | [1] |
| Appearance | Solid | General Chemical Knowledge |
| Purity | Typically ≥95% | [1] |
| Storage | Recommended at 2-8°C under inert gas | General Chemical Knowledge |
II. Frequently Asked Questions (FAQs) for Scale-Up
Reaction & Process Control
Q1: We are scaling up a 1,3-dipolar cycloaddition reaction to synthesize an isoxazolidine derivative. Our lab-scale reaction is clean, but we are concerned about thermal safety at a larger scale. How should we assess and mitigate potential thermal hazards?
A1: This is a critical and well-founded concern. 1,3-dipolar cycloadditions are often exothermic, and what is easily managed in a round-bottom flask can become a dangerous runaway reaction in a larger reactor.[2] A systematic approach to thermal hazard assessment is essential.[3]
-
Causality: The surface-area-to-volume ratio decreases significantly upon scale-up. This means that the heat generated by the reaction (proportional to volume) increases more rapidly than the ability of the reactor to dissipate that heat (proportional to surface area).[4] This can lead to an uncontrolled increase in temperature and pressure.[2]
-
Recommended Action & Protocol:
-
Differential Scanning Calorimetry (DSC): As a first step, perform a DSC analysis on the reaction mixture. This will provide initial data on the onset temperature of the exotherm and the total heat of reaction (ΔH).[5]
-
Reaction Calorimetry (RC1): For a more detailed understanding, use a reaction calorimeter (like a Mettler-Toledo RC1) to simulate the scaled-up conditions. This will allow you to measure the heat flow of the reaction in real-time under controlled addition rates and temperatures. This data is crucial for calculating the adiabatic temperature rise, which is the maximum temperature the reaction would reach if all cooling were to fail.[3]
-
Controlled Addition: On a larger scale, do not mix all reagents at once. A semi-batch process, where one reagent is added portion-wise or via a syringe pump, is much safer. The addition rate should be controlled to keep the internal temperature within a safe, defined range.
-
Cooling Capacity: Ensure your reactor's cooling system is capable of handling the heat output of the reaction. The data from reaction calorimetry will be essential for these calculations.
-
Contingency Planning: Have a quench plan in place. This involves identifying a reagent that can be quickly added to stop the reaction in case of a thermal runaway.
-
Q2: Our reaction involves the use of hydroxylamine, which we generate in situ from hydroxylamine hydrochloride. Are there any specific safety considerations for this on a larger scale?
A2: Yes, working with hydroxylamine, even when generated in situ, requires special precautions, especially at scale.
-
Causality: Free hydroxylamine is a potent reducing agent and can be unstable, with the potential for explosive decomposition when heated.[6] While the hydrochloride salt is more stable, the free base is more reactive and hazardous.
-
Recommended Action:
-
Stoichiometry: Use a precise 1:1 stoichiometry of a mild base (like sodium acetate or a tertiary amine) to hydroxylamine hydrochloride. Excess strong base can lead to side reactions and potentially catalyze the decomposition of hydroxylamine.[6]
-
Temperature Control: The generation of free hydroxylamine should be done at low temperatures (e.g., 0-5 °C) to minimize decomposition.
-
In Situ Consumption: Plan your reaction so that the generated free hydroxylamine is consumed by the other reagents as it is formed. This avoids the accumulation of a significant concentration of this hazardous intermediate.
-
Avoid Distillation: Do not attempt to concentrate solutions of free hydroxylamine.[6]
-
Work-Up & Isolation
Q3: this compound and our product are both highly polar and water-soluble. We are struggling with extraction from aqueous media. What are our options?
A3: This is a common challenge with polar, salt-like compounds. Standard extractions with immiscible organic solvents are often inefficient.
-
Causality: The high polarity and ionic nature of the hydrochloride salt lead to high partitioning into the aqueous phase.
-
Recommended Action:
-
Solvent Selection: Use more polar, water-miscible or partially miscible solvents for extraction, such as isopropanol, n-butanol, or a mixture of dichloromethane and isopropanol. You may need to perform multiple extractions.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.
-
Continuous Extraction: For larger scales, a continuous liquid-liquid extraction apparatus can be highly effective.
-
Direct Crystallization/Precipitation: If your product is a solid, consider adjusting the pH or adding an anti-solvent to directly crystallize or precipitate it from the aqueous reaction mixture. This can be a more efficient isolation method than extraction.
-
Q4: We are having trouble achieving good crystallinity with our final hydrochloride salt product. It tends to oil out or form an amorphous solid. How can we improve this?
A4: Crystallization of polar hydrochloride salts can be challenging due to their high solubility in polar solvents and the potential for complex hydrate formation.[7]
-
Causality: The strong ionic interactions and hydrogen bonding capabilities of the hydrochloride salt can make ordered crystal lattice formation difficult. The presence of water can also interfere with crystallization.[8]
-
Recommended Action & Protocol:
-
Solvent Screening: A thorough solvent screen is crucial. Use a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). A good crystallization solvent will typically dissolve the compound when hot but have low solubility at room temperature or below.[7]
-
Anhydrous Conditions: If you are targeting an anhydrous salt form, ensure your solvents are dry and the crystallization is performed under an inert atmosphere. The use of gaseous HCl or a solution of HCl in an anhydrous solvent (like isopropanol or dioxane) is preferable to aqueous HCl.[8]
-
Controlled Cooling & Seeding: Slow, controlled cooling is generally better than crash cooling. If you have a small amount of crystalline material, use it to seed the supersaturated solution to promote the growth of well-defined crystals.
-
Anti-Solvent Addition: A common technique is to dissolve the salt in a polar solvent in which it is soluble (e.g., methanol or ethanol) and then slowly add an anti-solvent in which it is insoluble (e.g., diethyl ether, MTBE, or heptane) until turbidity is observed, followed by cooling.
Caption: Workflow for optimizing the crystallization of hydrochloride salts. -
Purification
Q5: Our final product is a chiral isoxazolidine hydrochloride, and we have a minor diastereomeric impurity that is difficult to remove by crystallization. What are our large-scale purification options?
A5: When crystallization is not effective for removing closely related impurities, preparative chromatography is the most common solution. For chiral and polar compounds, specific techniques are more suitable for scale-up.
-
Causality: Diastereomers can have very similar physical properties, making separation by simple crystallization challenging.
-
Recommended Action:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique that can be scaled to purify kilogram quantities of material.[9] For polar compounds like yours, a reversed-phase column (e.g., C18) with a mobile phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or TFA to improve peak shape, is a good starting point.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative to HPLC for large-scale chiral separations.[10] It uses supercritical CO₂ as the main mobile phase component, which is less expensive and easier to remove from the final product than organic solvents.[11] SFC often provides faster separations than HPLC.[10]
-
Method Development: Regardless of the chosen technique, start with analytical scale method development to find the optimal stationary phase (column) and mobile phase conditions before scaling up.
Caption: Decision tree for purification of diastereomeric impurities. -
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield on Scale-Up | 1. Inefficient mixing in the larger reactor.[12] 2. Poor temperature control leading to side reactions.[12] 3. Instability of reagents or intermediates at longer reaction times. | 1. Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass viscosity. 2. Implement automated temperature control and monitor the internal temperature closely. 3. Analyze samples throughout the reaction to identify any degradation pathways. |
| Inconsistent Stereoselectivity | 1. Temperature fluctuations affecting the transition state of the reaction.[13] 2. Presence of impurities in starting materials or solvents. 3. Changes in reagent concentration or addition rates. | 1. Maintain strict temperature control throughout the reaction. 2. Ensure all starting materials and solvents meet the required purity specifications. 3. Keep reaction parameters, including concentration and addition times, consistent between batches. |
| Product Disproportionation (Salt to Free Base) | 1. Exposure to basic conditions during work-up or purification. 2. Use of basic excipients in formulation.[14] 3. High humidity storage conditions for the final product. | 1. Maintain a pH below the pKa of the free base during all processing steps. 2. Screen for compatible excipients if formulating a drug product.[14] 3. Store the final hydrochloride salt in a dry, controlled environment. |
| Difficult Filtration of Product | 1. Very fine particle size or needle-like crystal habit. 2. Oily or gummy consistency of the isolated solid. | 1. Optimize crystallization conditions (slower cooling, different solvent system) to grow larger particles. 2. Consider adding a filter aid like Celite. 3. Re-evaluate the crystallization solvent system to avoid oiling out. |
IV. References
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]
-
Cycloaddition of chiral nitrones. Asymmetric synthesis of isoxazolidines. Journal of the American Chemical Society. [Link]
-
Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient, Mexiletine Hydrochloride. ACS Publications. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Synthetic strategies to prepare the isoxazolidine ring. ResearchGate. [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]
-
Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. PubMed. [Link]
-
Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]
-
The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. NIH. [Link]
-
Scale up reactions Guideline. KAUST Health & Safety. [Link]
-
Synthesis and application of heterocyclic series intermediates. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Acetaldoxime Synthesis: Hydroxylamine vs Hydroxylamine HCl. Chemistry Stack Exchange. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office.
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]
-
Thermal risk assessment and rankings for reaction hazards in process safety. ResearchGate. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]
-
Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
-
CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES. [Link]
-
This compound. [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. ResearchGate. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
-
1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. [Link]
-
Synthesis of novel N-heterocycles via traceless chirality transfer. ResearchGate. [Link]
-
1,3-Dipolar Cycloadditions by a Unified Perspective Based on Conceptual and Thermodynamics Models of Chemical Reactivity. PubMed. [Link]
-
The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters - ACS Publications. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions
For researchers, synthetic chemists, and professionals in drug development, the aldol reaction remains a cornerstone of stereoselective carbon-carbon bond formation. The ability to precisely control the stereochemical outcome of this reaction is paramount for the synthesis of complex, biologically active molecules. Chiral auxiliaries offer a robust and reliable strategy to achieve high levels of stereocontrol by temporarily introducing a chiral element that directs the facial selectivity of the aldol addition. This guide provides an in-depth comparison of four of the most widely employed chiral auxiliaries in asymmetric aldol reactions: Evans' Oxazolidinones, Crimmins' Thiazolidinethiones, Oppolzer's Sultams, and Enders' SAMP/RAMP Hydrazones. We will delve into the mechanistic underpinnings of their stereodirecting capabilities, present comparative experimental data, and provide detailed protocols to empower you in the lab.
The Principle of Chiral Auxiliary-Mediated Aldol Reactions
The fundamental principle behind the use of chiral auxiliaries in aldol reactions is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs the approach of the electrophile (an aldehyde) to one of the two faces of the enolate, leading to the formation of a diastereomerically enriched aldol adduct. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched β-hydroxy carbonyl compound, and ideally, the auxiliary can be recovered and reused.[1][2] The efficacy of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, the ease of its attachment and removal under mild conditions, and its recyclability.
Evans' Oxazolidinone Auxiliaries: The Gold Standard for syn-Aldol Products
Developed by David A. Evans and his research group, chiral oxazolidinones are arguably the most widely recognized and utilized auxiliaries for stereoselective aldol reactions.[3][4][5] Derived from readily available and inexpensive amino acids such as L-valine and L-phenylalanine, these auxiliaries are renowned for their exceptional ability to generate syn-aldol products with high levels of diastereoselectivity.[3][6][7]
Mechanism of Stereocontrol
The remarkable stereoselectivity of the Evans aldol reaction is attributed to the formation of a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[8] The process begins with the formation of a (Z)-enolate, which is crucial for achieving high syn-diastereoselectivity.[8] This is typically accomplished by treating the N-acyl oxazolidinone with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8]
The (Z)-enolate then reacts with the incoming aldehyde via a closed, chair-like transition state where the boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.[6] The bulky substituent on the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[7] This facial bias, combined with the chair-like arrangement that minimizes 1,3-diaxial interactions, leads to the predictable formation of the syn-aldol adduct.[6][7]
Figure 1: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Performance Data
The Evans aldol reaction consistently delivers high yields and excellent diastereoselectivity across a broad range of aldehyde substrates.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | >99:1 | [9] |
| Benzaldehyde | >99:1 | [9] |
| Propionaldehyde | 97:3 | [9] |
| n-Octanal | High | [7] |
Experimental Protocol: Evans syn-Aldol Reaction
This protocol describes a general procedure for the reaction of an N-propionyl oxazolidinone with an aldehyde.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
Triethylamine (Et₃N)
-
Aldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add Bu₂BOTf (1.1 equiv) via syringe, followed by the dropwise addition of Et₃N (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding MeOH, followed by a buffer solution (e.g., pH 7 phosphate buffer).
-
Add a mixture of MeOH and 30% H₂O₂ and stir vigorously for 1 hour to cleave the boron complex.
-
Dilute with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Crimmins' Thiazolidinethione Auxiliaries: Tunable Selectivity for syn-Aldol Products
Developed by Michael T. Crimmins, chiral thiazolidinethiones have emerged as a versatile alternative to Evans' oxazolidinones.[10][11] A significant advantage of the Crimmins' system is the ability to access both "Evans syn" and "non-Evans syn" aldol adducts with high diastereoselectivity, simply by modulating the reaction conditions.[10][11]
Mechanism of Stereocontrol
The tunable selectivity of the Crimmins' aldol reaction stems from the ability to control the coordination of the titanium enolate.[4] The reaction typically employs titanium tetrachloride (TiCl₄) as the Lewis acid and a chiral amine base, such as (-)-sparteine.
-
"Evans syn" Selectivity: When an excess of a strongly coordinating amine base (e.g., 2 equivalents of (-)-sparteine) is used, the amine occupies the coordination sites on the titanium center. This prevents the thiocarbonyl group of the thiazolidinethione from chelating to the titanium. The reaction then proceeds through a non-chelated, Zimmerman-Traxler-like transition state, analogous to the Evans' aldol, to afford the "Evans syn" product.[4]
-
"Non-Evans syn" Selectivity: In contrast, when a stoichiometric amount of the amine base is used (e.g., 1 equivalent of (-)-sparteine), the thiocarbonyl sulfur can coordinate to the titanium center, leading to a chelated transition state. This chelation reverses the facial bias of the enolate, resulting in the formation of the "non-Evans syn" aldol adduct.[4]
Figure 2: Transition state models for the Crimmins aldol reaction.
Performance Data
The Crimmins' aldol reaction provides excellent diastereoselectivity for both "Evans syn" and "non-Evans syn" products.
| Aldehyde | Base (equiv.) | Product | Diastereomeric Ratio | Reference |
| Isovaleraldehyde | (-)-Sparteine (2.0) | "Evans syn" | >99:1 | [11] |
| Isovaleraldehyde | (-)-Sparteine (1.0) | "Non-Evans syn" | 97:3 | [11] |
| Benzaldehyde | (-)-Sparteine (2.0) | "Evans syn" | 98:2 | [11] |
| Benzaldehyde | (-)-Sparteine (1.0) | "Non-Evans syn" | 95:5 | [11] |
Experimental Protocol: Crimmins "Evans syn" Aldol Reaction
Materials:
-
N-propionyl thiazolidinethione
-
Titanium tetrachloride (TiCl₄), 1.0 M in CH₂Cl₂
-
(-)-Sparteine
-
Aldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionyl thiazolidinethione (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 equiv) dropwise.
-
In a separate flask, prepare a solution of (-)-sparteine (2.2 equiv) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture.
-
Stir the resulting deep red solution at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Oppolzer's Sultam Auxiliaries: A Rigid Scaffold for High Stereocontrol
Oppolzer's camphorsultam is another powerful chiral auxiliary that has found broad application in asymmetric synthesis, including aldol reactions.[12][13][14] Derived from naturally occurring camphor, this auxiliary possesses a rigid bicyclic structure that provides a well-defined chiral environment, leading to high levels of stereoselectivity.[13]
Mechanism of Stereocontrol
Similar to Evans' oxazolidinones, the stereochemical outcome of the Oppolzer sultam-mediated aldol reaction is rationalized by a Zimmerman-Traxler-type transition state. The N-acyl sultam is treated with a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride, and a base to form the corresponding enolate. The rigid camphor backbone of the sultam effectively blocks one face of the enolate, directing the aldehyde to approach from the less sterically encumbered side. The chelation of the Lewis acid to the carbonyl oxygen and a sulfonyl oxygen is believed to contribute to the rigidity of the transition state, further enhancing stereoselectivity.[12] It has been observed that varying the stoichiometry of the Lewis acid can influence the anti/syn selectivity.[12][15]
Figure 3: Proposed transition state for the Oppolzer sultam-mediated aldol reaction.
Performance Data
Oppolzer's sultam provides high levels of diastereoselectivity in aldol reactions, and the selectivity can be tuned by the choice of Lewis acid.
| Aldehyde | Lewis Acid | Product Ratio (anti:syn) | Reference |
| Benzaldehyde | TiCl₄ (1.1 equiv) | >95:5 (anti) | [12] |
| Benzaldehyde | TiCl₄ (2.2 equiv) | 10:90 (syn) | [12] |
| Isobutyraldehyde | Et₂AlCl | High (syn) | [16] |
Experimental Protocol: Oppolzer Sultam-Mediated Aldol Reaction
Materials:
-
N-propionyl-(2R)-bornane-10,2-sultam
-
Titanium tetrachloride (TiCl₄), 1.0 M in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionyl sultam (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 equiv for anti-product, 2.2 equiv for syn-product) dropwise.
-
Add DIPEA (1.2 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Enders' SAMP/RAMP Hydrazone Auxiliaries: Asymmetric Aldol Reactions of Ketones and Aldehydes
The SAMP/RAMP hydrazone method, developed by Dieter Enders, provides a powerful tool for the asymmetric α-alkylation of aldehydes and ketones, and can also be employed in aldol reactions.[17][18] SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are chiral auxiliaries derived from proline.[18][19]
Mechanism of Stereocontrol
The Enders' method involves the formation of a chiral hydrazone from the carbonyl compound and either SAMP or RAMP.[17] Deprotonation of the hydrazone with a strong base, typically lithium diisopropylamide (LDA), generates a resonance-stabilized azaenolate.[17] The stereoselectivity of the subsequent reaction with an electrophile, such as an aldehyde, is controlled by the chelation of the lithium cation to the methoxy group of the auxiliary and the nitrogen atom of the azaenolate. This chelation creates a rigid, five-membered ring that blocks one face of the azaenolate, directing the incoming aldehyde to the opposite face.[17]
Figure 4: Chelated intermediate in the Enders' SAMP/RAMP-mediated aldol reaction.
Performance Data
The Enders' SAMP/RAMP hydrazone method provides high levels of stereoselectivity in aldol-type reactions.
| Ketone/Aldehyde | Aldehyde | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |
| Propanal | Benzaldehyde | >95% | >95% | [18] |
| Cyclohexanone | Isobutyraldehyde | >90% | >90% | [20] |
| 3-Pentanone | Ethyl iodide (alkylation) | >98% | [18] |
Experimental Protocol: Enders' SAMP/RAMP Hydrazone Aldol Reaction
Materials:
-
Ketone or aldehyde
-
SAMP or RAMP
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Aldehyde electrophile
-
Ozone (O₃) or other cleavage reagent (e.g., aqueous HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the ketone or aldehyde (1.0 equiv) in anhydrous Et₂O. Add SAMP or RAMP (1.1 equiv) and stir at room temperature for 12-24 hours. Remove the solvent under reduced pressure and purify the crude hydrazone by distillation or chromatography.
-
Aldol Addition: To a flame-dried, argon-purged flask, add a solution of the purified hydrazone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C.
-
Add a solution of LDA (1.1 equiv) in THF dropwise and stir at -78 °C for 2-4 hours to form the azaenolate.
-
Add the aldehyde electrophile (1.2 equiv) dropwise at -100 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with Et₂O.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Auxiliary Cleavage: Dissolve the crude aldol adduct in an appropriate solvent (e.g., CH₂Cl₂) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Quench with a reducing agent (e.g., dimethyl sulfide). Alternatively, acidic hydrolysis can be employed.
-
Purify the resulting β-hydroxy carbonyl compound by flash column chromatography.
Conclusion
The choice of a chiral auxiliary for an asymmetric aldol reaction is a critical decision that depends on the desired stereochemical outcome, the nature of the substrates, and the desired reaction conditions.
-
Evans' oxazolidinones remain the benchmark for achieving high syn-selectivity with a wide range of aldehydes.
-
Crimmins' thiazolidinethiones offer the unique advantage of tunable selectivity, providing access to both "Evans syn" and "non-Evans syn" aldol adducts with excellent control.
-
Oppolzer's sultams provide a rigid chiral environment that can be exploited to achieve high diastereoselectivity, with the possibility of tuning the outcome by modulating the Lewis acid.
-
Enders' SAMP/RAMP hydrazones extend the utility of chiral auxiliary-mediated aldol-type reactions to both aldehydes and ketones, offering a reliable method for the asymmetric synthesis of α-substituted carbonyl compounds.
By understanding the mechanistic principles and leveraging the experimental data and protocols presented in this guide, researchers can confidently select and implement the most appropriate chiral auxiliary to achieve their synthetic goals.
References
-
Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
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Chem-Station. Evans Aldol Reaction. (2014). [Link]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775–777. [Link]
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Crimmins, M. T., et al. (2009). Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones. The Journal of organic chemistry, 74(3), 1364–1372. [Link]
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Enders, D., et al. Asymmetric syntheses using the SAMP-/RAMP- hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775–777. [Link]
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Palomo, C., et al. (2010). Synthetic applications of sulfur-based chiral auxiliaries in asymmetric syntheses. Journal of the Mexican Chemical Society, 54(4), 236-247. [Link]
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Request PDF. Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. [Link]
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Enders, D., et al. (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses, 65, 173. [Link]
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Smith, A. B., et al. (2007). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic letters, 9(13), 2541–2544. [Link]
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Kumaraswamy, G., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of organic chemistry, 71(1), 337–340. [Link]
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Wilson, P. D. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
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de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
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Palomo, C., et al. (2012). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. Chemistry (Weinheim an der Bergstrasse, Germany), 18(52), 16627–16632. [Link]
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Le, P. Q., & Tantillo, D. J. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of organic chemistry, 75(24), 8567–8574. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. Organic letters, 8(8), 1613–1616. [Link]
-
ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
-
Request PDF. Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. [Link]
-
Coconote. Overview of Evans Aldol Reaction Techniques. (2025). [Link]
-
Enders, D., et al. Asymmetric syntheses using the SAMP-/RAMP- hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, Coll. Vol. 8, p.403 (1993); Vol. 65, p.173 (1987). [Link]
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Collum, D. B., et al. (2021). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 143(35), 14335–14349. [Link]
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Request PDF. ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link]
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Request PDF. An Improved Procedure for Asymmetric Aldol Additions with N -Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (255), 35-42. [Link]
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Myers, A. G. Chem 115, Stereoselective, Directed Aldol Reaction. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Isoxazolidine Derivatives
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of isoxazolidine derivatives, the accurate determination of enantiomeric excess (ee) is a critical analytical step. The pharmacological and toxicological profiles of enantiomers can differ significantly, making precise enantiomeric purity assessment essential for regulatory approval and ensuring therapeutic efficacy and safety. This in-depth technical guide provides a comparative analysis of the primary analytical techniques for determining the ee of isoxazolidine derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral resolving agents.
The isoxazolidine ring is a key heterocyclic motif found in numerous biologically active compounds and natural products.[1][2] Its synthesis, often achieved through 1,3-dipolar cycloaddition reactions, can generate multiple stereocenters, necessitating robust analytical methods to quantify the stereochemical outcome.[3][4][5] This guide will delve into the principles, practical considerations, and experimental protocols for each technique, providing the necessary insights for informed method selection and development.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of isoxazolidine derivatives is dictated by a variety of factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. Chiral chromatography, including HPLC and SFC, provides a physical separation of the enantiomers, while NMR spectroscopy with chiral resolving agents relies on inducing a chemical shift non-equivalence between the enantiomers.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[6] | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).[7] | Formation of transient diastereomeric complexes with a chiral resolving agent, leading to distinguishable chemical shifts for each enantiomer.[8] |
| Throughput | Moderate | High; faster analysis times due to lower viscosity of the mobile phase.[9][10] | Low to moderate; sample preparation is simple, but data acquisition can be longer. |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) | Lower; requires higher sample concentrations. |
| Solvent Consumption | High | Low; primarily uses CO₂, reducing organic solvent waste.[10] | Low; uses small volumes of deuterated solvents. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases. | Generally faster method development due to rapid equilibration times.[9] | Can be straightforward if a suitable chiral resolving agent is known; otherwise, requires screening of agents. |
| Preparative Scale | Well-established | Increasingly used for preparative separations due to ease of solvent removal. | Not applicable for separation. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for the enantiomeric separation of a wide range of compounds, including isoxazolidine derivatives, due to its high resolution and sensitivity.[11] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of heterocyclic compounds.[12]
Causality in Experimental Choices: The selection of the CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs provide a complex chiral environment with grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), modulates the retention and selectivity of the separation. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration is a key parameter to optimize.
Experimental Protocol: Chiral HPLC for Isoxazolidine Derivatives (Adapted from Oxazolidinone Separation) [12]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol, ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the isoxazolidine derivative absorbs, typically between 210-280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve approximately 1 mg of the isoxazolidine derivative in 1 mL of the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Development Insights:
-
If the initial separation is not satisfactory, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%).
-
Different alcohol modifiers (methanol, ethanol, isopropanol) can provide different selectivities.
-
For highly polar isoxazolidine derivatives, a polar organic or reversed-phase mobile phase might be more suitable.[6]
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations, offering significant advantages in terms of speed and reduced environmental impact.[7] The use of supercritical CO₂ as the primary mobile phase component, modified with a small amount of an organic co-solvent, results in low viscosity and high diffusivity, enabling faster separations without a significant loss in efficiency.[9]
Causality in Experimental Choices: Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric recognition. The choice of co-solvent (typically an alcohol like methanol or ethanol) and its concentration are critical parameters for optimizing selectivity and retention. Additives such as amines or acids can be included in the co-solvent to improve peak shape for basic or acidic analytes, respectively. The back-pressure regulator is a unique component of an SFC system that maintains the supercritical state of the mobile phase.
Experimental Protocol: Chiral SFC for Isoxazolidine Derivatives [13]
Instrumentation:
-
SFC system equipped with a CO₂ pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis or PDA detector.
Chromatographic Conditions:
-
Column: Chiralpak® IC (150 x 4.6 mm, 3 µm) or a similar immobilized polysaccharide-based CSP.
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol, ethanol). A typical starting gradient is 5-40% modifier over 5-10 minutes.
-
Flow Rate: 2.5 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength.
Sample Preparation:
-
Dissolve the isoxazolidine derivative in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Method Development Insights:
-
Screening different co-solvents (methanol, ethanol, isopropanol) is a primary step in method development.
-
For basic isoxazolidine derivatives, adding a small amount of an amine (e.g., 0.1% diethylamine) to the co-solvent can significantly improve peak shape.
-
Immobilized CSPs are generally preferred for SFC as they are more robust and compatible with a wider range of solvents.
Workflow for Chiral SFC Method Development
Caption: Workflow for chiral SFC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation.[8] This is achieved by using a chiral resolving agent, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR), which interacts with the enantiomers to form transient diastereomeric complexes.[14] These diastereomeric complexes are no longer chemically equivalent in the NMR spectrometer, resulting in separate signals for each enantiomer.
Causality in Experimental Choices: The effectiveness of a chiral resolving agent depends on its ability to form diastereomeric complexes with the analyte that have sufficiently different chemical shifts for at least one pair of corresponding protons. The choice of solvent is also important, as it can influence the strength of the interaction between the resolving agent and the analyte. Non-polar solvents often enhance these interactions. The stoichiometry of the analyte to the resolving agent is another key parameter to optimize for maximal chemical shift difference.
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA) [14][15]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or a suitable chiral acid or base depending on the functionality of the isoxazolidine).
-
The isoxazolidine derivative sample.
Sample Preparation:
-
Accurately weigh about 5-10 mg of the isoxazolidine derivative into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a sub-stoichiometric amount of the CSA (e.g., 0.5 equivalents) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Incrementally add more CSA (e.g., up to 2-3 equivalents) and acquire spectra at each addition until a maximum chemical shift difference (Δδ) between the signals of the two enantiomers is observed.
Data Analysis:
-
Identify a well-resolved proton signal that shows splitting in the presence of the CSA.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess using the ratio of the integrals.
Method Development Insights:
-
Screening a variety of CSAs may be necessary to find one that provides sufficient resolution.
-
The temperature can affect the equilibrium of the diastereomeric complexes and can be varied to optimize the separation of the signals.
-
For isoxazolidines with basic nitrogen atoms, chiral acids like Pirkle's alcohol can be effective CSAs. For acidic isoxazolidines, chiral amines may be more suitable.
Logical Relationship in NMR ee Determination
Caption: Logic of NMR ee determination with a CSA.
Conclusion
The determination of enantiomeric excess is a non-negotiable aspect of the development of chiral isoxazolidine derivatives. Chiral HPLC, Chiral SFC, and NMR spectroscopy each offer a unique set of advantages and disadvantages.
-
Chiral HPLC is a robust and sensitive technique that is widely applicable, though it can be more time and solvent-intensive.
-
Chiral SFC provides a high-throughput and environmentally friendly alternative, particularly well-suited for both analytical and preparative scale separations.
-
NMR spectroscopy with chiral resolving agents is a rapid and non-separative method that is ideal for quick checks of enantiomeric purity, provided a suitable resolving agent is available.
The optimal choice of technique will depend on the specific requirements of the project. For routine analysis of a large number of samples, the speed of SFC is highly advantageous. For method development and validation where high resolution and sensitivity are paramount, HPLC remains a trusted workhorse. NMR provides a valuable complementary tool for rapid screening and for samples that are difficult to analyze by chromatography. By understanding the principles and practical considerations of each of these techniques, researchers can confidently and accurately determine the enantiomeric excess of their isoxazolidine derivatives, ensuring the quality and stereochemical integrity of these important molecules.
References
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Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed, [Link]
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Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI, [Link]
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Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library, [Link]
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ChemInform Abstract: Synthesis of Chiral 3‐Substituted Isoxazolidines. Sci-Hub, [Link]
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Regio- and stereoselective synthesis of isoxazolidine derivatives by asymmetric 1,3-dipolar cycloaddition reaction of chiral nitrones with 1-propene-1,3-sultone. Semantic Scholar, [Link]
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Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences, [Link]
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A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC, [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar, [Link]
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Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent, [Link]
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Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate, [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate, [Link]
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Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH, [Link]
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A generic, fast and green chiral separation strategy for supercritical fluid chromatography. AFMPS, [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online, [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC, [Link]
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Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI, [Link]
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(PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. ResearchGate, [Link]
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Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. PubMed, [Link]
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Hyphenation of Supercritical Fluid Chromatography and NMR with In-Line Sample Concentration. PMC, [Link]
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Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC, [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Chiral Purity of Isoxazolidines
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like isoxazolidines is not merely a procedural step but a cornerstone of safety and efficacy in pharmaceutical development. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, a robust, validated analytical method to quantify chiral purity is a regulatory and scientific necessity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chiral purity of isoxazolidines. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, grounded in the principles of chiral recognition and the rigorous standards of international validation guidelines.
The 'Why': Foundational Principles of Chiral Separation
The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the creation of a chiral environment within the HPLC system. This is most commonly achieved by using a Chiral Stationary Phase (CSP). The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] The differing stability and energy of these complexes cause one enantiomer to be retained longer on the column, thus enabling their separation.
The efficacy of this separation is governed by a variety of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][3] The structure of the isoxazolidine molecule—with its heterocyclic ring, potential for hydrogen bond donors/acceptors, and substituent groups—dictates which type of CSP will provide the most effective chiral recognition.
Comparing Chiral Stationary Phases for Isoxazolidine Analysis
The choice of the CSP is the most critical decision in developing a chiral separation method.[4] While a trial-and-error approach is common, an informed selection based on the analyte's structure can significantly streamline the process. For isoxazolidines and related heterocyclic compounds, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates.[1][5]
Polysaccharide-Based CSPs: The Workhorse for Heterocycles
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their wide-ranging enantioselectivity.[1] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where analyte molecules can interact.[2] The derivatization of the polysaccharide backbone with functional groups like phenylcarbamates introduces sites for hydrogen bonding and π-π interactions, which are crucial for resolving many racemates.[6]
A comparative study on oxazolidinone analogues (structurally similar to isoxazolidines) by Dobó et al. provides excellent experimental data on the performance of various polysaccharide CSPs. The study evaluated seven different columns under polar organic conditions, highlighting the superior performance of amylose-based columns with acetonitrile as the mobile phase for these specific structures.
Table 1: Comparative Performance of Polysaccharide CSPs for Oxazolidinone Analogues
| Chiral Stationary Phase (CSP) | Selector Backbone | Key Selector Derivative | Mobile Phase | Resolution (Rs) for Compound 2 | Resolution (Rs) for Compound 3 |
| Lux Amylose-1 | Amylose | tris(3,5-dimethylphenylcarbamate) | ACN | 4.5 | 4.4 |
| Lux i-Amylose-1 | Amylose | tris(3,5-dimethylphenylcarbamate) | ACN | 2.1 | 2.2 |
| Lux Amylose-2 | Amylose | tris(5-chloro-2-methylphenylcarbamate) | ACN | 2.6 | 1.8 |
| Lux Cellulose-1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | ACN | 1.5 | 1.6 |
| Lux Cellulose-2 | Cellulose | tris(3-chloro-4-methylphenylcarbamate) | ACN | 0 | 0 |
| Lux Cellulose-3 | Cellulose | tris(4-methylbenzoate) | ACN | 0 | 0 |
| Lux Cellulose-4 | Cellulose | tris(4-chloro-3-methylphenylcarbamate) | ACN | 1.2 | 1.3 |
Data extracted from Dobó, M., et al. (2022). Compounds 2 and 3 are representative oxazolidinone structures. ACN = Acetonitrile. Resolution (Rs) > 1.5 is considered baseline separation.
Causality & Insight: The data clearly indicates that for this class of compounds, amylose-based CSPs, particularly Lux Amylose-1 (commercial equivalent: Chiralpak AD), provide significantly higher resolution. This is likely due to the specific three-dimensional arrangement of the chiral grooves in the amylose polymer, which offers a better complementary fit for the isoxazolidine ring system, maximizing the differential interactions required for separation. The phenylcarbamate derivatives provide essential sites for π-π stacking and hydrogen bonding with the analyte.
Other CSPs: Alternative Selectivities
While polysaccharide phases are a primary choice, other CSP types offer different chiral recognition mechanisms and can be effective when polysaccharide columns fail or for specific applications.
-
Pirkle-Type (Brush-Type) CSPs: These phases are based on small chiral molecules covalently bonded to the silica support.[3][6] They typically rely on a "three-point interaction" model involving π-donor/π-acceptor, hydrogen bonding, and steric interactions.[3] A common example is the Whelk-O 1 column, which has broad applicability.[7][8] For isoxazolidines, a Pirkle phase could be advantageous if the molecule contains significant π-acidic or π-basic aromatic groups. However, they often exhibit lower general success rates compared to polysaccharide CSPs.[5]
-
Macrocyclic Glycopeptide CSPs: Based on antibiotics like vancomycin or teicoplanin, these CSPs offer complex chiral surfaces with multiple interaction sites, including hydrophobic pockets, ionizable groups, and hydrogen bond donors/acceptors.[9][10] Their multi-modal nature allows them to be used in reversed-phase, normal-phase, and polar organic modes, making them highly versatile.[11] They are particularly effective for separating chiral amino acids and other polar, ionizable compounds.[10] For isoxazolidines with acidic or basic functional groups, a macrocyclic glycopeptide CSP could provide unique and effective separation.
The 'How': A Framework for Method Validation based on ICH Q2(R1)
Once a suitable chiral separation method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[12] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the undesired enantiomer.
The validation process involves evaluating several key performance characteristics. For a chiral purity method, the undesired enantiomer is treated as an impurity.
Caption: Workflow for HPLC Method Validation.
Experimental Protocols for Validation
The following are detailed, step-by-step protocols for the key validation experiments.
Protocol 1: Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte (undesired enantiomer) in the presence of other components, including the major enantiomer.
Procedure:
-
Prepare the following solutions:
-
A: Mobile phase (Blank).
-
B: A solution of the pure, desired enantiomer.
-
C: A solution of the pure, undesired enantiomer (if available) or a sample enriched with it.
-
D: A solution of the racemic (50:50) mixture of the isoxazolidine.
-
-
Inject each solution into the HPLC system.
-
Acceptance Criteria:
-
The chromatogram for the blank (A) should show no interfering peaks at the retention times of the enantiomers.
-
The chromatogram for the desired enantiomer (B) should show a single, sharp peak with no co-eluting peak for the undesired enantiomer.
-
The chromatogram for the racemic mixture (D) must show baseline resolution (Rs ≥ 1.7) between the two enantiomer peaks.
-
Protocol 2: Linearity and Range
Objective: To demonstrate a linear relationship between the detector response (peak area) and the concentration of the undesired enantiomer over a specified range.
Procedure:
-
Prepare a stock solution of the undesired enantiomer.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the chiral impurity.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The range is established as the interval over which linearity, accuracy, and precision are met.
-
Protocol 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Procedure (based on Signal-to-Noise Ratio):
-
Prepare a series of solutions with decreasing concentrations of the undesired enantiomer.
-
Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Procedure (based on the Standard Deviation of the Response and the Slope):
-
Calculate the slope (S) of the linearity curve.
-
Determine the standard deviation of the y-intercepts of regression lines (σ).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the chiral impurity.
Protocol 4: Accuracy (Spike/Recovery Method)
Objective: To assess the closeness of the measured value to the true value, demonstrating the absence of systematic error.
Procedure:
-
Prepare a sample of the pure, desired enantiomer.
-
Accurately "spike" this sample with known amounts of the undesired enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare three replicate samples at each concentration level.
-
Analyze all nine samples according to the method.
-
Calculate the percent recovery for each sample:
-
% Recovery = (Amount Found / Amount Spiked) * 100
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[13]
Protocol 5: Precision
Objective: To demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be less than 5%, although this can vary depending on the concentration level.
Protocol 6: Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Procedure:
-
Identify critical method parameters. For chiral HPLC, these often include:
-
Mobile phase composition (e.g., ±2% change in the modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Wavelength of detection (e.g., ±2 nm).
-
-
Prepare a system suitability solution (e.g., a racemic mixture) and a test sample.
-
Vary one parameter at a time while keeping others constant and analyze the solutions.
-
Monitor key system suitability parameters (e.g., resolution, retention time, peak asymmetry).
-
Acceptance Criteria: The system suitability parameters must remain within their pre-defined acceptance criteria for all tested variations. For example, resolution (Rs) should not drop below 1.7.
Visualizing the Chiral Recognition Mechanism
To better understand why a particular CSP is effective, we can visualize the potential interactions at the molecular level. For a polysaccharide CSP like amylose tris(3,5-dimethylphenylcarbamate), the separation of an isoxazolidine enantiomer is driven by a combination of forces.
Caption: Chiral Recognition on a Polysaccharide CSP.
This diagram illustrates that the enantiomer forms a transient complex within the chiral groove of the CSP. The stability of this complex for one enantiomer over the other is determined by the optimal alignment of multiple interaction points: π-π stacking between aromatic rings, hydrogen bonding with the carbamate groups, and a favorable steric fit. The enantiomer that forms the more stable complex will have a longer retention time.
Conclusion
The validation of an HPLC method for the chiral purity of isoxazolidines is a multi-faceted process that combines empirical screening with a deep understanding of chromatographic principles and regulatory requirements. Polysaccharide-based CSPs, particularly those with an amylose backbone, have demonstrated superior performance for this class of compounds and represent a logical starting point for method development. However, alternative phases like Pirkle-type and macrocyclic glycopeptide columns should be considered as they offer complementary selectivities.
By following the rigorous validation framework established by ICH Q2(R1) and meticulously documenting each step, from specificity to robustness, researchers can establish a self-validating system. This ensures that the analytical method is not only scientifically sound but also generates trustworthy and defensible data, a prerequisite for advancing any chiral drug candidate through the development pipeline.
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A Comparative Guide to the Synthetic Routes of 4-Hydroxyisoxazolidines for Researchers and Drug Development Professionals
Introduction: The Significance of the 4-Hydroxyisoxazolidine Scaffold
The 4-hydroxyisoxazolidine motif is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to key biological building blocks, such as 3-hydroxypyrrolidines, makes it a valuable component in the design of novel therapeutics.[1][2] Isoxazolidine-containing compounds have demonstrated a wide range of biological activities, including acting as intermediates in the synthesis of complex natural products and bioactive molecules.[1][2] The hydroxyl group at the C-4 position provides a crucial handle for further functionalization, allowing for the exploration of structure-activity relationships and the development of potent and selective drug candidates. This guide provides a comparative analysis of the primary synthetic strategies to access this important heterocyclic system, offering insights into the mechanistic underpinnings and practical considerations for each approach.
The Workhorse: [3+2] Cycloaddition of Nitrones and Alkenes
The 1,3-dipolar cycloaddition between a nitrone and an alkene stands as the most prevalent and versatile method for constructing the isoxazolidine ring.[3] This pericyclic reaction is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step.[3]
Mechanistic Rationale and Stereochemical Control
The [3+2] cycloaddition is a concerted process where the 4π-electron system of the nitrone reacts with the 2π-electron system of the alkene.[4] The regioselectivity of the reaction, determining the substitution pattern on the resulting isoxazolidine ring, is governed by both steric and electronic factors of the reactants.[3]
The stereochemical outcome is a critical aspect of this methodology. The relative orientation of the nitrone and the dipolarophile in the transition state dictates the diastereoselectivity of the reaction. Catalysis, particularly with chiral Lewis acids, has emerged as a powerful tool to control both the diastereo- and enantioselectivity of the cycloaddition.[5][6] Chiral catalysts can coordinate to the nitrone or the alkene, creating a chiral environment that favors one transition state over the other.
Figure 1: General mechanism of the [3+2] cycloaddition.
Experimental Protocol: Asymmetric Synthesis
The following protocol is a representative example of a catalytic, enantioselective 1,3-dipolar cycloaddition to form a 4-hydroxyisoxazolidine precursor.
General Procedure for Asymmetric 1,3-Dipolar Cycloaddition: [5]
-
To a solution of the chiral bis-titanium(IV) catalyst (S,S)-1 (0.1 equiv) in CH₂Cl₂ at 0 °C is added the nitrone (1.0 equiv).
-
After stirring for 10 minutes, acrolein (1.2 equiv) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the isoxazolidine product. The hydroxyl group at the 4-position is then revealed through standard reduction of the aldehyde.
A Stereoselective Alternative: Hydroboration-Oxidation of 2,3-Dihydroisoxazoles
An alternative and highly stereoselective route to 3-substituted isoxazolidin-4-ols involves the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles.[1][2][7] This two-step process offers excellent control over both regio- and diastereoselectivity.
Mechanistic Insights and Stereochemical Determinants
The first step, hydroboration, involves the addition of a borane reagent (e.g., BH₃·THF) across the double bond of the 2,3-dihydroisoxazole. The reaction proceeds with high regioselectivity, with the boron atom adding to the C-5 position and the hydrogen atom to the C-4 position. This is followed by an oxidation step, typically using hydrogen peroxide and a base, which replaces the boron-carbon bond with a hydroxyl group, yielding the desired 4-hydroxyisoxazolidine.[7]
The stereoselectivity of the hydroboration-oxidation is a key feature of this method. The addition of the borane and subsequent oxidation occur on the same face of the double bond (syn-addition), leading to a high degree of diastereoselectivity. The facial selectivity is often influenced by the existing stereocenter at C-3 of the dihydroisoxazole.
Figure 2: Workflow for hydroboration-oxidation.
Experimental Protocol
The following is a general procedure for the synthesis of 3-substituted isoxazolidin-4-ols via hydroboration-oxidation.
General Procedure for Hydroboration-Oxidation: [7]
-
To a stirred solution of the 2,3-dihydroisoxazole (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, a solution of BH₃·THF (2.0 equiv) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is cooled to 0 °C, and 10% aqueous NaOH is added dropwise, followed by the slow, dropwise addition of 35% aqueous H₂O₂.
-
The mixture is stirred at room temperature for 2 hours.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 4-hydroxyisoxazolidine.
Emerging Strategies: Michael Addition, Ring-Closing Metathesis, and Reductive Cyclization
While less commonly employed specifically for 4-hydroxyisoxazolidines, several other synthetic strategies hold promise and have been successfully applied to the synthesis of related isoxazolidine structures.
Michael Addition/Intramolecular Cyclization
The conjugate addition of a hydroxylamine derivative to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization, can provide access to the isoxazolidine core.[8][9] This approach can be highly diastereoselective, with the stereochemistry of the newly formed stereocenters being influenced by the nature of the Michael acceptor and the reaction conditions.
Figure 3: Michael addition and cyclization pathway.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, a powerful tool for the formation of cyclic compounds, can be envisioned for the synthesis of 4-hydroxyisoxazolidines from acyclic precursors containing two terminal alkenes.[10][11] For instance, a diallyl hydroxylamine derivative could undergo RCM using a Grubbs-type catalyst to form the unsaturated isoxazoline ring, which could then be hydroxylated at the 4-position. While specific examples for 4-hydroxyisoxazolidines are not abundant in the literature, the versatility of RCM in synthesizing nitrogen-containing heterocycles suggests its potential.[10]
Reductive Cyclization
Reductive cyclization of γ-nitro alcohols or related precursors offers another potential entry to the 4-hydroxyisoxazolidine skeleton. This strategy involves the reduction of a nitro group to a hydroxylamine, which then undergoes intramolecular cyclization onto a suitably positioned electrophile. While this method has been used for other heterocyclic systems, its application to 4-hydroxyisoxazolidines is an area ripe for exploration.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a 4-hydroxyisoxazolidine will depend on several factors, including the desired substitution pattern, stereochemical outcome, and scalability. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Advantages | Disadvantages |
| [3+2] Cycloaddition | Convergent, atom-economical, versatile. | 60-95% | Good to excellent, catalyst-controlled. | Broad substrate scope, well-established. | Regioselectivity can be an issue. |
| Hydroboration-Oxidation | Highly regio- and diastereoselective. | 70-90% | Excellent trans-selectivity. | Predictable stereochemical outcome. | Multi-step, requires dihydroisoxazole precursor. |
| Michael Addition | Forms C-C and C-N bonds sequentially. | 65-85% | Good to excellent, substrate-controlled. | Access to functionalized isoxazolidin-5-ones. | Can require specific substrates for cyclization. |
| Ring-Closing Metathesis | Forms cyclic structures from acyclic dienes. | 50-80% | N/A for initial cyclization. | Tolerant of many functional groups. | Requires specific diene precursors, catalyst cost. |
| Reductive Cyclization | Forms the ring via reduction and cyclization. | 40-70% | Variable, depends on substrate. | Potential for novel substitution patterns. | Less developed for this specific target. |
Conclusion
The synthesis of 4-hydroxyisoxazolidines can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The [3+2] cycloaddition of nitrones and alkenes remains the most versatile and widely used method, with catalytic asymmetric variants offering excellent control over stereochemistry. The hydroboration-oxidation of 2,3-dihydroisoxazoles provides a highly stereoselective alternative, particularly for the synthesis of trans-3,4-disubstituted products. Emerging methods such as Michael additions, ring-closing metathesis, and reductive cyclizations, while less explored for this specific target, offer promising avenues for future research and the development of novel synthetic approaches. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to make informed decisions in the design and execution of syntheses targeting this important class of heterocyclic compounds.
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A Comparative Guide to the Biological Activity of Isoxazolidine-Based Compounds
The isoxazolidine scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged structure in medicinal chemistry.[1] Its synthetic accessibility, primarily through the versatile 1,3-dipolar cycloaddition of nitrones and alkenes, allows for the creation of a vast chemical space with diverse stereochemical arrangements.[2] This guide provides a comparative analysis of the biological activities of various isoxazolidine-based compounds, offering experimental data and mechanistic insights for researchers and drug development professionals.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Isoxazolidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.
A notable mechanism of action for some anticancer isoxazolidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. By binding to the ATP-binding site of the EGFR kinase domain, specific isoxazolidine compounds can block its activation and downstream signaling.[5]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of isoxazolidine derivatives.
Caption: EGFR signaling pathway and its inhibition by isoxazolidine derivatives.
Comparative Anticancer Activity of Isoxazolidine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected isoxazolidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| trans-9d | L1210 (Murine leukemia) | 1.1 | [6] |
| trans-9f | L1210 (Murine leukemia) | 1.9 | [6] |
| Compound 2f | MCF-7 (Human breast cancer) | 9.7 ± 1.3 | [5] |
| A-549 (Human lung cancer) | 9.7 ± 0.7 | [5] | |
| SKOV3 (Human ovarian cancer) | 6.5 ± 0.9 | [5] | |
| Compound 2g | MCF-7 (Human breast cancer) | 17.7 ± 1 | [5] |
| A-549 (Human lung cancer) | 12.1 ± 1.1 | [5] | |
| SKOV3 (Human ovarian cancer) | 13.9 ± 0.7 | [5] | |
| IZ2 | MCF-7 (Human breast cancer) | 23 µg/ml | [3] |
| IZ3 | MCF-7 (Human breast cancer) | 32.49 µg/ml | [4] |
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Isoxazolidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[7]
The precise mechanisms of antimicrobial action for many isoxazolidine derivatives are still under investigation. However, some studies suggest that these compounds may disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit key enzymes necessary for microbial survival.[8]
Comparative Antimicrobial Activity of Isoxazolidine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazolidine compounds against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 4d | Escherichia coli | 22 | [9] |
| 4e | Escherichia coli | 22 | [9] |
| 3a(ii) | Botrydiplodia theobromae | Significant Activity | [7] |
| 3a(vii) | Botrydiplodia theobromae | Significant Activity | [7] |
| 3b(iv) | Botrydiplodia theobromae | Significant Activity | [7] |
Antiviral Activity: A New Frontier in Viral Infection Treatment
Isoxazolidine-based compounds have shown potential as antiviral agents against a variety of DNA and RNA viruses.[10][11] Their structural diversity allows for the targeting of different stages of the viral life cycle.
Some isoxazolidine sulfonamides have been found to inhibit HIV-1 infection by targeting a host factor essential for viral gene expression, a mechanism that may reduce the likelihood of viral resistance development.[12] Other derivatives have demonstrated activity against viruses such as Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[10][13]
Comparative Antiviral Activity of Isoxazolidine Derivatives
The following table summarizes the in vitro antiviral activity of selected isoxazolidine derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of viral activity).
| Compound ID | Virus | EC50 (µM) | Reference |
| trans-9d | Human Cytomegalovirus (HCMV) | 8.9 | [6][13] |
| trans-9f | Human Cytomegalovirus (HCMV) | 8.9 | [6][13] |
| trans-11d | Varicella-Zoster Virus (VZV) | 5.8 - 11.6 | [11] |
| trans-11g | Varicella-Zoster Virus (VZV) | 5.8 - 11.6 | [11] |
| cis-21a/trans-21a | Varicella-Zoster Virus (VZV) TK+ | 14.5 | [14] |
| cis-21b/trans-21b | Varicella-Zoster Virus (VZV) TK+ | 12.63 | [14] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Isoxazolidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant in vivo activity.[9]
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response.
Below is a diagram illustrating a simplified experimental workflow for evaluating anti-inflammatory activity.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative Anti-inflammatory Activity of Isoxazolidine Derivatives
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[15][16][17][18][19] The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound Group | Animal Model | Edema Inhibition (%) | Reference |
| Substituted benzylidenes | Rat | 15.23 - 35.12 | [9] |
| Pyrazoline congeners | Rat | 23.30 - 54.80 | [9] |
| Isoxazoline congeners | Rat | 20.30 - 50.70 | [9] |
Experimental Protocols
Synthesis of Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of isoxazolidines, a method noted for its high regio- and stereoselectivity.[2][20]
Materials:
-
Nitrones
-
Alkenes (dipolarophiles)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nitrone in the anhydrous solvent.
-
Add the alkene to the solution. The molar ratio of nitrone to alkene is typically 1:1 or with a slight excess of the alkene.
-
The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired isoxazolidine derivative.
-
The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
MTT Assay for Cell Viability (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Isoxazolidine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the isoxazolidine compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25][26][27]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Isoxazolidine compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the isoxazolidine compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Plaque Reduction Assay (Antiviral Activity)
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[1][28][29][30][31]
Materials:
-
Susceptible host cell line
-
Virus stock
-
96-well or 24-well plates
-
Cell culture medium
-
Isoxazolidine compounds
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the isoxazolidine compounds.
-
Pre-incubate the virus with the compound dilutions for a specific time.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium.
-
Incubate the plates until plaques are visible in the virus control wells.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[15][16][17][18][19]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Isoxazolidine compounds
-
Vehicle control
-
Plethysmometer
Procedure:
-
Administer the isoxazolidine compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion
The isoxazolidine scaffold is a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and mechanisms of action of isoxazolidine-based compounds will undoubtedly lead to the discovery of new and more potent drug candidates.
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SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of (R)-Isoxazolidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
(R)-Isoxazolidin-4-ol derivatives represent a crucial class of N/O-containing heterocycles, serving as versatile chiral building blocks in the synthesis of complex bioactive molecules and natural products.[1][2] Their structural similarity to biologically relevant scaffolds like 3-hydroxypyrrolidines makes them high-value targets in medicinal chemistry.[2][3] The precise three-dimensional arrangement of atoms—the stereochemistry and conformation—is paramount as it dictates the molecule's interaction with biological targets. While various analytical methods can provide structural insights, single-crystal X-ray crystallography remains the definitive technique for elucidating the absolute atomic arrangement in the solid state.
This guide provides an in-depth comparison of X-ray crystallographic analysis with alternative spectroscopic methods for (R)-Isoxazolidin-4-ol derivatives. It offers a rationale for experimental choices, detailed protocols, and a framework for interpreting the resulting structural data, empowering researchers to confidently validate and compare these vital chemical entities.
The Gold Standard vs. The Solution-State View: Crystallography in Context
The structural elucidation of chiral molecules like (R)-Isoxazolidin-4-ol derivatives primarily relies on two powerful techniques: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between them is dictated by the nature of the required information, as they provide complementary data about the molecule's structure in different physical states.[4]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Physical State | Solid (Crystal) | Solution |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular packing.[4] | Information on chemical environment, connectivity, relative stereochemistry, and molecular dynamics in solution. |
| Key Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation. Provides a static, high-resolution "snapshot." | Reveals dynamic processes like conformational changes and intermolecular interactions in a physiological-like state. |
| Key Limitations | Requires high-quality single crystals, which can be challenging to grow. The observed conformation may not be the most stable one in solution. | Determination of absolute configuration is not direct. Provides an averaged picture of all conformations present in solution. |
| Causality | The diffraction of X-rays by the electron clouds of a highly ordered crystalline lattice generates a unique pattern that can be mathematically resolved into a precise electron density map, and thus a single, static molecular structure. | The absorption of radiofrequency energy by atomic nuclei in a magnetic field is sensitive to the local electronic environment, revealing through-bond and through-space atomic relationships of the molecule as it tumbles and flexes in solution. |
For (R)-Isoxazolidin-4-ol derivatives, where subtle changes in stereochemistry can lead to significant differences in biological activity, X-ray crystallography is indispensable for confirming the outcome of stereoselective syntheses.[1]
The Crystallographic Workflow: From Powder to Publication
The journey from a newly synthesized (R)-Isoxazolidin-4-ol derivative to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the final structural model is both accurate and reliable.
Part 1: Synthesis and Purification
The foundation of any successful crystallographic analysis is the chemical purity of the compound. The synthesis of (R)-Isoxazolidin-4-ol derivatives often involves stereoselective methods like 1,3-dipolar cycloaddition reactions or hydroboration-oxidation of dihydroisoxazoles.[3][5]
Exemplary Protocol: Synthesis of (2R,3S,4R)-2-benzyl-3-phenylisoxazolidin-4-ol
-
Reaction Setup: To a solution of a suitable N-benzyl nitrone (1.0 eq) in dichloromethane (DCM, 0.1 M), add allyl alcohol (1.2 eq).
-
Initiation: Cool the mixture to 0 °C and add a catalytic amount of a chiral Lewis acid (e.g., a Scandium(III)-PyBox complex).
-
Reaction: Stir the reaction mixture at 0 °C for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2R,3S,4R)-2-benzyl-3-phenylisoxazolidin-4-ol.
Part 2: Crystallization – The Art and Science
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing the highly purified molecules to slowly self-assemble into a perfectly ordered lattice.
Common Crystallization Techniques for Isoxazolidinols:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and promoting crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, causing the solubility to decrease and crystals to form.
Protocol: Crystallization by Vapor Diffusion
-
Preparation: Dissolve 5-10 mg of pure (2R,3S,4R)-2-benzyl-3-phenylisoxazolidin-4-ol in a minimal amount (e.g., 0.5 mL) of a good solvent (e.g., ethyl acetate) in a small vial.
-
Setup: Place this small vial inside a larger beaker or jar containing a few milliliters of an anti-solvent (e.g., hexane).
-
Sealing: Seal the larger container tightly with a lid or Parafilm.
-
Incubation: Store the setup in a vibration-free location at a constant temperature.
-
Monitoring: Observe periodically for the formation of clear, well-defined single crystals over several days.
Part 3: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to solve and refine the molecular structure.
Step-by-Step Data Analysis Workflow:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion, and irradiated with monochromatic X-rays. A detector records the intensities and positions of the diffracted X-ray beams as the crystal is rotated.
-
Data Processing: Software is used to integrate the raw diffraction images, correct for experimental factors, and scale the data, resulting in a list of unique reflections and their intensities.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.
-
Refinement: An atomic model is fitted to the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate structure.
Comparative Analysis: The Impact of Substitution
The true power of crystallography lies in its ability to reveal subtle structural changes. By comparing the crystal structures of a series of related (R)-Isoxazolidin-4-ol derivatives, we can understand how different substituents influence conformation, ring puckering, and intermolecular interactions like hydrogen bonding. This understanding is critical for structure-activity relationship (SAR) studies in drug design.
Illustrative Comparison of (R)-Isoxazolidin-4-ol Derivatives
| Parameter | Derivative A: (2R,4R)-2-Benzyl-3-phenyl | Derivative B: (2R,4R)-2-Boc-3-phenyl |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 8.51 | 9.87 |
| b (Å) | 12.34 | 10.11 |
| c (Å) | 7.65 | 15.43 |
| **β (°) ** | 98.7 | 90 |
| C3-C4 Torsion Angle (°) | -35.2 | -41.5 |
| Ring Conformation | Envelope (N2 puckered) | Twisted (C4/C5 puckered) |
| Key H-Bond (Donor-Acceptor) | O4-H···O1 (intermolecular) | O4-H···O=C (Boc, intermolecular) |
| H-Bond Distance (Å) | 2.11 | 2.05 |
Note: The data in this table is representative and for illustrative purposes.
The hypothetical data above shows how changing the N-substituent from a flexible benzyl group (Derivative A) to a bulky, sterically demanding Boc group (Derivative B) could alter the crystal packing (different space group and cell dimensions) and influence the ring's conformation (torsion angle and puckering). The nature of the hydrogen bonding network is also affected, which can have profound implications for the compound's physical properties, such as solubility and melting point.
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A Senior Application Scientist's Guide to Chiral Separation of Isoxazolidine Enantiomers by Capillary Electrophoresis
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of methods for the chiral separation of isoxazolidine enantiomers using capillary electrophoresis (CE). Drawing upon established principles and experimental data from analogous heterocyclic compounds, we explore the nuances of chiral selector choice and method optimization to achieve baseline resolution. This document is intended to serve as a practical resource for developing robust and efficient enantioselective analytical methods.
Introduction: The Significance of Chiral Isoxazolidines and the Power of Capillary Electrophoresis
Isoxazolidines are a class of five-membered heterocyclic compounds that are pivotal chiral building blocks in asymmetric synthesis. Their stereochemistry is of paramount importance as it dictates the pharmacological and pharmacokinetic properties of drug candidates derived from them. Consequently, the ability to accurately resolve and quantify enantiomers is a critical requirement in drug discovery and development.
While high-performance liquid chromatography (HPLC) with chiral stationary phases has been a traditional workhorse for enantioseparation, capillary electrophoresis (CE) has emerged as a powerful and complementary technique. CE offers several distinct advantages, including high separation efficiency, rapid method development, and remarkably low consumption of samples and reagents, making it a cost-effective and environmentally friendly option.[1][2] In chiral CE, the separation is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities.[1]
The Central Role of the Chiral Selector: A Comparative Analysis
The success of a chiral CE separation hinges on the selection of an appropriate chiral selector. For neutral or weakly ionizable compounds like many isoxazolidine derivatives, charged cyclodextrins (CDs) are particularly effective as they impart electrophoretic mobility to the neutral analytes upon complexation.[3] We will now compare the performance of various anionic cyclodextrins, a class of selectors that has demonstrated significant success in separating structurally similar oxazolidinone enantiomers.[4][5][6]
Anionic Cyclodextrins: A Deep Dive
Anionic CDs are favored for their commercial availability and their ability to generate a counter-current mobility with cationic analytes, though they are also highly effective for neutral compounds.[3] Their utility stems from the formation of inclusion complexes where the isoxazolidine enantiomers differentially interact with the chiral cavity of the cyclodextrin.
A comparative study on oxazolidinone analogs, which share a similar heterocyclic core with isoxazolidines, provides invaluable insights into selector performance.[4] In this study, various anionic CD derivatives were screened, and heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) was identified as the most broadly effective chiral selector, providing the highest enantioresolution for the majority of the tested compounds.[4][6]
Table 1: Comparison of Anionic Cyclodextrin Performance for the Separation of Oxazolidinone Analogs (Data adapted from a study on structurally similar compounds) [4]
| Chiral Selector | Analyte | Resolution (Rs) | Enantiomer Migration Order (EMO) |
| HS-β-CD | Compound 1 | Baseline | R then S |
| S-β-CD | Compound 1 | Partial | S then R |
| HDMS-β-CD | Compound 1 | Partial | R then S |
| HS-β-CD | Compound 2 | Baseline | S then R |
| S-β-CD | Compound 2 | No Separation | - |
| HDMS-β-CD | Compound 2 | Partial | S then R |
| HS-β-CD | Compound 3 | Baseline | R then S |
| S-β-CD | Compound 3 | Partial | S then R |
| HDMS-β-CD | Compound 3 | Partial | R then S |
Note: The data presented is for oxazolidinone analogs, which are structurally similar to isoxazolidines and serve as a strong predictive model for method development.
The superior performance of HS-β-CD can be attributed to the strong electrostatic and hydrogen bonding interactions facilitated by the sulfate groups at the 6-position of the cyclodextrin, in addition to the inclusion complexation.
The Phenomenon of Enantiomer Migration Order (EMO) Reversal
A fascinating and practically important aspect of chiral CE is the potential for the reversal of the enantiomer migration order (EMO) with changes in the chiral selector or experimental conditions.[4][6] For instance, in the separation of one oxazolidinone analog, the use of randomly substituted sulfated-β-CD (S-β-CD) resulted in the S-enantiomer migrating first, while the single-isomer HS-β-CD led to the R-enantiomer migrating first.[4] This highlights the critical role of the precise structure of the chiral selector in the recognition mechanism.
Understanding the factors that influence EMO is crucial for method development and validation. These factors can include:
-
Cavity Size of the Cyclodextrin: Switching between α-, β-, and γ-cyclodextrins can lead to EMO reversals.[4]
-
Nature and Position of Substituents on the Cyclodextrin: As seen with HS-β-CD versus S-β-CD.[4]
-
Analyte Structure: Even minor structural modifications in the analyte can alter the EMO.[4]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for the chiral separation of isoxazolidine enantiomers, based on successful methodologies for analogous compounds.
General Capillary Electrophoresis Setup
-
Instrument: Any commercial CE system with UV detection.
-
Capillary: Fused-silica capillary, typically 50 µm I.D., with an effective length of 40-50 cm.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 210 nm).
-
Temperature: 25 °C.
Protocol 1: Screening with Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)
This protocol utilizes the highly successful HS-β-CD as the chiral selector.
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.0. Dissolve the desired concentration of HS-β-CD (start with 10-20 mM) in the buffer.
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Sample Preparation: Dissolve the isoxazolidine racemate in the BGE or a compatible solvent at a concentration of approximately 0.1-1 mg/mL.
-
Injection: Inject the sample hydrodynamically (e.g., 50 mbar for 3-5 seconds).
-
Separation: Apply a voltage of 15-25 kV (positive polarity).
-
Data Analysis: Analyze the resulting electropherogram for the resolution of the enantiomers.
Protocol 2: Method Optimization and Troubleshooting
If baseline separation is not achieved with Protocol 1, the following optimization steps can be taken:
-
Vary Chiral Selector Concentration: Increase or decrease the concentration of HS-β-CD in the BGE.
-
Adjust Buffer pH: Modify the pH of the phosphate buffer between 4 and 8. The charge state of the analyte and the chiral selector can be influenced by pH, affecting the separation.
-
Change Applied Voltage: A lower voltage may improve resolution at the cost of longer analysis times, while a higher voltage can decrease analysis time but may generate excessive Joule heating.
-
Incorporate Organic Modifiers: The addition of organic solvents like methanol or acetonitrile (5-20%) to the BGE can alter the solubility of the analyte and the inclusion complex dynamics, potentially improving resolution.
-
Test Alternative Chiral Selectors: If HS-β-CD is not effective, screen other anionic cyclodextrins such as sulfobutyl-ether-β-CD (SBE-β-CD) or carboxymethyl-β-CD (CM-β-CD).
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying separation mechanism.
Caption: Mechanism of chiral separation by CE.
Conclusion and Future Perspectives
Capillary electrophoresis, particularly with the use of anionic cyclodextrins like HS-β-CD, presents a highly effective platform for the chiral separation of isoxazolidine enantiomers. The principles and protocols outlined in this guide, derived from extensive studies on structurally analogous compounds, provide a robust framework for method development. By systematically optimizing parameters such as chiral selector type and concentration, buffer pH, and applied voltage, researchers can achieve reliable and efficient enantioseparation, a critical step in the advancement of chiral drug candidates. Future work may explore the use of novel chiral selectors and the coupling of CE with mass spectrometry (CE-MS) for enhanced sensitivity and structural elucidation.
References
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Sz-Béres, T., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. [Link]
-
MDPI. (n.d.). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Retrieved from [Link]
-
PubMed. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11). [Link]
-
PubMed Central. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. [Link]
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Gotti, R. (1996). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 77-121. [Link]
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Nilsson, S., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]
-
Springer Nature. (n.d.). Chiral Separations by Capillary Electrophoresis. Retrieved from [Link]
-
Springer Nature. (n.d.). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Retrieved from [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). 1053 Capillary Electrophoresis. Retrieved from [Link]
-
Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. [Link]
-
Aturki, Z., et al. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(11), 3236. [Link]
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Cost-effectiveness of using (R)-Isoxazolidin-4-ol hydrochloride in synthesis
An Objective Comparison of Synthetic Strategies for Chiral Isoxazolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic strategies for obtaining enantiomerically pure isoxazolidine building blocks, with a focus on the cost-effectiveness of utilizing (R)-Isoxazolidin-4-ol hydrochloride. We will analyze the trade-offs between using a pre-synthesized chiral building block versus alternative asymmetric synthesis methodologies, supported by experimental concepts and data.
Introduction: The Significance of the Isoxazolidine Scaffold
The isoxazolidine ring is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, serve as versatile precursors for a wide range of biologically active molecules, including nucleoside analogues, β-amino acids, and 1,3-amino alcohols.[3][4] Their conformational rigidity and the unique electronic properties imparted by the N-O bond make them critical components in the design of antiviral, antibacterial, and anticancer agents.[2][4]
Given their importance, the efficient and cost-effective synthesis of enantiomerically pure isoxazolidines is a primary concern for process chemists and medicinal chemists alike. This guide explores the central question: is it more effective to employ a ready-made chiral synthon like this compound, or to construct the chiral center using other asymmetric techniques?
Strategic Approaches to Chiral Isoxazolidine Synthesis
Three primary strategies dominate the synthesis of chiral isoxazolidines:
-
The Chiral Pool Approach: Utilizing a commercially available, enantiopure building block derived from natural sources. This compound is a prime example of this strategy.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral molecule (an auxiliary) to an achiral substrate to direct a stereoselective transformation.
-
Catalytic Asymmetric Synthesis: Using a substoichiometric amount of a chiral catalyst (metal-based or organocatalyst) to convert a prochiral substrate into a chiral product with high enantioselectivity.
We will now delve into the specifics of each approach, outlining their respective methodologies and evaluating their cost-effectiveness.
Strategy 1: The Chiral Pool Approach with this compound
This compound (CAS: 338464-48-5) is a versatile building block that provides a direct route to incorporating a specific stereocenter into a target molecule.[5]
Molecular Profile:
-
Formula: C₃H₈ClNO₂[5]
-
Molecular Weight: 125.55 g/mol [5]
-
Description: A versatile small molecule scaffold.[5]
Rationale and Workflow
The primary advantage of this approach is its directness. The chirality is pre-installed, often saving multiple synthetic steps and complex purification procedures that would otherwise be needed to establish the stereocenter and confirm its absolute configuration. The synthesis begins with the chiral block, and subsequent reactions build complexity around this established core.
Caption: Workflow for the Chiral Pool approach.
Representative Experimental Protocol
The following protocol is a conceptual representation of how (R)-Isoxazolidin-4-ol could be used in the synthesis of a nucleoside analogue.
Objective: N-functionalization and subsequent coupling.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Vinyl nucleobase (e.g., vinyluracil)
-
A suitable catalyst for Michael addition
Procedure:
-
N-Protection: Suspend this compound (1.0 eq) in DCM. Cool the mixture to 0 °C.
-
Add TEA (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The Boc protecting group is installed on the nitrogen to prevent unwanted side reactions in subsequent steps and to modify the molecule's solubility and reactivity.
-
-
Work up the reaction by washing with dilute acid and brine. Dry the organic layer and concentrate under reduced pressure to yield N-Boc-(R)-isoxazolidin-4-ol.
-
Coupling Reaction: Dissolve the protected intermediate (1.0 eq) and the vinyl nucleobase (1.2 eq) in an appropriate solvent like THF.
-
Add a suitable catalyst (e.g., DBU) and stir the reaction at room temperature until completion, monitored by TLC.
-
Causality: This step forms the crucial bond between the chiral scaffold and the pharmacologically relevant nucleobase moiety.
-
-
Purify the resulting product by column chromatography to yield the desired nucleoside analogue precursor.
Cost-Effectiveness Analysis
-
Pros:
-
High Predictability: The stereochemical outcome is guaranteed, eliminating the risk and cost associated with failed enantioselective reactions.
-
Reduced Step Count: Potentially shortens the overall synthetic route, saving time, labor, and solvent costs.
-
Simplified Purification: No need for chiral chromatography to separate enantiomers.
-
-
Cons:
-
High Upfront Cost: The cost of the chiral starting material is significant. As of early 2026, prices can be several hundred euros per gram.[5]
-
Limited Availability: Sourcing large, GMP-grade quantities for late-stage drug development can be challenging and expensive.[6]
-
Lack of Flexibility: The chemist is limited to the single enantiomer provided. Accessing the (S)-enantiomer would require sourcing a different, potentially equally expensive, starting material.
-
Strategy 2: Chiral Auxiliary-Mediated Synthesis
This strategy involves covalently bonding a chiral auxiliary to a prochiral substrate to induce diastereoselectivity in a key bond-forming step. Evans oxazolidinones are a classic example of such auxiliaries.[7][8]
Rationale and Workflow
This method builds the chiral center from scratch. While it involves more steps (attachment and removal of the auxiliary), the auxiliary itself is often recoverable, and the starting materials are typically inexpensive achiral compounds. The key step is a highly diastereoselective reaction controlled by the steric influence of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Cost-Effectiveness Analysis
-
Pros:
-
Lower Cost Starting Materials: Utilizes inexpensive, achiral precursors.
-
High Diastereoselectivity: Well-established methods often provide >99% de.[7]
-
Recoverable Auxiliary: The chiral auxiliary can often be recovered and reused, reducing its effective cost over multiple cycles.
-
Flexibility: Both enantiomers of the product can typically be synthesized by choosing the corresponding enantiomer of the auxiliary.
-
-
Cons:
-
Increased Step Count: Requires additional steps for attaching and cleaving the auxiliary, increasing labor and solvent usage.
-
Atom Economy: The auxiliary adds significant mass that is removed in the final steps, leading to lower atom economy.
-
Cleavage Conditions: The conditions required to remove the auxiliary can sometimes be harsh and may not be compatible with all functional groups in the target molecule.
-
Strategy 3: Catalytic Asymmetric Synthesis
This modern approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For isoxazolidines, this is often achieved via catalytic 1,3-dipolar cycloadditions or other carboamination reactions.[9][10]
Rationale and Workflow
This is often the most elegant and atom-economical approach. A chiral catalyst, such as a complex of a metal with a chiral ligand, creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. The low catalyst loading (typically 0.1-5 mol%) makes it highly attractive for large-scale synthesis.
Sources
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Safety Operating Guide
Navigating the Disposal of (R)-Isoxazolidin-4-ol Hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-Isoxazolidin-4-ol hydrochloride (CAS No: 338464-48-5), a crucial aspect of laboratory safety and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.
Hazard Identification and Immediate Safety Precautions
This compound, with the chemical formula C₃H₈ClNO₂, is a heterocyclic compound that requires careful handling. Based on its GHS hazard statements, this compound is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335) [1]
The hydrochloride salt suggests that it may also have corrosive properties. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a designated well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Essential Safety and Handling Information for this compound
| Parameter | Specification | Rationale |
| GHS Hazard Codes | H302, H315, H319, H335[1] | Indicates acute oral toxicity and irritation to skin, eyes, and respiratory system. |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin and Eye Contact | Dictates the necessary PPE to prevent exposure. |
| Recommended PPE | Nitrile gloves, safety goggles with side shields or face shield, lab coat | To prevent skin and eye contact. A respirator may be necessary for handling large quantities or in case of aerosolization. |
| Handling Area | Certified chemical fume hood | To minimize inhalation exposure to dust or vapors. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.
Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste: Collect unadulterated this compound, as well as contaminated materials such as gloves, weighing paper, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, chemically resistant, and sealable container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
Accidental Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.
-
Collect and Dispose: Place the absorbed material into a sealed and properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Methodologies: A Decision-Making Framework
The selection of a final disposal method should always be made in consultation with your institution's EHS department and in accordance with local, state, and federal regulations. The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
High-Temperature Incineration
Incineration at a licensed hazardous waste facility is the preferred method for the disposal of this compound. This process ensures the complete destruction of the organic molecule. During combustion, the compound is expected to decompose into gaseous products such as carbon oxides, nitrogen oxides, and hydrogen chloride.[2] Modern incinerators are equipped with scrubbers and other pollution control devices to neutralize these acidic gases and capture particulate matter, minimizing environmental impact.
Secure Chemical Landfill
In situations where incineration is not feasible, disposal in a secure, permitted hazardous waste landfill may be an option. This method is less preferable as it does not destroy the chemical but rather contains it. The decision to use a chemical landfill must be made in strict accordance with regulatory requirements and with the approval of your EHS department.
Chemical Neutralization (Hypothetical Consideration)
While some isoxazolidine derivatives can undergo hydrolysis, this is not a recommended disposal method for this compound in a standard laboratory setting. The hydrolysis of the isoxazolidine ring can be complex and may require specific pH conditions. Furthermore, the degradation products may also be hazardous and require further treatment. Without a validated and approved protocol for the complete and safe neutralization of this specific compound, this method should be avoided.
Regulatory Considerations
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[3][4] While a specific EPA hazardous waste code may not be assigned to this compound, it would likely be classified based on its characteristics of toxicity. It is the responsibility of the waste generator (the laboratory) to properly characterize and label their waste. Always consult your institution's EHS department, which will be up-to-date on the specific federal, state, and local regulations that apply to your facility.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazard identification, proper segregation, and approved disposal methods, researchers can ensure a safe working environment and minimize their environmental footprint. Always prioritize consultation with your institution's environmental health and safety professionals to ensure full compliance with all applicable regulations.
References
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]
-
Gawel, K., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(13), 5035. Retrieved from [Link]
Sources
Navigating the Handling of (R)-Isoxazolidin-4-ol Hydrochloride: A Guide to Safety and Operational Integrity
For the modern researcher, scientist, and drug development professional, the pursuit of novel therapeutics involves navigating a landscape of compounds with immense potential and significant handling challenges. (R)-Isoxazolidin-4-ol hydrochloride, a versatile heterocyclic building block, is one such compound. Its structural features make it a valuable intermediate in medicinal chemistry, yet its toxicological profile demands a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to handle this compound not just safely, but with the confidence that comes from a thorough and scientifically grounded protocol.
Understanding the Hazard: The "Why" Behind the Precautions
This compound is classified as a highly hazardous substance. Safety Data Sheets (SDS) from suppliers like Sigma-Aldrich categorize it as Acute Toxicity, Category 1 (Oral and Inhalation) and Serious Eye Damage, Category 1 .[1] This translates to a stark warning: the compound can be fatal if swallowed or inhaled and causes severe eye damage.[1]
While the specific toxicological mechanism of action for this compound is not extensively detailed in publicly available literature, the isoxazolidine ring is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This means it is a molecular framework that frequently appears in biologically active compounds, including those with anticancer, antifungal, and antibacterial properties. The high biological activity inherent to this class of molecules suggests that this compound likely interacts potently with critical biological pathways. The principle of structure-activity relationships (SAR) indicates that even subtle changes to a molecule's structure can significantly alter its biological effects.[4][5][6] Therefore, the high acute toxicity of this compound necessitates the most stringent handling protocols, treating it as a potent pharmacological agent where unintended exposure could have severe consequences.
The hydrochloride salt form suggests good aqueous solubility, which can facilitate its absorption in the body if ingested or inhaled. As a fine powder, it also presents a significant aerosolization risk, making inhalation a primary route of exposure.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the high toxicity of this compound, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire is insufficient; a multi-layered approach is required to prevent all routes of exposure.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides an extra barrier in case of a tear or contamination of the outer glove. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles, preventing severe eye damage. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter. | Essential to prevent inhalation of the fine powder, which can be fatal.[1] |
| Body Protection | A disposable, back-closing laboratory gown with knit cuffs. | Prevents contamination of personal clothing and skin. The back-closing design offers better frontal protection. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents tracking of contaminants outside the designated work area. |
PPE Donning and Doffing Workflow
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE to minimize exposure.
Operational Plan: From Receipt to Use
A meticulous operational plan is essential for safely integrating this compound into your workflow.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the package for any signs of damage or leaks. If the integrity of the packaging is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the compound in its original, tightly sealed container in a designated, locked, and well-ventilated cabinet.[7][8] The storage area should be clearly labeled with a "Highly Toxic" warning sign. Store away from incompatible materials. The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[9]
Handling and Weighing
All manipulations of solid this compound must be performed in a certified chemical fume hood or a glove box to contain any airborne particles.[8]
Step-by-Step Weighing Procedure:
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, secondary containers).
-
Tare Method: To minimize the generation of dust, use the tare method for weighing.[8][10]
-
Place a sealed, empty receiving container on the balance and tare it.
-
Remove the container from the balance and add the approximate amount of this compound inside the fume hood.
-
Seal the container and wipe the exterior with a damp cloth before placing it back on the balance to get the final weight.
-
-
Post-weighing: After weighing, carefully clean all equipment and the work surface within the fume hood.
Emergency and Disposal Plans
Spill Response
A prompt and correct response to a spill is critical to mitigate exposure.
Step-by-Step Spill Cleanup for a Small Amount of Powder:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: If the spill is large or you feel uncomfortable with the cleanup, contact your EHS office immediately.
-
PPE: Don the full PPE ensemble as described in Section 2.
-
Containment: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[4][11] Do not use a dry brush or cloth.
-
Cleanup: Carefully wipe up the contained powder, working from the outside in. Place all contaminated materials into a labeled, sealable hazardous waste bag.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough wipe-down with soap and water.[1][12] Collect all cleaning materials as hazardous waste.
Caption: Decision and action workflow for a chemical spill.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[7][13]
Waste Segregation and Disposal:
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh paper, and spill cleanup materials. Place all solid waste in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: The original container, even if "empty," will contain residual amounts of the chemical and must be disposed of as hazardous waste. Do not rinse the container into the sink.
-
Solutions: Any solutions containing this compound must be collected in a designated, labeled hazardous waste container for liquids.
Never dispose of this compound or its containers in the regular trash or down the drain.[7]
Caption: Process for proper segregation and disposal of hazardous waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, harnessing its synthetic potential while ensuring the protection of themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
